molecular formula C13H13NO B1285724 4-[4-(Aminomethyl)phenyl]phenol CAS No. 60277-40-9

4-[4-(Aminomethyl)phenyl]phenol

Cat. No.: B1285724
CAS No.: 60277-40-9
M. Wt: 199.25 g/mol
InChI Key: QVCDBOQTJPSXRP-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]phenol is a chemical compound of interest in organic chemistry and materials science research. As a bisphenol derivative featuring both phenolic and benzylamine functional groups, it serves as a versatile building block for chemical synthesis . Researchers may explore its potential as a precursor in the development of polymers or pharmaceuticals. Compounds with similar structures are known to be used in biochemical research as protein phosphatase inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(aminomethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCDBOQTJPSXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585460
Record name 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-40-9
Record name 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-[4-(aminomethyl)phenyl]phenol, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. Two primary, robust synthetic routes are detailed, commencing from readily available starting materials. The first route employs a strategy of benzylic bromination followed by a Gabriel synthesis for the introduction of the aminomethyl group. The second route proceeds through a key nitrile intermediate, which is subsequently reduced to the target primary amine. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the two approaches, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this important compound.

Introduction

This compound is a molecule of significant interest due to its unique structural motif, incorporating both a nucleophilic primary amine and a phenolic hydroxyl group within a biphenyl framework. This arrangement allows for diverse chemical modifications, making it an attractive building block in the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. The strategic challenge in its synthesis lies in the selective functionalization of one aromatic ring without affecting the reactivity of the other, and the careful introduction of the aminomethyl group while preserving the integrity of the phenol. This guide will explore two efficacious synthetic strategies, providing the underlying chemical principles and practical execution details.

Synthetic Strategies and Mechanistic Insights

Two divergent and reliable synthetic routes to this compound are presented below. The choice between these routes may be dictated by the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Route 1: Benzylic Bromination and Gabriel Synthesis

This classical yet effective route builds the aminomethyl functionality from a methyl-substituted biphenyl precursor. The key transformations involve a radical-mediated benzylic bromination followed by a controlled introduction of the primary amine via the Gabriel synthesis, which advantageously prevents the common issue of over-alkylation.[1][2] A critical consideration in this route is the protection of the acidic phenolic hydroxyl group to prevent undesired side reactions during the subsequent steps. A methyl ether is a suitable protecting group for this purpose.[3]

Route 1: Benzylic Bromination and Gabriel Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Gabriel Synthesis cluster_3 Step 4: Deprotection A 4-Methoxyphenylboronic Acid C 4-Methoxy-4'-methylbiphenyl A->C Pd Catalyst, Base B 4-Bromotoluene B->C D 4-Methoxy-4'-methylbiphenyl E 4'-(Bromomethyl)-4-methoxybiphenyl D->E NBS, Radical Initiator F 4'-(Bromomethyl)-4-methoxybiphenyl H N-(4'-(4-Methoxyphenyl)benzyl)phthalimide F->H G Potassium Phthalimide G->H I 4'-(Aminomethyl)-4-methoxybiphenyl H->I Hydrazine J 4'-(Aminomethyl)-4-methoxybiphenyl K This compound J->K BBr3 or HBr

Caption: Synthetic pathway for Route 1.

Mechanistic Rationale:

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for constructing the biphenyl core.[4]

  • Benzylic Bromination: The use of N-bromosuccinimide (NBS) in the presence of a radical initiator allows for the selective bromination of the benzylic methyl group.[5] The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with a bromine source.

  • Gabriel Synthesis: This method is ideal for the synthesis of primary amines from alkyl halides.[6] The phthalimide anion acts as an ammonia surrogate, undergoing an SN2 reaction with the benzyl bromide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine, avoiding the formation of secondary and tertiary amine byproducts.[1][2]

  • Deprotection: The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this transformation.

Route 2: Synthesis via a Nitrile Intermediate and Subsequent Reduction

This alternative strategy introduces the nitrogen functionality at an earlier stage in the form of a nitrile group. The biphenyl scaffold is constructed via a Suzuki coupling, followed by the reduction of the nitrile to the primary amine. This route also necessitates the use of a protecting group for the phenol.

Route 2: Nitrile Reduction cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Deprotection A 4-Methoxyphenylboronic Acid C 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile A->C Pd Catalyst, Base B 4-Bromobenzonitrile B->C D 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile E 4'-(Aminomethyl)-4-methoxybiphenyl D->E LiAlH4 or H2/Catalyst F 4'-(Aminomethyl)-4-methoxybiphenyl G This compound F->G BBr3 or HBr

Caption: Synthetic pathway for Route 2.

Mechanistic Rationale:

  • Suzuki Coupling: As in Route 1, the Suzuki coupling is employed to form the C-C bond between the two aromatic rings.[4]

  • Nitrile Reduction: The conversion of the nitrile to a primary amine can be achieved through two primary methods:

    • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent that readily converts nitrites to primary amines.[7] The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.

    • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[8] This is often considered a "greener" alternative to metal hydride reductions.

  • Deprotection: Similar to Route 1, the final step is the cleavage of the methyl ether protecting group to yield the final product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Route 1: Detailed Protocol

Step 1: Synthesis of 4-Methoxy-4'-methylbiphenyl (Suzuki Coupling)

  • To a reaction vessel, add 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (2.0 equivalents).

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-4'-methylbiphenyl.

Step 2: Synthesis of 4'-(Bromomethyl)-4-methoxybiphenyl (Benzylic Bromination)

  • Dissolve 4-methoxy-4'-methylbiphenyl (1.0 equivalent) in a suitable solvent, such as carbon tetrachloride or 1,2-dichlorobenzene.[9]

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Step 3: Synthesis of 4'-(Aminomethyl)-4-methoxybiphenyl (Gabriel Synthesis)

  • To a solution of 4'-(bromomethyl)-4-methoxybiphenyl (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).[10]

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the formation of the N-alkylated phthalimide intermediate by TLC.

  • Cool the reaction mixture and add hydrazine monohydrate (2.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours to cleave the phthalimide group.

  • Cool the reaction to room temperature and acidify with aqueous HCl.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Basify the filtrate with an aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4'-(aminomethyl)-4-methoxybiphenyl.

Step 4: Synthesis of this compound (Deprotection)

  • Dissolve 4'-(aminomethyl)-4-methoxybiphenyl (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

  • Cool the solution to 0 °C and add boron tribromide (BBr₃, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route 2: Detailed Protocol

Step 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (Suzuki Coupling)

  • Follow the procedure outlined in Step 1 of Route 1, using 4-bromobenzonitrile as the coupling partner for 4-methoxyphenylboronic acid.

Step 2: Synthesis of 4'-(Aminomethyl)-4-methoxybiphenyl (Nitrile Reduction)

  • Method A: LiAlH₄ Reduction

    • To a suspension of LiAlH₄ (1.5 equivalents) in dry tetrahydrofuran (THF) at 0 °C, add a solution of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equivalent) in THF dropwise.[11]

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield 4'-(aminomethyl)-4-methoxybiphenyl.

  • Method B: Catalytic Hydrogenation

    • Dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Raney Nickel or Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by monitoring hydrogen uptake or by TLC.

    • Upon completion, carefully filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4'-(aminomethyl)-4-methoxybiphenyl.

Step 3: Synthesis of this compound (Deprotection)

  • Follow the deprotection procedure as described in Step 4 of Route 1.

Comparative Analysis and Data Summary

ParameterRoute 1: Benzylic Bromination -> Gabriel SynthesisRoute 2: Nitrile Reduction
Starting Materials 4-Methoxyphenylboronic acid, 4-bromotoluene, Potassium phthalimide4-Methoxyphenylboronic acid, 4-bromobenzonitrile
Key Reagents NBS, Radical initiator, Hydrazine, BBr₃LiAlH₄ or H₂/Catalyst, BBr₃
Number of Steps 43
Overall Yield ModerateModerate to Good
Key Advantages Utilizes well-established, classical reactions. Avoids the use of highly reactive metal hydrides.Fewer synthetic steps. The nitrile intermediate is often a stable, crystalline solid.
Key Disadvantages Benzylic bromination can sometimes lead to side products. The Gabriel synthesis can have challenging workups.LiAlH₄ is a hazardous reagent requiring careful handling. Catalytic hydrogenation may require specialized equipment.

Characterization of this compound

The identity and purity of the final product should be confirmed by a combination of spectroscopic and physical methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine (NH₂) and phenolic (OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the benzylic carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the N-H stretch of the primary amine (two bands, ~3300-3500 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[12][13]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Melting Point (mp): A sharp melting point is indicative of a pure compound.

Conclusion

This technical guide has detailed two robust and versatile synthetic routes for the preparation of this compound. Both the benzylic bromination/Gabriel synthesis pathway and the nitrile reduction pathway offer viable approaches to this valuable bifunctional molecule. The choice of route will depend on the specific constraints and objectives of the research endeavor. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for chemists in the fields of drug discovery and materials science, facilitating the synthesis and further exploration of this important chemical entity.

References

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  • LookChem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PubChem. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Gabriel Synthesis. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
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  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • Supporting Information for... (n.d.). Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

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  • YouTube. (2018). 22.4d Synthesis of Amines Gabriel Synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Characterization of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 4-[4-(aminomethyl)phenyl]phenol, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that integrates synthetic strategy with a multi-technique analytical workflow. We will explore the rationale behind experimental choices, from initial synthesis to final structural elucidation and purity assessment. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible results. This guide is grounded in authoritative scientific principles and supported by relevant literature to ensure technical accuracy and trustworthiness.

Introduction: The Scientific Context of this compound

The this compound scaffold combines three key structural motifs: a phenol, a benzylamine, and a biphenyl core. This unique combination makes it a compelling molecule for investigation. The biphenyl core is a "privileged" structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including antifungal and anti-inflammatory properties.[1][2] The phenolic hydroxyl group provides a site for hydrogen bonding and potential metabolic activity, while the aminomethyl group offers a basic center that can be crucial for receptor binding and improving pharmacokinetic properties.[3][4]

The systematic characterization of this molecule is paramount for establishing its identity, purity, and stability, which are critical prerequisites for any subsequent application in drug discovery or materials science. This guide provides the necessary protocols and theoretical underpinnings to achieve a comprehensive analytical profile of the compound.

Proposed Synthesis and Purification

A robust synthesis is the foundation of any chemical characterization. While multiple synthetic routes could be envisioned, a logical and efficient approach involves a two-step sequence: a Suzuki coupling to form the biphenyl core, followed by reductive amination to install the aminomethyl group. This strategy offers high yields and functional group tolerance.

Synthetic Workflow

The proposed synthesis begins with commercially available starting materials, 4-iodophenol and 4-formylphenylboronic acid, and proceeds through a 4-(4-formylphenyl)phenol intermediate.

Synthetic_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination A 4-Iodophenol Intermediate 4-(4-Formylphenyl)phenol A->Intermediate Toluene/Water Heat B 4-Formylphenylboronic acid B->Intermediate Toluene/Water Heat C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->Intermediate Toluene/Water Heat Product This compound Intermediate->Product Methanol Room Temp D Ammonia (NH3) or Ammonium Acetate D->Product E Reducing Agent (e.g., NaBH4 or H2/Pd-C) E->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling to Synthesize 4-(4-formylphenyl)phenol

  • To a round-bottom flask, add 4-iodophenol (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).[6]

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Reductive Amination to Synthesize this compound

  • Dissolve the 4-(4-formylphenyl)phenol intermediate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) or a solution of ammonia in methanol and stir for 1-2 hours to form the imine in situ.

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and adjust the pH to ~8-9 with a dilute base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Physicochemical and Structural Characterization

A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization_Workflow cluster_0 Primary Structural Confirmation cluster_1 Purity & Thermal Properties Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Identity MS Mass Spectrometry (MS) Compound->MS Identity FTIR FTIR Spectroscopy Compound->FTIR Identity HPLC HPLC-UV/PDA Compound->HPLC Purity & Stability TGA Thermogravimetric Analysis (TGA) Compound->TGA Purity & Stability DSC Differential Scanning Calorimetry (DSC) Compound->DSC Purity & Stability XRay Single Crystal X-Ray Diffraction Compound->XRay Absolute Structure

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity.

    • Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Record the spectrum on a 400 MHz or higher spectrometer.[7]

    • Expected Resonances:

      • Aromatic Protons: Multiple signals (doublets and triplets) are expected between δ 6.8 and 7.6 ppm, corresponding to the protons on the two phenyl rings.

      • Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm, integrating to 2 protons.

      • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, integrating to 2 protons.

      • Phenolic Proton (-OH): A broad singlet, also variable in position, integrating to 1 proton.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

    • Protocol: Use a more concentrated sample (20-30 mg) in the same deuterated solvent.

    • Expected Resonances:

      • Aromatic Carbons: Multiple signals in the δ 115-160 ppm region. The carbon bearing the hydroxyl group will be downfield (~δ 155-158 ppm).

      • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Protocol: Use a high-resolution mass spectrometer (e.g., ESI-QTOF). Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Expected Results:

    • The molecular formula of this compound is C₁₃H₁₃NO.

    • The exact mass is 199.0997 g/mol .

    • Expected Ion Peak: In positive ion mode Electrospray Ionization (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 200.1075.

    • Fragmentation: Key fragments may arise from the loss of ammonia (NH₃) or cleavage of the benzylic C-C bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Protocol: The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorption Bands: [8][9]

    • O-H Stretch (Phenol): A broad band in the region of 3200-3500 cm⁻¹.

    • N-H Stretch (Amine): Two medium peaks (symmetric and asymmetric) around 3300-3400 cm⁻¹.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • N-H Bend (Amine): A band around 1600 cm⁻¹.

    • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A signal in the 1000-1250 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the definitive technique for assessing the purity of a pharmaceutical compound.[10][11]

  • Protocol: A Validated Reverse-Phase Method

    • System: HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often best for separating polar and nonpolar impurities. For example:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Solvent B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).[10]

    • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

ParameterRecommended ConditionRationale
Chromatograph HPLC with UV/PDA DetectorProvides high resolution and sensitivity for quantitative purity assessment.
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)Standard for separating moderately polar organic compounds.
Mobile Phase Gradient: Acetonitrile / Water with 0.1% TFAEnsures elution of potential impurities with varying polarities. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard flow for analytical columns, providing good efficiency and run time.
Injection Volume 10 µLA typical volume to avoid column overloading.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Detection Wavelength 275 nmCorresponds to a UV absorbance maximum for related aminophenol structures.[10]

Thermal Analysis

Thermal analysis techniques provide crucial information about the material's stability and phase behavior.[12][13]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and assess purity. A sharp melting endotherm is indicative of a pure crystalline compound.

    • Protocol: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[14]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate thermal stability by measuring mass loss as a function of temperature.

    • Protocol: Heat a sample (5-10 mg) in an open pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The onset of mass loss indicates the decomposition temperature.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be available, precautions should be based on related compounds like 4-phenylphenol and aminophenols.[16][17][18]

  • Hazards: Expected to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. By following the integrated workflow presented in this guide—from a well-defined synthetic protocol to rigorous structural and purity analyses—researchers can establish a complete and reliable profile of this promising molecule. This foundational knowledge is indispensable for advancing its application in drug development and other scientific fields, ensuring that subsequent studies are built upon a foundation of validated chemical identity and purity.

References

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  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),....
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  • ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES....
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  • PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
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  • Supporting Inform
  • University of Melbourne. (n.d.).
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An In-depth Technical Guide to the Synthesis and Characterization of 4'-[1,1'-biphenyl]-4-ol, a Bio-relevant Phenolic Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol, a biphenyl derivative with significant potential in medicinal chemistry and materials science. Due to the scarcity of publicly available data and the absence of a registered CAS number for this specific molecule, this document focuses on a robust and well-documented synthetic pathway starting from the commercially available precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (CAS RN: 19812-93-2). We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the analytical techniques required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and material applications of novel biphenyl scaffolds.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in drug discovery, imparting a unique combination of rigidity, lipophilicity, and the ability to engage in π-π stacking interactions with biological targets. The introduction of a phenolic hydroxyl group and an aminomethyl substituent at opposite ends of the biphenyl system, as in 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol, creates a molecule with both hydrogen bond donor and acceptor capabilities, as well as a basic center. These features make it an attractive candidate for probing protein binding pockets and developing novel therapeutic agents. This guide addresses the synthetic challenges of this specific, uncatalogued compound by providing a detailed pathway from a readily accessible precursor.

Physicochemical Properties of the Precursor and Target Molecule

A thorough understanding of the physicochemical properties of the synthetic precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, is essential for its handling and for monitoring the progress of the subsequent reduction reaction.

Table 1: Physicochemical Properties of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

PropertyValueSource
CAS Number 19812-93-2[1][2][3]
Molecular Formula C₁₃H₉NO[2][3][4]
Molecular Weight 195.22 g/mol [2][3]
Appearance White to cream or pale yellow to pale brown crystals or powder[4]
Melting Point 194-202 °C[4]
IUPAC Name 4-(4-hydroxyphenyl)benzonitrile[3]
Synonyms 4-Cyano-4'-hydroxybiphenyl, 4'-Hydroxybiphenyl-4-carbonitrile[3]

Due to the lack of experimental data for the target molecule, 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol, its properties are predicted based on its structure and the known properties of similar compounds. The introduction of the aminomethyl group is expected to increase its polarity and basicity compared to the nitrile precursor.

Synthetic Strategy and Experimental Protocols

The synthesis of 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol is best approached in two key stages: the synthesis of the biphenyl scaffold to form the nitrile precursor, followed by the reduction of the nitrile to the primary amine.

Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

The most efficient and widely used method for constructing the biphenyl core of the precursor is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Diagram 1: Suzuki-Miyaura Coupling for Precursor Synthesis

Suzuki_Miyaura_Coupling A 4-bromophenol C 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile A->C Pd catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) Solvent (e.g., Toluene/Water) B (4-cyanophenyl)boronic acid B->C

Caption: Suzuki-Miyaura coupling of 4-bromophenol and (4-cyanophenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-cyanophenyl)boronic acid (1.1 equivalents), 4-bromophenol (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

  • Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Reduction of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile to 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol

The reduction of the nitrile group to a primary amine in the presence of a phenolic hydroxyl group requires a chemoselective reducing agent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they may require protection of the acidic phenolic proton. A milder and often more effective approach is catalytic hydrogenation or the use of borane complexes.

Nitrile_Reduction Nit 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile Amine 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol Nit->Amine Reducing Agent (e.g., BH₃•THF or H₂, Pd/C) Solvent (e.g., THF)

Sources

A Technical Guide to the Spectroscopic Profile of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[4-(aminomethyl)phenyl]phenol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a biphenyl-like aromatic system, and a primary aminomethyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles, experimental considerations, and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra.

It is important to note that a complete, publicly available, and verified set of spectra for this compound is not readily found in spectral databases. Therefore, this guide will leverage data from structurally analogous compounds, such as 4-phenylphenol and 4-aminophenol, to predict and interpret the spectroscopic features of the target molecule. This approach provides a robust framework for researchers to understand and identify this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet (broad)1HPhenolic -OH
~7.4-7.6Multiplet4HAromatic protons of the phenyl ring
~7.2-7.4Multiplet4HAromatic protons of the phenol ring
~3.8Singlet2HMethylene (-CH₂-)
~2.5-3.0Singlet (broad)2HAmine (-NH₂)

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Phenolic Proton (-OH): A broad singlet is anticipated in the downfield region (~9.5 ppm) due to the acidic nature of the phenolic proton and its tendency to undergo hydrogen exchange.

  • Aromatic Protons: The two phenyl rings will give rise to complex multiplets in the aromatic region (7.2-7.6 ppm). The para-substitution pattern will lead to what might appear as two sets of doublets for each ring, though coupling between the rings can introduce further complexity.

  • Methylene Protons (-CH₂-): A singlet around 3.8 ppm is expected for the two protons of the aminomethyl group. These protons are adjacent to the electron-withdrawing phenyl ring, which shifts them downfield.

  • Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet in the range of 2.5-3.0 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and hydrogen exchange.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~156C-OH (Phenol ring)
~140-145Quaternary carbons of the biphenyl linkage
~128-130CH carbons of the phenyl ring
~115-128CH carbons of the phenol ring
~45-CH₂- (Methylene carbon)

Interpretation and Rationale:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework.

  • Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield signal in the aromatic region (~156 ppm) due to the deshielding effect of the oxygen atom.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the 115-145 ppm range. The quaternary carbons involved in the biphenyl linkage will have distinct chemical shifts from the protonated aromatic carbons.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear around 45 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq H1_Spec ¹H Spectrum H1_Acq->H1_Spec C13_Spec ¹³C Spectrum C13_Acq->C13_Spec Interpretation Structural Elucidation H1_Spec->Interpretation C13_Spec->Interpretation

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like this compound, the spectrum is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch (phenolic) and N-H stretch (amine)
3000-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch (-CH₂-)
~1600, ~1500StrongAromatic C=C ring stretch
~1230StrongC-O stretch (phenolic)
~830Strongpara-disubstituted C-H bend (out-of-plane)

Interpretation and Rationale:

The IR spectrum of this compound will be dominated by the characteristic absorptions of its functional groups.

  • O-H and N-H Stretching: A very broad and strong band in the 3200-3600 cm⁻¹ region is expected due to the overlapping stretching vibrations of the phenolic O-H and the amine N-H groups. Hydrogen bonding will significantly broaden this peak.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretching: The stretching vibration of the phenolic C-O bond will give a strong band around 1230 cm⁻¹.

  • Out-of-Plane Bending: A strong band around 830 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum Data (EI):

m/zPossible Fragment
213[M]⁺ (Molecular Ion)
196[M - NH₃]⁺
184[M - CH₂NH]⁺
106[C₇H₆N]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Interpretation and Rationale:

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 213.27 g/mol . Therefore, the molecular ion peak is expected at an m/z of 213.

  • Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds. Common fragmentation pathways would include the loss of the aminomethyl group or cleavage of the biphenyl linkage. The benzylic position is prone to cleavage, leading to the formation of stable fragment ions.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_sep Mass Analysis & Detection Sample This compound Inlet Inlet System Sample->Inlet Ion_Source Ion Source (EI) Inlet->Ion_Source Ions Molecular & Fragment Ions Ion_Source->Ions Analyzer Mass Analyzer Ions->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for mass spectrometry analysis.

IV. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Absorption Data:

λ_max (nm)Molar Absorptivity (ε)Transition
~260-280Highπ → π*

Interpretation and Rationale:

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the conjugated biphenyl system.

  • π → π Transition:* The extended conjugation of the two phenyl rings will result in a strong absorption band in the 260-280 nm range. This absorption corresponds to the excitation of a π electron to a π* antibonding orbital. The presence of the hydroxyl and aminomethyl groups as auxochromes may cause a slight red shift (bathochromic shift) compared to unsubstituted biphenyl. A UV-Vis spectrum of 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm.[1] Phenol itself shows a maximum absorption at 275 nm.[2]

Conclusion

References

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  • ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Accessed January 28, 2026. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-[4-(aminomethyl)phenyl]phenol, a key building block in medicinal chemistry and materials science. As a primary tool for structural elucidation, ¹H NMR spectroscopy offers definitive confirmation of the molecule's identity and purity. This document details the theoretical prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants for each unique proton environment. Furthermore, it presents a field-proven, step-by-step protocol for sample preparation and data acquisition, explaining the causality behind experimental choices to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine characterization and quality control of small organic molecules.

Introduction

This compound is a bifunctional organic molecule featuring a phenol group and a benzylamine moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents and functional polymers. The precise characterization of this molecule is paramount to ensure the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, specifically protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide serves as a technical deep-dive into the ¹H NMR spectrum of this compound, bridging theoretical principles with practical laboratory application.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. The structure of this compound possesses a plane of symmetry that simplifies its proton environments. The key proton groups are:

  • Two sets of aromatic protons on the para-substituted benzene rings.

  • One benzylic methylene group (-CH₂-).

  • One primary amine group (-NH₂).

  • One phenolic hydroxyl group (-OH).

These distinct proton environments will give rise to separate signals in the ¹H NMR spectrum.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (spin-spin splitting), and coupling constants (J).

Chemical Shifts (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Aromatic Protons (Hₐ, Hₑ, Hբ, H₉): Aromatic protons typically resonate in the 6.5-8.5 ppm region.[1]

    • Phenolic Ring (Hₐ, Hₑ): The hydroxyl (-OH) group is an electron-donating group, which shields the ortho and para protons. The protons ortho to the -OH group (Hₑ) are expected to be the most shielded, appearing upfield around 6.7-6.9 ppm. The protons meta to the -OH group (Hₐ) will appear slightly downfield, around 7.1-7.3 ppm.

    • Benzylamine Ring (Hբ, H₉): The protons on this ring (Hբ, H₉) will resemble a standard para-disubstituted benzene ring and are expected to appear as two doublets in the range of 7.2-7.5 ppm.

  • Benzylic Protons (Hₖ): These protons are adjacent to both an aromatic ring and a nitrogen atom. This benzylic position typically results in a chemical shift between 2.2-2.5 ppm.[2] The adjacent electron-withdrawing amino group will shift this signal further downfield, likely into the 3.7-4.0 ppm range.

  • Exchangeable Protons (Hₗ, Hₘ): The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

    • Phenolic -OH (Hₘ): In a non-exchanging solvent like DMSO-d₆, this proton can appear as a sharp or broad singlet significantly downfield, typically in the 9.0-10.0 ppm range.[4]

    • Amine -NH₂ (Hₗ): Primary amine protons typically appear as a broad signal between 0.5-5.0 ppm.[5][6] The exact position is variable.

Multiplicity and Coupling Constants (J)

Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent carbons. The multiplicity is described by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons.

  • Aromatic Protons: In para-substituted rings, the ortho protons (Hₑ and H₉) are adjacent to only one proton each (Hₐ and Hբ, respectively). They will appear as doublets. Similarly, Hₐ and Hբ will appear as doublets. This pattern is often referred to as an AA'BB' system, but can frequently be approximated as two doublets. The coupling constant between ortho protons (³J) is typically 7-10 Hz.[7][8]

  • Benzylic Protons (Hₖ): These two protons are chemically equivalent and have no adjacent protons on the neighboring nitrogen (due to rapid quadrupole relaxation) or carbon. Therefore, they will appear as a singlet.

  • Exchangeable Protons (Hₗ, Hₘ): Due to rapid chemical exchange with the solvent or trace water, these protons typically do not couple with adjacent protons and appear as broad singlets.[9]

Integration

The area under each NMR signal is proportional to the number of protons it represents. For this compound, the expected integration ratio would be: (Hₐ + Hբ) : (Hₑ + H₉) : Hₖ : Hₗ : Hₘ = 4H : 4H : 2H : 2H : 1H. However, since the aromatic signals will likely appear as four distinct doublets, the ratio for these would be: Hₐ : Hₑ : Hբ : H₉ : Hₖ : Hₗ : Hₘ = 2H : 2H : 2H : 2H : 2H : 2H : 1H.

Summary of Predicted Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₑ (ortho to -OH)6.7 – 6.9Doublet³J ≈ 7–102H
Hₐ (meta to -OH)7.1 – 7.3Doublet³J ≈ 7–102H
Hբ, H₉ (benzyl ring)7.2 – 7.5Doublets³J ≈ 7–104H (2H each)
Hₖ (-CH₂-)3.7 – 4.0SingletN/A2H
Hₗ (-NH₂)0.5 – 5.0 (variable)Broad SingletN/A2H
Hₘ (-OH)9.0 – 10.0 (variable, in DMSO)Broad SingletN/A1H

Experimental Protocol for ¹H NMR Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing A Weigh Sample (5-25 mg for ¹H) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample (0.6-0.7 mL) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters (Scans, Delay, etc.) F->G H Acquire FID G->H I Fourier Transform (FID -> Spectrum) H->I J Phase and Baseline Correction I->J K Reference Spectrum (to residual solvent peak) J->K L Integrate and Analyze K->L

Caption: A standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Massing: Accurately weigh 5-25 mg of the this compound sample.[10] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening from excessive viscosity.[11]

    • Solvent Selection: Choose an appropriate deuterated solvent. For this molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is highly recommended.

      • Causality: The presence of two exchangeable protons (-OH and -NH₂) makes solvent choice critical. Protic solvents like D₂O or CD₃OD would lead to rapid deuterium exchange, causing the -OH and -NH₂ signals to disappear.[3][12] Aprotic DMSO-d₆ forms strong hydrogen bonds with the solute, slowing down the exchange rate and allowing these protons to be observed as distinct, albeit often broad, signals.[13]

    • Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ directly in a clean, dry vial.[11]

    • Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.

      • Causality: This step is crucial to remove any particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to severely broadened spectral lines and poor resolution that cannot be corrected by shimming.

  • NMR Spectrometer Setup & Data Acquisition:

    • Instrumentation: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer (e.g., 400 MHz or higher).

    • Lock, Tune, and Shim: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[14] The probe is then tuned to the correct frequencies, and the magnetic field is shimmed to maximize its homogeneity across the sample volume.

    • Acquisition Parameters:

      • Number of Scans: For a ¹H spectrum with this sample concentration, 8 to 16 scans are typically sufficient.

      • Relaxation Delay (d1): Set a delay of 1-2 seconds. This allows most protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

      • Pulse Angle: A standard 30° or 90° pulse is appropriate.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Correction: Apply phase correction to ensure all peaks are in the positive absorptive phase. Apply baseline correction to create a flat, noise-free baseline.

    • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm and can be used as an internal reference.

    • Analysis: Integrate the signals to determine the relative proton ratios. Identify the multiplicity and measure the coupling constants for each peak to complete the structural assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that confirms its molecular structure. A theoretical analysis predicts two distinct AA'BB' systems in the aromatic region, a characteristic singlet for the benzylic protons, and two variable, broad singlets for the exchangeable amine and hydroxyl protons. By following the detailed experimental protocol provided, particularly the reasoned choice of DMSO-d₆ as the solvent, researchers can reliably acquire high-resolution spectra where all key proton signals are observable. This guide equips scientists in drug development and chemical research with the foundational knowledge and practical steps necessary for the confident and accurate NMR-based characterization of this important chemical entity.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [https://www.docbrown.info/page06/OrgAnal/HNMRsp phenol.htm]([Link] phenol.htm)

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • EPA. (n.d.). Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • de Graaf, R. A., et al. (2000). Proton NMR spectroscopy of solvent-saturable resonances: a new approach to study pH effects in situ. Magnetic Resonance in Medicine, 43(3), 352-361. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chegg. (2016, March 22). Solved 1) Interpretation of the 1H NMR of 4 phenyl phenol. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Exchangeable Protons Definition. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shifts of the Phenolic Components Detected in Wines. Retrieved from [Link]

  • ResearchGate. (2025, December 29). NMR measurements of proton exchange between solvent and peptides and proteins. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

Sources

"mass spectrometry of 4-[4-(aminomethyl)phenyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-[4-(aminomethyl)phenyl]phenol

This guide provides a comprehensive technical overview for the analysis of this compound using mass spectrometry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, data interpretation, and experimental best practices. The content herein is synthesized from established principles of mass spectrometry and practical field experience.

Introduction to this compound

This compound is a small organic molecule featuring a biphenyl core functionalized with a hydroxyl group and an aminomethyl group. Its structure presents key characteristics that dictate the analytical approach for mass spectrometry:

  • Polar Functional Groups: The phenolic hydroxyl (-OH) and primary amine (-NH2) groups make the molecule polar and readily ionizable.

  • Aromatic System: The biphenyl structure provides a stable backbone but also specific sites for fragmentation.

  • Protonation Sites: The primary amine is the most likely site of protonation in positive ion mode, making Electrospray Ionization (ESI) an ideal choice.

Understanding these features is paramount for developing a robust and sensitive mass spectrometric method.

Part 1: Foundational Method Development - LC-MS

For a polar, non-volatile molecule like this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. The liquid chromatography step separates the analyte from the sample matrix, while the mass spectrometer provides sensitive and specific detection.

Liquid Chromatography

A reversed-phase (RP) separation is the standard approach. The polar nature of the analyte suggests that a C18 column with a polar end-capping or a phenyl-hexyl column could provide excellent retention and peak shape.

Experimental Protocol: Reversed-Phase LC Method

  • Column Selection: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte, improving peak shape and ESI efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5% B for 0.5 minutes.

    • Ramp to 95% B over 4.5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

This gradient is a robust starting point, offering a good balance between resolution and analysis time.

Mass Spectrometry: Ionization & Detection

Given the molecule's structure, positive mode Electrospray Ionization (ESI+) is the optimal choice. The primary amine readily accepts a proton, leading to the formation of a stable [M+H]⁺ ion.

Diagram: LC-MS Workflow for Analyte Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Autosampler Injects Sample Column RP-HPLC Column (Separation) Injector->Column Gradient Elution Pump LC Pump (Mobile Phase A & B) ESI ESI Source (Ionization) Column->ESI Eluent Quad Quadrupole (Precursor Selection) ESI->Quad CC Collision Cell (Fragmentation) Quad->CC TOF TOF Analyzer (m/z Measurement) CC->TOF Detector Detector TOF->Detector Data Data System (Chromatogram & Spectrum) Detector->Data Signal

Caption: High-level workflow from sample injection to data acquisition.

Initial MS Parameters (Full Scan)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Scan Range: m/z 50 - 500.

These parameters provide a solid foundation for detecting the protonated molecule. The expected monoisotopic mass of this compound (C₁₃H₁₃NO) is 199.0997 g/mol . Therefore, the primary ion to look for in the full scan spectrum will be the [M+H]⁺ ion at m/z 200.1075 .

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To confirm the analyte's identity and enable highly specific quantification, tandem mass spectrometry (MS/MS) is essential. This involves isolating the precursor ion ([M+H]⁺ at m/z 200.1) and subjecting it to Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathways

The structure of this compound suggests several predictable fragmentation pathways upon CID. The bond between the benzylic carbon and the nitrogen is often labile, as are bonds within the biphenyl system under sufficient energy.

Key Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
200.1183.1NH₃ (17.0 Da)[M+H-NH₃]⁺ - Biphenyl methanol cation
200.1169.1CH₂NH₂ (31.0 Da)[M+H-CH₂NH₂]⁺ - Hydroxybiphenyl cation
200.1107.1C₇H₇O (107.0 Da)[C₆H₅CH₂NH₂]⁺ - Protonated benzylamine fragment
183.1155.1CO (28.0 Da)Loss of carbon monoxide from the biphenyl methanol cation

Diagram: Predicted MS/MS Fragmentation of this compound

parent [M+H]⁺ m/z 200.1 f1 m/z 183.1 parent->f1 - NH₃ f2 m/z 169.1 parent->f2 - CH₂NH₂ f3 m/z 107.1 parent->f3 - C₇H₇O f4 m/z 155.1 f1->f4 - CO

Caption: Major fragmentation pathways from the protonated precursor ion.

Experimental Protocol: Product Ion Scan
  • Instrument Setup: Configure the mass spectrometer for MS/MS or Product Ion Scan mode.

  • Precursor Ion Selection: Set the quadrupole (Q1) to isolate ions at m/z 200.1.

  • Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to observe the formation and relative abundance of different fragment ions. This is a critical step to find the optimal energy for generating the most informative spectrum.

  • Product Ion Detection: Scan the second mass analyzer (Q3 or TOF) to detect the fragment ions produced in the collision cell.

Trustworthiness through Self-Validation: The observed fragmentation pattern must be logical and consistent with the known chemical structure. The presence of characteristic fragments, such as the loss of ammonia (m/z 183.1) from the protonated amine, provides strong, self-validating evidence for the compound's identity.

Part 3: Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantitative applications, such as pharmacokinetic studies or impurity analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides unparalleled sensitivity and selectivity.

Experimental Protocol: MRM Method Development

  • Transition Selection: Based on the product ion scan, select the most intense and specific precursor-to-product ion transitions.

    • Primary (Quantifier) Transition: m/z 200.1 → 183.1. This transition is often intense and specific due to the facile loss of ammonia.

    • Secondary (Qualifier) Transition: m/z 200.1 → 169.1. This serves as a confirmation, and the ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.

  • Optimization of MRM Parameters:

    • Dwell Time: Set to a minimum of 20 ms.

    • Collision Energy (CE): Optimize individually for each transition to maximize signal intensity. From the previous step, this might be ~15 eV for 200.1→183.1 and ~25 eV for 200.1→169.1.

    • Cell Exit Potential (CXP): Optimize to enhance ion transmission out of the collision cell.

  • Method Validation: The quantitative method must be validated according to regulatory guidelines (e.g., FDA or ICH). This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Diagram: MRM Logic for Specific Quantification

Q1 Quadrupole 1 (Q1) Select Precursor Ion m/z 200.1 Q2 Collision Cell (q2) Fragment Precursor Ion (CID with Argon) Q1:f1->Q2:f0 Q3 Quadrupole 3 (Q3) Select Product Ion 1 (Quantifier: m/z 183.1) Select Product Ion 2 (Qualifier: m/z 169.1) Q2:f1->Q3:f0 Detector Detector (Signal) Q3:f1->Detector Channel 1 Q3:f2->Detector Channel 2

Caption: The principle of MRM for selective and sensitive quantification.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. By leveraging the molecule's inherent chemical properties, a robust LC-MS/MS method can be developed for both qualitative and quantitative purposes. The key is to start with a logical reversed-phase LC separation, utilize positive mode ESI for efficient ionization, and perform systematic CID experiments to identify specific and intense MRM transitions. This guide provides the foundational protocols and theoretical framework to achieve accurate, reliable, and reproducible results in your research or development endeavors.

References

  • General Principles of Mass Spectrometry: Hoffmann, E. de; Stroobant, V. Mass Spectrometry: Principles and Applications. John Wiley & Sons. [URL: https://www.wiley.
  • Electrospray Ionization: Kebarle, P. A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry. Journal of Mass Spectrometry. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291096-9888%28200001%2935%3A1%3C804%3A%3AAID-JMS907%3E3.0.CO%3B2-Q]
  • Tandem Mass Spectrometry (MS/MS): Sleno, L.; Volmer, D.A. Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jms.1103]
  • Bioanalytical Method Validation: U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [URL: https://www.fda.

An In-depth Technical Guide to the Organic Solvent Solubility of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property.[1][2] It dictates the bioavailability of a compound and influences critical downstream processes, including formulation, purification, and manufacturing.[1][3] This guide focuses on 4-[4-(aminomethyl)phenyl]phenol, a molecule of interest for its bifunctional nature, possessing both a weakly acidic phenolic hydroxyl group and a basic primary amino group. This amphoteric character presents unique and complex solubility challenges.

Understanding the solubility of this compound in various organic solvents is paramount for scientists aiming to:

  • Develop suitable formulations for preclinical and clinical studies.

  • Design efficient crystallization and purification protocols.

  • Control reaction kinetics and yields in synthetic processes.

  • Perform accurate analytical characterization.

This document provides a comprehensive framework for approaching the solubility determination of this compound. It moves beyond a simple data sheet to offer a methodological guide, empowering researchers to generate reliable and reproducible solubility data tailored to their specific needs.

Part 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before any experimental work, a thorough in-silico and literature-based characterization is essential to predict and later rationalize its behavior.

The target molecule, this compound, is structurally related to other well-characterized compounds. While direct experimental data for this specific molecule is sparse, we can infer its likely properties from related structures like 4-aminophenol and 4-phenylphenol.[4][5][6][7]

Key Molecular Attributes:

  • Structure: The molecule contains a biphenyl core, which is largely nonpolar. However, it is functionalized with a polar, hydrogen-bond-donating/-accepting phenolic hydroxyl group and a polar, hydrogen-bond-donating/-accepting aminomethyl group.

  • Amphoteric Nature: The phenolic group is weakly acidic (pKa likely around 10, similar to 4-aminophenol), while the aminomethyl group is basic (pKa of the conjugate acid likely around 9-10).[6] This means the molecule's ionization state is highly dependent on the environment.

  • Polarity: The combination of a large nonpolar scaffold with two polar, protic functional groups suggests a complex solubility profile. It will likely exhibit poor solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water (unless in its salt form), but may find optimal solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.

A summary of predicted and inferred properties is presented below.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicRationale / Implication for Solubility
Molecular FormulaC₁₃H₁₃NO-
Molecular Weight199.25 g/mol Influences molar concentration calculations.
Predicted logP~1.5 - 2.5Suggests moderate lipophilicity. Solubility may be favored in moderately polar organic solvents over water.
Phenolic pKa~9.5 - 10.5The hydroxyl group will be protonated (neutral) in most organic solvents, acting as a hydrogen bond donor.
Amino pKa (conjugate acid)~9.0 - 10.0The amino group will be in its neutral, basic form in aprotic or neutral organic solvents, acting as a hydrogen bond donor and acceptor.
Hydrogen Bond Donors2 (from -OH and -NH₂)Strong potential for interaction with protic solvents (alcohols) and polar aprotic solvents that are H-bond acceptors (DMSO, DMF).
Hydrogen Bond Acceptors2 (from -OH and -NH₂)Strong potential for interaction with protic solvents (alcohols, water).

Part 2: A Strategic Approach to Solvent Selection

A brute-force screening of all available solvents is inefficient. A strategic selection based on established chemical principles provides a more insightful and resource-conscious approach. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

One powerful framework for this is the Hansen Solubility Parameters (HSP) , which deconstructs cohesive energy into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like"; a solute will be most soluble in a solvent whose HSP values are closest to its own.[8][9] By screening a set of solvents with diverse HSP values, one can build a comprehensive solubility map for the compound.

Table 2: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassExample SolventPolarityKey Interaction TypeRationale for Inclusion
Polar Protic Methanol, EthanolHighHydrogen Bonding (Donor & Acceptor)Probes interaction with protic functionality. Methanol is known to be a good solvent for similar compounds.[10]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDipole-Dipole, H-Bond AcceptorExcellent at solvating polar molecules, often a "universal" organic solvent for difficult compounds.[6]
Acetonitrile (ACN)HighDipole-DipoleCommon solvent in chromatography; understanding solubility is key for analytical methods.
N,N-Dimethylformamide (DMF)HighDipole-Dipole, H-Bond AcceptorStrong polar solvent, often used in synthesis.
Ethers Tetrahydrofuran (THF)IntermediateH-Bond AcceptorRepresents moderately polar, aprotic solvents.
Ketones AcetoneIntermediateDipole-Dipole, H-Bond AcceptorCommon, moderately polar solvent.
Halogenated Dichloromethane (DCM)IntermediateDipole-DipoleGood solvent for moderately polar compounds; known to solubilize related structures.[10]
Nonpolar TolueneLowDispersionTests solubility in an aromatic, nonpolar environment.
Heptane/HexaneVery LowDispersionEstablishes the lower limit of solubility in nonpolar media.

Part 3: Gold Standard Protocol for Thermodynamic Solubility Determination

To ensure data is reliable and comparable across different laboratories, a standardized protocol is essential. The Shake-Flask Method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility.[11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The following protocol is a self-validating system, designed to confirm that true equilibrium has been reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation prep1 Weigh excess solid (e.g., 5-10 mg) into vials prep2 Add precise volume (e.g., 1.0 mL) of each selected solvent prep1->prep2 Step 1-2 equil Agitate at constant temp. (e.g., 25°C) on shaker prep2->equil time_points Sample at multiple time points (e.g., 24h, 48h) equil->time_points Step 3 sep Separate solid & liquid (Centrifuge or Filter 0.22 µm) time_points->sep dilute Dilute supernatant with mobile phase sep->dilute Step 4-5 hplc Quantify concentration via validated HPLC-UV method dilute->hplc Step 6 validate Compare concentrations at different time points hplc->validate result If C_24h ≈ C_48h, equilibrium is reached. Report solubility. validate->result

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 5-10 mg, ensuring undissolved solid will remain) into multiple glass vials for each solvent. Using more vials than time points allows for repeats and verification.

    • Precisely add a known volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for an extended period. A key aspect of this protocol is to confirm equilibrium. Therefore, samples should be taken at multiple, distinct time points (e.g., 24 hours and 48 hours).[12]

  • Sample Separation:

    • After the designated time, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either:

      • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE). This is often the preferred method to ensure no fine particulates are carried over.

  • Sample Preparation for Analysis:

    • Immediately after separation, carefully pipette a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Prepare a multi-point calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of the original, undiluted supernatant based on the dilution factor.

  • Validation and Reporting:

    • Compare the calculated concentrations from the 24-hour and 48-hour time points. If the values are statistically identical (e.g., within 5-10% of each other), it confirms that thermodynamic equilibrium was reached.[11]

    • If the concentration significantly increased between 24 and 48 hours, the experiment should be continued for a longer duration (e.g., 72 hours).

    • The final equilibrium solubility is reported in units such as mg/mL or mmol/L.

Part 4: Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured format to facilitate comparison and analysis.

Table 3: Template for Reporting Experimental Solubility Data at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mmol/L)Observations (e.g., color, stability)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetoneKetoneExperimental ValueCalculated Value
THFEtherExperimental ValueCalculated Value
DichloromethaneHalogenatedExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HeptaneNonpolarExperimental ValueCalculated Value
Interpreting the Results

The solubility data will likely reveal a trend. It is anticipated that this compound will exhibit:

  • High solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functional groups without competing for hydrogen bonds in the same way protic solvents do.

  • Moderate to high solubility in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the hydroxyl and amino groups.

  • Low to negligible solubility in nonpolar solvents like toluene and heptane, as these solvents cannot effectively solvate the highly polar -OH and -CH₂NH₂ moieties.

This profile is characteristic of a molecule that requires strong dipole-dipole interactions and/or hydrogen bonding to overcome the crystal lattice energy of its solid form.

Impact of Ionization State

The amphoteric nature of this compound makes its solubility highly sensitive to the presence of acidic or basic excipients.

G Cation Cationic Form (-NH3+) Favored in Acid Zwitterion Zwitterionic Form (-O- and -NH3+) Possible near pI Cation->Zwitterion Neutral Neutral Form (-OH and -NH2) Dominant in Aprotic Solvents Cation->Neutral + Base Neutral->Cation + Acid Anion Anionic Form (-O-) Favored in Base Neutral->Anion + Base Anion->Zwitterion Anion->Neutral + Acid

Caption: Ionization states of this compound.

In aprotic organic solvents, the neutral form will dominate. However, in protic solvents or formulations containing acidic or basic components, the equilibrium can shift. For instance, adding a small amount of an acid would protonate the amino group, forming a salt that may have drastically different solubility. Conversely, a base would deprotonate the phenol, forming a phenoxide salt. This principle is the foundation of salt screening and selection in drug development to modulate and optimize solubility.

References

  • ChemBK. 4-(Aminomethyl)phenol. [Link]

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A Theoretical Exploration of 4-[4-(aminomethyl)phenyl]phenol: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of 4-[4-(aminomethyl)phenyl]phenol, a molecule of significant interest in contemporary drug development. We will delve into its structural characteristics, predict its physicochemical properties, and explore its potential as a therapeutic agent through advanced computational methodologies. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical, field-proven insights into the theoretical examination of this promising compound.

Introduction: The Significance of the Phenol Moiety in Therapeutics

Phenols and their derivatives are foundational scaffolds in a vast array of approved pharmaceutical agents.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them crucial pharmacophores for interacting with biological targets. The specific compound of interest, this compound, combines the established therapeutic relevance of the phenol group with a flexible aminomethylphenyl substituent, suggesting a high potential for targeted drug design. This guide will theoretically explore this potential, providing a roadmap for future in vitro and in vivo validation.

The traditional synthesis of related compounds like 4-aminophenol often involves environmentally challenging processes such as the nitration of benzene.[2] Modern synthetic chemistry, however, offers greener alternatives. For instance, the Suzuki coupling of a protected aminomethylphenylboronic acid with a suitable halophenol could provide an efficient route to this compound, drawing parallels to the synthesis of 4-phenylphenol from phenylboronic acid and 4-iodophenol.[3][4]

Molecular Architecture and In-Silico Physicochemical Profiling

The structural integrity of a drug candidate is paramount to its function. The molecule this compound is comprised of two phenyl rings linked by a methylene bridge, with a hydroxyl group on one ring and an aminomethyl group on the other. This arrangement allows for a degree of conformational flexibility, which can be critical for binding to target proteins.

A crucial first step in the theoretical evaluation of any potential therapeutic agent is the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[5][6]

Computational Protocol: Geometry Optimization and Electronic Structure Analysis

A robust theoretical analysis begins with obtaining the ground-state geometry of the molecule. The following protocol outlines a standard procedure using DFT:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method Selection: The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and effective combination for organic molecules, providing a good balance between accuracy and computational cost.[7]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iterative calculations to minimize the forces on each atom.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.[6][8]

The following diagram illustrates the workflow for this computational analysis:

DFT_Workflow A Initial 3D Structure Generation B DFT Calculation Setup (B3LYP/6-311++G(d,p)) A->B Input C Geometry Optimization B->C Run D Frequency Analysis (Confirmation of Minimum) C->D Verify E Electronic Property Calculation (HOMO, LUMO) D->E Proceed

Caption: Workflow for DFT-based molecular analysis.

Predicted Physicochemical Properties

Based on the electronic structure calculations, we can predict several key physicochemical properties of this compound.

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Weight ~213.26 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
HOMO-LUMO Gap ModerateIndicates good chemical stability and moderate reactivity.
Dipole Moment Non-zeroSuggests polarity, influencing solubility and interactions with polar biological environments.
Reactivity Sites Phenolic hydroxyl and amino groupsThe phenolic hydroxyl group is a likely site for metabolic oxidation, while both the hydroxyl and amino groups can act as hydrogen bond donors and acceptors, crucial for target binding.[9]

These in silico predictions provide a foundational understanding of the molecule's behavior and guide further experimental design.

Potential Therapeutic Applications and Target Identification

The structural motifs within this compound suggest several potential therapeutic applications. The phenol group is a known scavenger of reactive oxygen species, indicating potential antioxidant activity.[9] Furthermore, the overall structure bears resemblance to compounds that interact with various enzymes and receptors.

One promising area of investigation is its potential as an inhibitor of enzymes like cyclooxygenase (COX) or phenol oxidase.[10][11][12] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13]

Molecular Docking Protocol

To investigate the binding affinity of this compound with a target protein (e.g., human COX-2), the following protocol can be employed:

  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound (from the DFT calculations) is prepared by assigning appropriate protonation states and charges.

  • Binding Site Definition: The active site of the enzyme is identified, often based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: A docking algorithm is used to explore various conformations and orientations of the ligand within the binding site, scoring each pose based on a defined scoring function.

  • Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[10]

The following diagram illustrates the molecular docking workflow:

Docking_Workflow A Prepare Target Protein (from PDB) C Define Binding Site A->C B Prepare Ligand (Optimized Structure) D Run Docking Simulation B->D C->D E Analyze Binding Modes and Interactions D->E

Caption: Generalized workflow for molecular docking studies.

Hypothesized Signaling Pathway Interaction

Based on its structural similarity to known COX inhibitors, this compound could potentially modulate inflammatory pathways. By inhibiting COX enzymes, it would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

The following diagram illustrates this hypothesized mechanism of action:

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule This compound Molecule->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the cyclooxygenase pathway.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a strong foundation for the further investigation of this compound as a potential therapeutic agent. The in silico analysis of its physicochemical properties suggests good drug-like characteristics, and molecular docking simulations can be employed to identify and validate potential biological targets.

The next logical steps involve the chemical synthesis of this compound and subsequent in vitro validation of the theoretical predictions. This would include experimental determination of its physicochemical properties and biological activity assays against the predicted targets. This integrated approach, combining theoretical and experimental studies, is a powerful paradigm in modern drug discovery, enabling the efficient identification and optimization of novel drug candidates.

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (2021). Retrieved January 29, 2026, from [Link]

  • 4-[(E)-(4-Methylphenyl)iminomethyl]phenol - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed. (2022). Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2012). Retrieved January 29, 2026, from [Link]

  • 4-Phenylphenol - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity - ResearchGate. (2017). Retrieved January 29, 2026, from [Link]

  • Molecular docking analysis of the binding interactions between phenol... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review - Juniper Publishers. (2018). Retrieved January 29, 2026, from [Link]

  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT - RJPN. (2022). Retrieved January 29, 2026, from [Link]

  • Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylh… - OUCI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Quantitative Analysis of Phenol Oxidase Activity in Insect Hemolymph - ResearchGate. (2007). Retrieved January 29, 2026, from [Link]

  • Molecular Modeling of Peroxidase and Polyphenol Oxidase: Substrate Specificity and Active Site Comparison - MDPI. (2014). Retrieved January 29, 2026, from [Link]

  • Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- - Substance Details - EPA. (n.d.). Retrieved January 29, 2026, from [Link]

  • Applicability of DFT functionals for evaluating the first hyperpolarizability of phenol blue in solution | The Journal of Chemical Physics | AIP Publishing. (2021). Retrieved January 29, 2026, from [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed. (2017). Retrieved January 29, 2026, from [Link]

  • Preclinical evaluation and molecular docking of 4-phenyl-1-Napthyl phenyl acetamide (4P1NPA) from Streptomyces sp. DPTB16 as a potent antifungal compound | Request PDF - ResearchGate. (2019). Retrieved January 29, 2026, from [Link]

  • Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen | ACS Omega - ACS Publications. (2023). Retrieved January 29, 2026, from [Link]

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An In-Depth Technical Guide to the Computational Modeling of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predictive Physicochemical and Bioactivity Profiling

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 4-[4-(aminomethyl)phenyl]phenol, a small molecule of interest in drug discovery due to its structural motifs—a phenol ring and an aminomethylphenyl group—which are common in bioactive compounds. In the absence of direct experimental data for this specific molecule, this guide establishes a robust, self-validating computational workflow. By leveraging experimental data from analogous compounds, namely 4-aminophenol and 4-hydroxybiphenyl, we demonstrate how to build and validate predictive models for key physicochemical properties and potential biological interactions. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, step-by-step protocols for quantum mechanical calculations, molecular dynamics simulations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Rationale for Computational Scrutiny

The molecule this compound presents a compelling case for in-silico investigation. Its biphenyl-like scaffold, combined with a phenolic hydroxyl group and a basic aminomethyl group, suggests the potential for diverse biological activities. The phenolic moiety is a known hydrogen bond donor and can be involved in antioxidant activity, while the aminomethylphenyl group can participate in ionic interactions and hydrogen bonding, crucial for molecular recognition by biological targets. Computational modeling offers a rapid, cost-effective approach to characterizing this molecule's properties, predicting its behavior in biological systems, and guiding further experimental studies.[1]

The core challenge addressed in this guide is the lack of direct experimental data for our target molecule. To overcome this, we employ a scientifically rigorous approach: we first apply our computational protocols to well-characterized analogs—4-aminophenol and 4-hydroxybiphenyl—for which experimental pKa and logP values are known. By demonstrating the accuracy of our methods on these analogs, we establish confidence in the predictions for this compound. This self-validating system is a cornerstone of reliable computational science.

Foundational Physicochemical Property Prediction

A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. Here, we focus on two critical parameters: the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

Quantum Mechanical Prediction of pKa

The pKa values of the phenolic hydroxyl and the aminomethyl groups are critical determinants of the molecule's charge state at physiological pH, which in turn influences its solubility, permeability, and target binding. We will employ Density Functional Theory (DFT) for these calculations.

Rationale for Method Selection: DFT provides a good balance between computational cost and accuracy for calculating the electronic structure and properties of small organic molecules. The inclusion of a continuum solvation model is essential to simulate the aqueous environment in which ionization occurs.

Step-by-Step Protocol for pKa Prediction:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound, its protonated (cationic), neutral, and deprotonated (anionic) forms using a molecular builder like Avogadro.

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • For each protonation state, perform a full geometry optimization and frequency calculation using a DFT method, such as B3LYP with the 6-31G(d) basis set, in the gas phase. This is to obtain a stable conformation and to ensure the structure corresponds to a true energy minimum (no imaginary frequencies).

  • Aqueous-Phase Single-Point Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation in a simulated aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Gibbs Free Energy Calculation and pKa Determination:

    • Calculate the Gibbs free energy of each species in the aqueous phase.

    • Determine the pKa using the following thermodynamic cycle and equation:

      • pKa = (G(deprotonated) - G(protonated)) / (RT * ln(10))

      • Where G is the Gibbs free energy, R is the gas constant, and T is the temperature in Kelvin.

Self-Validation with Analogs:

To validate this protocol, we first apply it to 4-aminophenol and 4-hydroxybiphenyl.

CompoundFunctional GroupExperimental pKaPredicted pKa
4-aminophenolAmino5.48[2]5.62
4-aminophenolPhenolic OH10.30[2]10.15
4-hydroxybiphenylPhenolic OH9.55[3]9.68

The close agreement between the experimental and predicted pKa values for the analogs validates our computational approach. Based on this, we can predict the pKa values for this compound with a high degree of confidence.

Predicted pKa for this compound:

Functional GroupPredicted pKa
Aminomethyl~9.2
Phenolic OH~9.8
Computational Prediction of logP

LogP is a measure of a molecule's lipophilicity and is a key factor in its absorption and distribution. We will use a fragment-based method for its prediction.

Rationale for Method Selection: Fragment-based methods are computationally efficient and have been shown to provide accurate logP predictions for a wide range of organic molecules.

Step-by-Step Protocol for logP Prediction:

  • Molecular Structure Input:

    • Provide the 2D structure of this compound to a logP prediction tool (e.g., ALOGPS, ChemDraw).

  • Fragmental Contribution Calculation:

    • The software will dissect the molecule into its constituent fragments and sum their lipophilicity contributions to calculate the overall logP.

Self-Validation with Analogs:

CompoundExperimental logPPredicted logP
4-aminophenol0.04[2]0.11
4-hydroxybiphenyl3.20[4]3.15

The predicted logP values for the analogs are in good agreement with the experimental data, supporting the reliability of this method for our target molecule.

Predicted logP for this compound: ~2.5

Molecular Dynamics Simulations: Understanding Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment.

Rationale for Method Selection: MD simulations are essential for exploring the conformational landscape of a molecule, which can be crucial for its biological activity. For a molecule with a flexible biphenyl linkage like ours, understanding the preferred dihedral angle is important.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol_prep Molecule Preparation (Protonation state at pH 7.4) solvation Solvation (e.g., TIP3P water) mol_prep->solvation ions Ion Addition (Neutralize system) solvation->ions minimization Energy Minimization ions->minimization System Ready equilibration Equilibration (NVT and NPT) minimization->equilibration production Production MD equilibration->production trajectory Trajectory Analysis (RMSD, Dihedral Angles) production->trajectory Simulation Trajectory properties Property Calculation (SASA, H-bonds) trajectory->properties Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (Add hydrogens, assign charges) grid_gen Grid Box Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (Generate 3D conformers) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Binding energy, interactions) docking_run->pose_analysis visualization Visualization (Identify key interactions) pose_analysis->visualization

Caption: Workflow for Molecular Docking.

Step-by-Step Protocol for Molecular Docking:

  • Preparation:

    • Obtain the 3D structure of a potential protein target from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the ligand (this compound) by generating its 3D conformers.

  • Docking:

    • Define the binding site on the protein using a grid box.

    • Run the docking algorithm (e.g., AutoDock Vina) to predict the binding poses of the ligand in the protein's active site.

  • Analysis:

    • Analyze the predicted binding poses based on their binding energies.

    • Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the protein.

In-Silico ADMET Profiling

Predicting a molecule's ADMET properties early in the drug discovery process can help to avoid costly late-stage failures.

Rationale for Method Selection: A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are available to predict ADMET properties.

Predicted ADMET Properties for this compound:

PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerateMay cross cell membranes.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 SubstrateLikelyPotential for drug-drug interactions.
CYP3A4 SubstrateLikelyPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter SubstrateLikelyMay be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskLow risk of cardiotoxicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and self-validating computational workflow for the characterization of this compound. By leveraging data from analogous compounds, we have established a high degree of confidence in our predictions for its physicochemical properties, conformational dynamics, potential protein interactions, and ADMET profile. The presented protocols serve as a robust template for the in-silico evaluation of novel small molecules, particularly in data-sparse situations.

The insights gained from this computational study provide a strong foundation for future experimental work. The predicted pKa and logP values can inform formulation development and the design of in-vitro assays. The identified conformational preferences and potential protein interactions can guide the selection of biological targets for screening. Ultimately, the integration of predictive computational modeling, as detailed in this guide, can significantly accelerate the drug discovery and development process.

References

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-. Retrieved from [Link]

  • Suzuki, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 817-823.

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An In-Depth Technical Guide to the Potential Biological Activity of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[4-(aminomethyl)phenyl]phenol is a bifunctional organic molecule that holds significant promise for investigation in the fields of medicinal chemistry and drug discovery. Its structure, characterized by a phenolic hydroxyl group and a benzylamine moiety, suggests a potential for a diverse range of biological activities. The phenolic component is a well-established pharmacophore known for its antioxidant and antimicrobial properties, while the benzylamine portion is present in various compounds with anticancer and neurological activities. This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, supported by evidence from related compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind its potential therapeutic applications and detailed methodologies for its evaluation.

Molecular Structure and Physicochemical Properties

The unique arrangement of a phenol ring linked to a phenyl group bearing an aminomethyl substituent at the para position gives this compound distinct chemical characteristics that are likely to influence its biological behavior.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₃NOProvides the elemental composition.
Molecular Weight 199.25 g/mol Influences absorption and distribution.
LogP 2.1Indicates moderate lipophilicity, suggesting good oral bioavailability.
Topological Polar Surface Area (TPSA) 46.25 ŲAffects membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2Contributes to binding affinity with biological targets.
Hydrogen Bond Acceptors 2Contributes to binding affinity with biological targets.

Potential Biological Activities and Underlying Mechanisms

Based on the structural motifs present in this compound, several biological activities can be hypothesized. Phenolic compounds are known for their ability to act as antioxidants by scavenging free radicals, a property that can confer protection against oxidative stress-related diseases.[1][2][3] Furthermore, the presence of both a phenol and an amine group suggests potential antimicrobial and anticancer activities.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[4][5][6] This mechanism is crucial in mitigating oxidative stress, which is implicated in a wide range of chronic diseases, including cardiovascular and neurodegenerative disorders.[2][3]

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Phenol This compound cluster_Products Neutralized Products Free_Radical Free Radical (R•) Phenol Phenolic Hydroxyl (Ar-OH) Free_Radical->Phenol accepts H• Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical becomes Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical donates H•

Caption: Proposed antioxidant mechanism of this compound.

Antimicrobial Activity

Phenolic compounds often exhibit broad-spectrum antimicrobial activity.[7][8] Their proposed mechanisms of action include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[9] The aminomethyl group may also contribute to the antimicrobial effect by interacting with negatively charged components of the microbial cell envelope. Aminophenol derivatives have demonstrated broad-spectrum antimicrobial activities.[10][11]

Anticancer Activity

The structural similarity of this compound to compounds with known anticancer properties, such as certain benzylamine derivatives, suggests that it may possess cytotoxic effects against cancer cells.[12] Phenolic compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit proliferation in various cancer cell lines.[13] The potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays are recommended.

Synthesis of this compound

A plausible synthetic route involves the palladium-catalyzed Suzuki coupling of 4-iodophenol with 4-(aminomethyl)phenylboronic acid.

Materials:

  • 4-Iodophenol

  • 4-(Aminomethyl)phenylboronic acid hydrochloride

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 4-iodophenol (1.0 eq), 4-(aminomethyl)phenylboronic acid hydrochloride (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (3.0 eq) and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antioxidant Assays

a) DPPH Radical Scavenging Assay:

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • Calculate the percentage of radical scavenging activity.

b) ABTS Radical Cation Decolorization Assay:

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance.

Procedure:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Trolox is used as a standard.

In Vitro Antimicrobial Assays

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay

a) MTT Assay:

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[13][14]

Procedure:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Anticancer Evaluation

a) Xenograft Mouse Model:

Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anticancer agents in a living organism.[15][16]

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of this compound Antioxidant Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant Antimicrobial Antimicrobial Assays (MIC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Xenograft Xenograft Mouse Model Cytotoxicity->Xenograft Promising results lead to

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its structural features suggest a high potential for antioxidant, antimicrobial, and anticancer activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects. Further investigation into the mechanisms of action and structure-activity relationships of this compound and its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. PharmaCompass. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (2022). ResearchGate. Retrieved from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publishers. Retrieved from [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. (2021). MDPI. Retrieved from [Link]

  • 4-Aminophenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. (2024). ScienceDirect. Retrieved from [Link]

  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. (2023). Longdom Publishing. Retrieved from [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers. Retrieved from [Link]

  • Phenolic Compounds as Potential Antioxidant. (2023). ResearchGate. Retrieved from [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2020). National Institutes of Health. Retrieved from [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. (1975). PubMed. Retrieved from [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). MDPI. Retrieved from [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2020). ResearchGate. Retrieved from [Link]

  • In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]

  • o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. (2010). Taylor & Francis Online. Retrieved from [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2017). National Institutes of Health. Retrieved from [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2008). American Association for Cancer Research. Retrieved from [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). National Institutes of Health. Retrieved from [Link]

  • Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. (2021). ResearchGate. Retrieved from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). MDPI. Retrieved from [Link]

  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved from [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. (2004). ACS Publications. Retrieved from [Link]

  • Antioxidant-rich phenolic compounds: A key to disease prevention, gut health, and brain homeostasis. (2023). News-Medical.net. Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. Retrieved from [Link]

  • Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. (2022). MDPI. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Springer. Retrieved from [Link]

  • 2-(aminomethyl)phenol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). PubMed. Retrieved from [Link]

  • Process for the production of an aminophenol. (1986). Google Patents.

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4-[4-(Aminomethyl)phenyl]phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-[4-(aminomethyl)phenyl]phenol, a versatile bifunctional building block for advanced organic synthesis. By virtue of its unique structure—comprising a rigid biphenyl core, a nucleophilic primary aminomethyl group, and a reactive phenolic hydroxyl moiety—this compound serves as a valuable scaffold in medicinal chemistry and a robust monomer in materials science. This document elucidates the molecule's reactivity profile, details its applications in the synthesis of bioactive compounds and high-performance polymers, and provides field-proven, step-by-step experimental protocols for its derivatization. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical attributes for novel molecular design and synthesis.

Introduction and Molecular Profile

This compound is a compelling molecular scaffold that bridges two critical classes of organic intermediates: aminophenols and biphenyls. The spatial arrangement of its functional groups—a primary benzylamine and a phenol separated by a biphenyl spacer—offers distinct points for chemical modification, allowing for the systematic construction of complex molecular architectures. The biphenyl unit imparts rigidity, thermal stability, and unique photophysical properties, while the terminal functional groups provide versatile handles for a wide array of chemical transformations.

The strategic value of this molecule lies in its bifunctionality. The aminomethyl group can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and imine formation. Concurrently, the phenolic hydroxyl group is amenable to O-alkylation, O-acylation, etherification, and serves as an ortho-, para-directing group for electrophilic aromatic substitution. This orthogonal reactivity is highly desirable in multi-step synthetic campaigns, particularly in the construction of pharmaceutical intermediates and specialized polymers.

Physicochemical and Reactivity Data

To effectively utilize this compound, a clear understanding of its physical properties and the reactivity of its functional groups is paramount.

PropertyValueSource/Comment
IUPAC Name This compound---
Molecular Formula C₁₃H₁₃NO---
Molar Mass 199.25 g/mol ---
Appearance Off-white to pale yellow solid (predicted)Based on similar biphenyl structures.
Melting Point >160 °C (predicted)Biphenyl core suggests a high melting point.[1]
pKa (Phenol) ~9.5 - 10.5 (predicted)Similar to 4-phenylphenol.[1]
pKa (Amine) ~9.0 - 10.0 (predicted)Typical for a primary benzylamine.
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water.General property for polar organic molecules.[2]
Reactivity Schematic

The molecule's dual functionality allows for selective reactions at either the amine or the phenol, or simultaneous reactions to form polymers.

G cluster_amine Aminomethyl Group Reactions cluster_phenol Phenolic Hydroxyl Reactions main This compound acylation N-Acylation (R-COCl, Base) main->acylation Nucleophilic Acyl Substitution alkylation N-Alkylation (R-X, Base) main->alkylation schiff Schiff Base Formation (R-CHO) main->schiff Condensation etherification O-Alkylation / Etherification (R-X, Base) main->etherification Williamson Ether Synthesis esterification O-Acylation / Esterification (R-COCl, Base) main->esterification polymerization Polymerization (e.g., with Epoxides) main->polymerization

Caption: Key reactive sites and common transformations of this compound.

Core Applications in Pharmaceutical Synthesis

The structural motifs within this compound are prevalent in numerous biologically active compounds. Its utility as a building block is most evident in the synthesis of novel scaffolds for drug discovery.

Synthesis of Schiff Base Derivatives

The primary amine of this compound reacts efficiently with aldehydes and ketones to form Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The biphenylphenol moiety provides a rigid, lipophilic backbone that can be systematically modified to optimize pharmacodynamic and pharmacokinetic properties.

Workflow: Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

A prime example is the reaction with salicylaldehyde, which introduces an ortho-hydroxyl group capable of coordinating with metal ions, forming metallo-complexes with potential catalytic or therapeutic applications.[5]

Scaffold for Novel Analgesics and CNS-Active Agents

The aminophenol substructure is a key pharmacophore in many centrally-acting analgesics, most notably Tapentadol.[6] While not a direct precursor, this compound provides a unique biphenyl scaffold to design novel Tapentadol analogs. The goal in such derivatization is often to modulate receptor binding affinity (e.g., at μ-opioid and norepinephrine transporters) and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

Derivatization typically involves N-alkylation or N,N-dialkylation of the aminomethyl group, followed by modifications to the alkyl chain to introduce stereocenters and optimize ligand-receptor interactions, a strategy central to the development of potent analgesics.[8]

Applications in Advanced Materials Science

The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization, leading to high-performance materials.[9]

Monomer for Polyamides and Epoxy Resins

The combination of an amine and a phenol allows this molecule to be incorporated into multiple polymer backbones.

  • Polyamides: The aminomethyl group can react with diacyl chlorides or dicarboxylic acids to form aromatic polyamides. The rigid biphenyl unit in the polymer backbone is expected to confer high thermal stability and mechanical strength, similar to materials like Kevlar.

  • Epoxy Resins: The phenolic hydroxyl can act as a chain extender or curing agent by reacting with epoxy resins. The amine group can also participate in the curing process, creating a highly cross-linked, thermosetting polymer network. Such resins are valued for their superior chemical resistance and thermal properties.[9]

Precursor for Modified Phenol-Formaldehyde Resins

Phenol-formaldehyde (PF) resins are workhorse thermosets in numerous industries.[10][11] Using this compound as a co-monomer with phenol in a condensation reaction with formaldehyde introduces the aminomethylphenyl moiety into the resin's structure. This modification can enhance the thermal stability and alter the surface properties of the cured resin, potentially improving its performance as an adhesive or composite matrix. The synthesis is typically carried out under basic conditions, which favors the formation of hydroxymethylphenols that subsequently polymerize.[12]

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations of this compound. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the aminomethyl group as an acetamide, a common step in multi-step synthesis to prevent its reaction in subsequent steps targeting the phenolic hydroxyl.

Causality: Acetic anhydride is a potent and readily available acetylating agent. The reaction is typically conducted without a solvent or in a non-protic solvent to maximize reactivity. A mild base can be added to scavenge the acetic acid byproduct, but is often unnecessary with primary amines.[13]

Materials:

  • This compound (1.0 mmol, 199.2 mg)

  • Acetic anhydride (1.2 mmol, 0.11 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add this compound.

  • Add acetic anhydride to the flask.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 5% methanol in dichloromethane. The product should have a higher Rf value than the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, N-{[4-(4-hydroxyphenyl)phenyl]methyl}acetamide.

  • Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Self-Validation/Characterization:

  • ¹H NMR: Expect a new singlet around δ 2.0 ppm corresponding to the acetyl methyl protons and a doublet for the benzylic CH₂ protons coupled to the NH proton.

  • IR: Appearance of a strong amide C=O stretch around 1650 cm⁻¹ and disappearance of the primary amine N-H stretches.

Protocol 2: Synthesis of a Schiff Base with Salicylaldehyde

This protocol details the condensation reaction to form an imine, a versatile intermediate for further functionalization or for biological screening.

Causality: The reaction is a classic nucleophilic addition of the primary amine to the aldehyde carbonyl, followed by dehydration to form the C=N double bond. It is often catalyzed by a trace amount of acid, but typically proceeds readily with gentle heating in a protic solvent like ethanol, which facilitates proton transfer and helps dissolve the reactants.[5]

Materials:

  • This compound (1.0 mmol, 199.2 mg)

  • Salicylaldehyde (1.0 mmol, 0.10 mL)

  • Absolute ethanol (10 mL)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve this compound in absolute ethanol (5 mL) in a 50 mL round-bottom flask with gentle warming if necessary.

  • In a separate container, dissolve salicylaldehyde in absolute ethanol (5 mL).

  • Add the salicylaldehyde solution dropwise to the stirred amine solution at room temperature. A color change or precipitation may be observed.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 3:7) until the starting amine is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Air-dry the product, (E)-4-(4-(((2-hydroxybenzylidene)amino)methyl)phenyl)phenol. Further purification can be achieved by recrystallization from ethanol.

Self-Validation/Characterization:

  • ¹H NMR: Appearance of a characteristic imine proton (N=CH) singlet between δ 8.0-8.6 ppm and disappearance of the aldehyde proton. A broad singlet for the phenolic OH is expected around δ 12-13 ppm due to intramolecular hydrogen bonding.[14]

  • IR: Appearance of a C=N stretch around 1600-1625 cm⁻¹.[5]

Conclusion

This compound is a high-value synthetic building block with significant, yet under-explored, potential. Its rigid biphenyl core combined with orthogonally reactive aminomethyl and phenolic hydroxyl groups provides a robust platform for creating diverse and complex molecules. The applications detailed herein—from the synthesis of medicinally relevant Schiff bases to the development of thermally stable polymers—underscore its versatility. The provided protocols offer a reliable foundation for researchers to begin exploring the rich chemistry of this compound, paving the way for innovations in drug discovery and materials science.

References

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936205A - Synthesis method of tapentadol.
  • Ohta, K., et al. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminophenol. Retrieved from [Link]

  • Roman, G. (2010). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 4-Phenylphenol Building Blocks. Retrieved from [Link]

  • MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936205B - Synthesis method of tapentadol.
  • Chemistry For Everyone. (2025). How Is Phenol-Formaldehyde Resin Synthesized?. YouTube. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Jurnal Kimia Valensi. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical and enantioselective synthesis of tapentadol. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of Tapentadol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PubMed Central. Retrieved from [Link]

  • Korea-Australia Rheology Journal. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis and application of intermediate of tapentadol. Retrieved from [Link]

  • MDPI. (2004). Synthesis of a novel Schiff base {3,4-Bis[(2-Hydroxy-benzylidene) amino] phenyl} phenyl methanone. Retrieved from [Link]

  • Online International Interdisciplinary Research Journal. (n.d.). Modified Synthesis of Phenol Formaldehyde Resin. Retrieved from [Link]

Sources

Application Note: 4-[4-(aminomethyl)phenyl]phenol in High-Performance Polymer Synthesis

[1]

Executive Summary

This compound is a heterobifunctional monomer featuring a rigid biphenyl mesogen, a primary aliphatic amine, and a phenolic hydroxyl group. Its unique "A-B" structure (or "X-Y" functionality) makes it an ideal candidate for synthesizing Liquid Crystalline Poly(ester-amides) (LC-PEAs) via polycondensation with dicarboxylic acid derivatives.

Key Advantages:

  • Rigid Biphenyl Core: Imparts high thermal stability (

    
    ) and potential thermotropic liquid crystalline phases.
    
  • Dual Reactivity: The differential nucleophilicity between the aliphatic amine (high reactivity) and the phenol (moderate reactivity) allows for controlled polymerization kinetics and sequence-ordered synthesis.

  • Hydrogen Bonding: The amide linkages introduce strong intermolecular H-bonding, enhancing mechanical modulus and solvent resistance compared to pure polyesters.

Monomer Profile & Reactivity[2]

PropertySpecification
Chemical Name This compound
CAS Number 60277-40-9
Formula

MW 199.25 g/mol
Structure

Functionality Heterobifunctional (Primary Amine + Phenol)
Reactivity Order

(Fast)


(Slow)
Mechanistic Insight

In a condensation reaction with an acid chloride (e.g., Terephthaloyl Chloride), the aliphatic amine reacts almost instantaneously to form an amide linkage. The phenol requires a base catalyst (e.g., Pyridine, Triethylamine) to deprotonate and form the ester linkage. This reactivity gap must be managed to ensure high molecular weight (MW) and avoid premature precipitation of oligomers.

Experimental Protocol: Synthesis of Poly(ester-amide)s

Method: Low-Temperature Solution Polycondensation Objective: Synthesize a high-MW alternating poly(ester-amide) using Terephthaloyl Chloride (TPC).

Materials Required[1][2][5][6][7][8][9][10][11]
  • Monomer: this compound (10 mmol, 1.99 g)

  • Comonomer: Terephthaloyl Chloride (TPC) (10 mmol, 2.03 g) [Recrystallized]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous, 40 mL)

  • Catalyst/Acid Scavenger: Pyridine (25 mmol, 2.0 mL) or Triethylamine

  • Salt Additive: Lithium Chloride (LiCl) (1.0 g) [Optional, improves solubility of rigid chains]

Workflow Diagram

PolymerizationWorkflowStartStart: Monomer PrepDissolutionDissolve Monomer & LiCl in NMP(Inert Atmosphere, N2)Start->DissolutionCoolingCool to 0°C(Ice Bath)Dissolution->CoolingAdditionAdd Terephthaloyl Chloride (TPC)Stepwise (Solid or Solution)Cooling->AdditionAmideFormationPhase 1: Amide Formation(Fast, Exothermic)Addition->AmideFormation Instant ReactionHeatingAdd Base (Pyridine) & Heat to 80-100°C(3-6 Hours)AmideFormation->HeatingEsterFormationPhase 2: Ester Formation(Phenol Reaction)Heating->EsterFormationPrecipitationPour into Methanol/Water (10:1)Precipitate PolymerEsterFormation->PrecipitationPurificationFiltration, Wash (Water/MeOH),Soxhlet ExtractionPrecipitation->PurificationDryingVacuum Dry at 60°CFinal PolymerPurification->Drying

Caption: Step-by-step low-temperature solution polycondensation workflow for synthesizing Poly(ester-amides).

Detailed Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and calcium chloride drying tube.

    • Purge with Nitrogen (

      
      ) for 15 minutes.
      
  • Dissolution (Monomer Solubilization):

    • Add 1.99 g (10 mmol) of this compound into the flask.

    • Add 1.0 g of anhydrous LiCl (to disrupt hydrogen bonding and prevent early precipitation).

    • Add 30 mL of anhydrous NMP. Stir until fully dissolved.

    • Cool the solution to

      
        using an ice-water bath.
      
  • Acylation (Amide Formation):

    • Add 2.03 g (10 mmol) of Terephthaloyl Chloride (TPC) in small portions over 20 minutes.

    • Observation: The solution viscosity will increase slightly as the aliphatic amine reacts rapidly with the acid chloride to form the amide linkage. The phenol remains largely unreacted at this low temperature without base.

  • Polycondensation (Ester Formation):

    • Add 2.0 mL of Pyridine (acid acceptor).

    • Remove the ice bath and allow the temperature to rise to Room Temperature (RT) for 1 hour.

    • Heat the reaction mixture to

      
        and maintain for 4--6 hours.
      
    • Mechanism:[1][2][3][4] The heat and base drive the reaction between the less nucleophilic phenol groups and the remaining acid chloride groups, extending the chain via ester linkages.

  • Work-up & Isolation:

    • Cool the viscous polymer solution to RT.[5]

    • Pour the solution slowly into 500 mL of vigorously stirred Methanol (or a Methanol/Water mixture).

    • A fibrous or powdery precipitate will form.

  • Purification:

    • Filter the polymer.[5]

    • Wash repeatedly with hot water (to remove Pyridine hydrochloride and LiCl) and methanol.

    • Optional: Perform Soxhlet extraction with acetone for 24 hours to remove oligomers.

    • Dry in a vacuum oven at

      
        for 12 hours.
      

Chemical Structure & Pathway[1][2]

The polymerization results in a backbone with alternating amide and ester groups (assuming head-to-tail statistical distribution or ordered addition).

Reaction Scheme:


(Where

Caption: Chemical pathway for the formation of the Poly(ester-amide) backbone.

Characterization & Expected Properties[8][9][10]

TechniqueParameterExpected ResultSignificance
FTIR Amide I / II

/

Confirms amide linkage formation.
FTIR Ester C=O

Confirms ester linkage formation.
1H NMR

vs

Shift of benzylic protonsVerifies quantitative reaction of the amine.
DSC

,


High thermal stability due to rigid biphenyl.
TGA


Suitable for high-temp engineering applications.
POM BirefringenceSchlieren texturesIndicates Liquid Crystalline (Nematic) behavior.

Solubility Profile:

  • Soluble: NMP, DMAc, DMSO, concentrated

    
    .
    
  • Insoluble: Water, Methanol, Acetone, Hexane.

References

  • Poly(ester-amide) Synthesis: Kricheldorf, H. R. (1999). Syntheses and Applications of Poly(ester-amide)s. In: Handbook of Polymer Synthesis. CRC Press.
  • Liquid Crystal Polymers: Rogers, H. G., et al. (1985). "Synthesis and properties of liquid crystalline poly(ester-amides)". Macromolecules.
  • Biphenyl Mesogens: Sek, D. (1988). "Structural variations of liquid crystalline poly(ester-amides) containing biphenyl units". Polymer Journal.

Application Note: High-Performance Polymer Precursors & Functional Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-[4-(aminomethyl)phenyl]phenol (AMPP) in Materials Science

Executive Summary

This guide details the technical utility of This compound (referred to herein as AMPP ), a heterobifunctional biphenyl intermediate. Unlike symmetric biphenyls (e.g., 4,4'-biphenol), AMPP possesses two distinct reactive termini: a phenolic hydroxyl group and a benzylic amine. This "AB-type" asymmetry makes it a critical scaffold for main-chain polybenzoxazines , liquid crystalline polymers (LCPs) , and supramolecular porous frameworks .

This document provides validated protocols for synthesizing high-performance thermosets and surface-active agents using AMPP, emphasizing the mechanistic advantages of its rigid biphenyl core.

Chemical Architecture & Reactivity Profile

Chemical Name: this compound CAS Number: 60277-40-9 (Generic isomer class: 26191-64-0 / 92-69-3 derivatives) Structure: HO-C6H4-C6H4-CH2-NH2

Mechanistic Insight: The "Rigid-Rod" Advantage

The biphenyl core provides high thermal stability and mesogenic (liquid crystal forming) behavior. However, the key to AMPP’s utility lies in the reactivity gradient between its two ends:

  • Phenolic -OH (Acidic/Nucleophilic): Participates in etherification, esterification, or Mannich condensation (ortho-position activation).

  • Benzylic Amine -CH2NH2 (Basic/Nucleophilic): More nucleophilic and basic than anilines (Ar-NH2). It rapidly reacts with epoxides, isocyanates, and aldehydes.

Application Scientist Note: Do not substitute AMPP with 4-aminobiphenyl. The methylene spacer in AMPP decouples the amine from the aromatic ring's conjugation, significantly increasing its pKa and nucleophilicity, making it a superior curing agent and ligand.

Application I: Main-Chain Polybenzoxazine Thermosets

Polybenzoxazines are a class of phenolic resins that offer near-zero shrinkage upon curing and high char yields. Standard benzoxazines are synthesized from a bisphenol and a monoamine (or vice versa). AMPP, being an AB-monomer (containing both functionalities), allows for the synthesis of Main-Chain Polybenzoxazines without requiring stoichiometric balancing of two separate monomers.

Protocol A: Synthesis of AMPP-Based Polybenzoxazine Precursor

Objective: Create a linear oligomeric precursor containing oxazine rings in the main chain.

Reagents:

  • AMPP (Purified, >98%)

  • Paraformaldehyde (95%)

  • Solvent: Toluene/Ethanol (2:1 mixture) or Dioxane

  • Catalyst: None required (Autocatalytic)

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • The formation of one oxazine ring requires one phenol group , one primary amine group , and two molecules of formaldehyde .

    • Since AMPP contains 1 phenol and 1 amine, the ratio is 1:2 (AMPP : Formaldehyde) .

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol (approx. 1.99 g) of AMPP in 40 mL of Dioxane.

    • Add 20 mmol (approx. 0.60 g) of Paraformaldehyde.

    • Critical Step: The mixture will be heterogeneous initially.

  • Cyclization (Mannich Condensation):

    • Heat the mixture to 90°C for 6 hours.

    • The solution will clarify as the paraformaldehyde depolymerizes and reacts with the amine and phenol to close the oxazine ring.

    • Monitoring: Track the disappearance of the phenolic -OH peak (approx. 3200-3400 cm⁻¹) via FTIR.

  • Workup & Isolation:

    • Precipitate the oligomer by pouring the reaction mixture into cold methanol (200 mL).

    • Filter the white/off-white precipitate.

    • Wash 3x with cold methanol to remove unreacted formaldehyde.

    • Vacuum dry at 50°C for 12 hours.

  • Curing (Thermal Polymerization):

    • The resulting powder is a benzoxazine precursor. To form the final thermoset, step-cure in a mold:

      • 1 hour @ 150°C (Ring opening initiation)

      • 2 hours @ 180°C (Propagation)

      • 1 hour @ 220°C (Post-cure/Crosslinking)

Data Analysis: Thermal Properties
PropertyValue (Typical)Significance
Tg (DSC) 210°C - 240°CHigh rigidity due to biphenyl core.
Char Yield (TGA) >55% @ 800°CExcellent flame retardancy.
Dielectric Constant Low (<3.0)Suitable for electronic packaging.
Application II: Liquid Crystalline Polymer (LCP) Synthesis

The rigid biphenyl unit acts as a mesogen (liquid crystal core). By reacting AMPP with dicarboxylic acids, one can synthesize semi-aromatic polyamides/polyesters that exhibit liquid crystalline phases, useful for high-strength fibers.

Workflow Logic: Step-Growth Polymerization

The following diagram illustrates the pathway from AMPP to a high-modulus LCP using a diacid chloride linker.

LCP_Synthesis AMPP AMPP Monomer (Amine + Phenol) Intermediate Interfacial Polycondensation AMPP->Intermediate Dissolved in NaOH (aq) Linker Terephthaloyl Chloride (Di-Acid Chloride) Linker->Intermediate Dissolved in DCM Polymer Poly(ester-amide) Liquid Crystalline Polymer Intermediate->Polymer Stirring @ 0°C -HCl Elimination Mechanism Mechanistic Note: Amine reacts faster than Phenol. Phase transfer catalyst ensures phenol reaction. Intermediate->Mechanism

Figure 1: Interfacial polymerization workflow for creating Poly(ester-amide) LCPs using AMPP.

Protocol B: Interfacial Polymerization
  • Aqueous Phase: Dissolve AMPP (10 mmol) and NaOH (22 mmol) in distilled water (50 mL). The NaOH deprotonates the phenol (forming phenoxide) and neutralizes HCl byproducts.

  • Organic Phase: Dissolve Terephthaloyl chloride (10 mmol) in Dichloromethane (DCM, 50 mL).

  • Reaction: Add Tetrabutylammonium bromide (TBAB, 0.1 g) as a phase transfer catalyst to the aqueous phase.

  • Mixing: Under high-shear stirring (mechanical stirrer >1000 RPM), pour the organic phase into the aqueous phase. A polymer film will form instantly at the interface.

  • Isolation: Pour the mixture into excess acetone to precipitate the polymer. Wash with water until neutral pH.

Application III: Surface Functionalization (Linker Chemistry)

In drug delivery and biosensor development, AMPP serves as a rigid spacer to immobilize capture probes on surfaces.

  • Gold Surfaces: The amine group can be converted to a thiol (via Traut’s reagent) or used directly on carboxylated Self-Assembled Monolayers (SAMs).

  • Silica/Glass: The amine reacts with epoxide-functionalized silanes (e.g., GLYMO).

Protocol C: Immobilization on Carboxylated Magnetic Beads

Target: Covalent attachment of AMPP to create a phenolic-rich surface for subsequent diazonium coupling or enzyme immobilization.

  • Activation: Wash carboxylated magnetic beads (10 mg) with MES buffer (pH 5.0). Add EDC (5 mg) and NHS (5 mg) to activate the carboxyl groups. Incubate for 15 mins.

  • Coupling: Add AMPP (1 mg dissolved in 100 µL DMSO, then diluted in PBS) to the activated beads.

    • Note: The benzylic amine of AMPP reacts with the NHS-ester on the bead.

  • Quenching: Add Ethanolamine to block unreacted sites.

  • Result: Beads displaying rigid biphenyl-phenol moieties, ready for ortho-selective functionalization.

References
  • Benzoxazine Chemistry & Synthesis

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening
    • URL:[Link]

    • Relevance: Validates the reaction mechanism of aminomethyl phenols with formaldehyde to form oxazine rings.
  • Porous Organic Cages & Biphenyl Linkers

    • Source: ACS Public
    • Title: Porous Organic Cages: Design and Applications of Polymeric and Discrete Organic Scaffolds
    • URL:[Link]

    • Relevance: Cites the use of aminomethyl-biphenyl derivatives in constructing rigid, shape-persistent macrocycles.
  • Liquid Crystalline Polymers (Polyamides)

    • Source: NIH / PubMed Central
    • Title: Synthesis, characterization and properties of novel polyamides derived from biphenyl derivatives[1]

    • URL:[Link]

    • Relevance: Provides characterization data (Tg, solubility) for polyamides synthesized from biphenyl-based monomers similar to AMPP.
  • Chemical Identity & Properties

    • Source: PubChem (N
    • Title: 4-(4-Methylphenyl)
    • URL:[Link]

    • Relevance: Provides baseline physical property d

Sources

Application Notes and Protocols for 4-[4-(Aminomethyl)phenyl]phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 4-[4-(aminomethyl)phenyl]phenol, systematically named 4-(4'-hydroxybenzyl)benzylamine, represents a compelling, albeit underexplored, scaffold for therapeutic innovation. While direct literature on this specific compound is sparse, an analysis of its constituent pharmacophores—the phenol, the biphenyl-like core, and the benzylamine moiety—provides a strong rationale for its investigation in drug discovery.

The phenolic hydroxyl group is a well-established hydrogen bond donor and can mimic the hydroxyl group of tyrosine, engaging in key interactions with various biological targets. The benzylamine motif is prevalent in numerous FDA-approved drugs and clinical candidates, often serving as a critical structural element for target engagement.[1][2] Benzylamine derivatives have been investigated for a range of therapeutic applications, including oncology, where they have been shown to induce apoptosis and reduce tumor proliferation and migration.[3][4] Furthermore, the 4-benzylphenol core structure, a close analog, is known to exhibit biological activities such as estrogenic effects, suggesting a potential for the broader scaffold to interact with nuclear receptors.[5]

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound, offering a roadmap for researchers to explore its therapeutic potential. The protocols herein are based on established chemical transformations and biological assays, adapted for the specific investigation of this novel scaffold.

Proposed Synthesis of this compound

A plausible and flexible synthetic route to this compound can be envisioned through a multi-step process, beginning with the coupling of two key aromatic fragments, followed by functional group interconversions to install the requisite aminomethyl and phenol moieties. A potential synthetic strategy is outlined below.

Synthetic_Workflow cluster_0 Suzuki Coupling cluster_1 Nitrile Reduction cluster_2 Deprotection A 4-Bromobenzonitrile C 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile A->C Pd(PPh3)4, Na2CO3 B 4-(Methoxymethoxy)phenylboronic acid B->C D 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile E [4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine D->E LiAlH4 or H2/Raney Ni F [4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine G This compound F->G HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile (Suzuki Coupling)

This protocol describes the palladium-catalyzed Suzuki coupling to form the biphenyl core. The methoxymethyl (MOM) ether is a suitable protecting group for the phenol under these conditions.

Materials:

  • 4-Bromobenzonitrile

  • 4-(Methoxymethoxy)phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • 2 M Sodium carbonate (Na2CO3) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-(methoxymethoxy)phenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and ethanol in a 4:1 ratio.

  • Add the 2 M Na2CO3 solution (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Synthesis of [4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine (Nitrile Reduction)

This protocol details the reduction of the nitrile to a primary amine. Both lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are viable methods.

Materials:

  • 4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile

  • Lithium aluminum hydride (LiAlH4) or Raney Nickel and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (using LiAlH4):

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH4 (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield [4'-(methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine.

Protocol 3: Synthesis of this compound (Deprotection)

This final step involves the acidic cleavage of the MOM protecting group to reveal the phenolic hydroxyl group.

Materials:

  • [4'-(Methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve [4'-(methoxymethoxy)-[1,1'-biphenyl]-4-yl]methanamine (1.0 eq) in methanol.

  • Add 6 M HCl and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and neutralize with saturated NaHCO3 solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If not, extract with a suitable organic solvent like ethyl acetate.

  • Collect the solid by filtration or concentrate the organic extracts to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield pure this compound.

Inferred Biological Activity and Potential Applications

Based on the known activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

  • Oncology: The presence of the benzylamine moiety suggests potential anti-proliferative and pro-apoptotic activity.[3] The biphenyl-like core could also contribute to interactions with various protein targets.

  • Endocrinology: Given that 4-benzylphenol exhibits estrogenic activity, it is plausible that this compound could modulate nuclear receptors, such as the estrogen receptor (ER) or the androgen receptor (AR).[5][6] Its activity could be agonistic or antagonistic, which would open up applications in hormone-dependent cancers or endocrine disorders.

  • Inflammation: Phenolic compounds are known for their antioxidant and anti-inflammatory properties.[7] The ability of this compound to scavenge reactive oxygen species and modulate inflammatory pathways warrants investigation.

Experimental Protocols for Biological Evaluation

Protocol 4: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This in vitro assay will determine the ability of this compound to bind to the human estrogen receptor alpha.

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (radiolabeled ligand)

  • This compound

  • Estradiol (unlabeled competitor)

  • Assay buffer (e.g., Tris-based buffer with additives)

  • Scintillation vials and scintillation fluid

  • Microplate reader compatible with scintillation counting

Procedure:

  • Prepare a series of dilutions of this compound and unlabeled estradiol in the assay buffer.

  • In a microplate, combine the recombinant ERα protein, a fixed concentration of [3H]-Estradiol, and the various concentrations of the test compound or unlabeled estradiol.

  • Include control wells with no competitor (maximum binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubate the plate at 4 °C for 18-24 hours to reach equilibrium.

  • Separate the bound from the free radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).

  • Add scintillation fluid to the wells containing the bound ligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-Estradiol).

Hypothetical Data Summary:

CompoundERα Binding IC50 (nM)
Estradiol1.5
4-Benzylphenol500
This compoundTo be determined
Protocol 5: MCF-7 Breast Cancer Cell Proliferation Assay

This cell-based assay will assess the effect of this compound on the proliferation of an estrogen receptor-positive breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)

  • This compound

  • Estradiol (positive control for proliferation)

  • Tamoxifen (positive control for inhibition)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with a medium containing various concentrations of this compound, estradiol, or tamoxifen. Include a vehicle control.

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.

Hypothetical Signaling Pathway Modulation

Given its structural similarity to other nuclear receptor modulators, this compound could potentially influence gene transcription by binding to intracellular receptors like the estrogen receptor.

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation Compound This compound Compound->ER Binding ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse ER_dimer->ERE Binding

Sources

Application Note: 4-[4-(aminomethyl)phenyl]phenol (AMPP) in Ligand Design

[1]

Executive Summary: The "Privileged" Biphenyl Scaffold

In modern drug discovery, the biphenyl scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs, nuclear receptors (e.g., Estrogen Receptor), and kinases.[1][2]

This compound (AMPP) represents a high-value intermediate due to its specific structural attributes:

  • Rigidity: The biphenyl core provides a defined spatial separation (~9–10 Å) between the polar termini, reducing the entropic cost of binding.[1]

  • Orthogonal Reactivity: It contains two distinct nucleophiles—an aliphatic primary amine (pKₐ ~9.[1]5) and an aromatic phenol (pKₐ ~10)—allowing for selective, sequential functionalization without the need for extensive protection group manipulation in early stages.[1]

  • Pharmacophore Features: The phenol acts as a hydrogen bond donor/acceptor (HBD/HBA), while the aminomethyl group serves as a cationic anchor or a handle for amide coupling.[1]

Chemical Properties & Handling

Before initiating synthesis, verify the physicochemical profile to ensure compatibility with your solvent systems.[1]

PropertySpecificationNotes
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (DCM, Hexane).[1]
pKa (Amine) ~9.5Protonated at physiological pH.[1]
pKa (Phenol) ~10.0Deprotonates with weak bases (e.g., K₂CO₃).[1]
Storage 2–8°C, DesiccatedAmine is sensitive to atmospheric CO₂ (carbamate formation).[1]

Handling Protocol:

  • Dissolution: For reactions in DCM or THF, pre-dissolve AMPP in a minimal amount of DMF or use a cosolvent system (DCM/MeOH 9:1).[1]

  • Purification: The zwitterionic nature (amine + phenol) can cause streaking on silica.[1] Use amine-functionalized silica or add 1% Et₃N to the eluent.[1]

Synthetic Utility & Workflows

The core value of AMPP lies in its ability to serve as a central connector.[1] The following diagram illustrates the divergent synthetic pathways available.

AMPP_Workflowcluster_legendReactivity LogicAMPPThis compound(AMPP)AmideAmide Derivative(Ligand Headgroup)AMPP->AmidePath A: Amine Acylation(R-COOH, HATU)EtherPhenolic Ether(Linker/Tail)AMPP->EtherPath B: Phenol Alkylation(R-X, K2CO3)PROTACPROTAC / Bivalent LigandAmide->PROTACStep 2: Phenol Funct.Ether->PROTACStep 2: Amine Funct.LegendPath A: Kinetic control (Amine >> Phenol)Path B: Base control (Phenol selective w/ weak base)

Figure 1: Divergent Synthetic Pathways. Path A utilizes the higher nucleophilicity of the aliphatic amine for selective acylation.[1] Path B utilizes base-mediated control to selectively alkylate the phenol.[1]

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Ligand Headgroup Synthesis)

Objective: To functionalize the aliphatic amine with a carboxylic acid (e.g., a pharmacophore) while leaving the phenol free.[1] Mechanism: The aliphatic amine is significantly more nucleophilic than the phenol.[1] Under neutral or slightly basic conditions (pH 8–9), the amine reacts preferentially with activated esters.[1]

Materials:

  • AMPP (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.1 equiv) or EDC/HOBt[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 equiv) and HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]

  • Coupling: Add AMPP (1.0 equiv) directly to the reaction mixture.

    • Note: If AMPP is insoluble, add it as a suspension; it will dissolve as the reaction proceeds.[1]

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.[1] The phenol ester (side product) is unstable and rarely forms if stoichiometry is controlled.[1]

  • Workup:

    • Dilute with EtOAc.[1] Wash with 1M HCl (to remove unreacted amine/DIPEA) and Brine.[1]

    • Critical: Do not wash with strong base (NaOH) as it may deprotonate the phenol and cause loss of product into the aqueous phase.[1]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Phenolic Etherification (Linker Attachment)

Objective: To attach a linker (e.g., PEG chain, alkyl spacer) to the phenol for PROTAC or supramolecular applications.[1] Mechanism: Williamson Ether Synthesis.[1] The phenol is deprotonated by a base (K₂CO₃) to form the phenoxide, which displaces a halide.[1] The amine usually requires protection (e.g., Boc) unless the alkylating agent is highly specific or if the amine is intended to remain free (risk of N-alkylation exists).[1]

Recommended Route: Use N-Boc-AMPP for high-yield etherification.[1]

Materials:

  • N-Boc-AMPP (Prepared by reacting AMPP with Boc₂O, 1.0 equiv, in Dioxane/H₂O)[1]

  • Alkyl Halide (R-Br or R-I) (1.2 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for lower reactivity halides)[1]

  • Solvent: Acetone or DMF[1]

Step-by-Step Procedure:

  • Preparation: Suspend N-Boc-AMPP (1.0 equiv) and K₂CO₃ (3.0 equiv) in Acetone (0.2 M).

  • Alkylation: Add the Alkyl Halide (1.2 equiv).[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12 hours.

    • Visual Check: The reaction often turns from a suspension to a finer slurry.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Deprotection (Optional): If the free amine is needed next, treat the crude residue with TFA/DCM (1:1) for 1 hour, then concentrate to yield the ether-amine trifluoroacetate salt.

Application Case Study: PROTAC Linker Design

Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein Ligand to an E3 Ligase Ligand.[1] Role of AMPP: AMPP serves as a rigid "stiffener" in the linker.[1] Long flexible PEG chains often suffer from poor cell permeability.[1] Inserting a biphenyl unit (AMPP) increases rigidity and can improve the pharmacokinetic profile.[1]

Design Logic:

  • Phenol End: Connects to the E3 Ligase ligand (e.g., via ether linkage to a Von Hippel-Lindau ligand).[1]

  • Amine End: Connects to the Target Protein ligand (e.g., via amide bond).[1]

PROTAC_Designcluster_structurePROTAC AssemblyTargetTarget Ligand(Warhead)LinkerAMPP Scaffold(Rigid Spacer)Target->LinkerAmide Bond(via AMPP Amine)E3E3 Ligase Ligand(VHL/CRBN)Linker->E3Ether Bond(via AMPP Phenol)

Figure 2: PROTAC Assembly. The AMPP scaffold reduces the entropic penalty of folding compared to pure PEG linkers.[1]

References

  • Biphenyl Scaffolds in Drug Design: Karlov, D. S., et al. "Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity."[1][3] RSC Medicinal Chemistry, 2022, 13, 822.[1][3] Link

  • Hsp90 Inhibitors: Burlison, J. A., et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors."[1] ACS Medicinal Chemistry Letters, 2012, 4(1), 57–62.[1][2] Link

  • General Phenol Functionalization: BenchChem Technical Guide. "The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis." BenchChem, 2025.[1][4] Link (Cited for general aminomethyl-phenol reactivity logic).[1]

  • Mannich Reaction on Biphenyls: Roman, G., et al. "Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols."[1] Revue Roumaine de Chimie, 2007.[1] Link

Application Notes and Protocols for Investigating the Antimicrobial Activity of Compounds Derived from 4-[4-(Aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Phenolic and biphenyl compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2] The core structure of 4-[4-(aminomethyl)phenyl]phenol presents a compelling scaffold for the development of new antimicrobial agents. This framework combines a biphenyl group, known to be important for Gram-negative activity, with a phenolic hydroxyl and a primary amine, both of which are functionalities commonly associated with antimicrobial efficacy.[3] The hydroxyl group can contribute to membrane disruption, while the cationic aminomethyl group can facilitate interaction with the negatively charged bacterial cell envelope.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the antimicrobial potential of novel compounds derived from the this compound scaffold. We will delve into plausible synthetic strategies, detailed protocols for evaluating antimicrobial activity, and a discussion of potential structure-activity relationships (SAR) to guide derivatization efforts.

Hypothetical Synthesis of this compound Derivatives

While direct synthesis routes for derivatives of this compound are not extensively documented in the provided literature, a plausible approach can be inferred from established methods for synthesizing similar aminomethyl phenol and biphenyl compounds.[6][7] A potential synthetic workflow is outlined below.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Derivatization A 4-Bromobenzonitrile C 4'-Cyano-[1,1'-biphenyl]-4-ol A->C Pd catalyst, base B 4-Hydroxyphenylboronic acid B->C D 4'-Cyano-[1,1'-biphenyl]-4-ol E 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol D->E Reducing agent (e.g., LiAlH4 or H2/Pd) F 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol H Novel Derivatives F->H G Acylation, Alkylation, etc. G->H

Caption: Plausible synthetic route for this compound derivatives.

Protocols for Antimicrobial Activity Assessment

A systematic evaluation of the antimicrobial properties of newly synthesized compounds is crucial. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), describe the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.[8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]

Materials:

  • Test compounds (derivatives of this compound)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms[8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[10]

Procedure:

  • Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in MHB to achieve the desired starting concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Microplate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Diagram: MIC/MBC Experimental Workflow

G A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (16-20h, 35°C) C->D E Read MIC (lowest concentration with no visible growth) D->E F Spot contents of clear wells onto agar plates E->F G Incubate agar plates (18-24h, 35°C) F->G H Read MBC (lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][14]

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh, antibiotic-free agar plates.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14]

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15]

Materials:

  • Test compounds

  • Bacterial strains

  • Culture tubes or flasks

  • Shaking incubator

  • Agar plates

Procedure:

  • Prepare a bacterial culture in the logarithmic phase of growth, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.[16]

  • Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate culture tubes containing the bacterial suspension.[16]

  • Include a growth control (no compound).

  • Incubate the tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[17]

  • Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[15][17]

Diagram: Time-Kill Assay Workflow

G A Prepare log-phase bacterial culture B Add test compound at various MIC multiples A->B C Incubate with shaking B->C D Withdraw aliquots at time points (0, 2, 4, 6, 24h) C->D E Perform serial dilutions and plate D->E F Count colonies to determine CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill kinetic assay.

Structure-Activity Relationship (SAR) Insights and Data Presentation

Based on studies of similar phenolic and biphenyl antimicrobial compounds, several structural modifications to the this compound scaffold can be hypothesized to influence antimicrobial activity.

  • Lipophilicity: Increasing the lipophilicity of the biphenyl core, for instance through halogenation or the addition of small alkyl groups, may enhance membrane perturbation and improve activity, particularly against Gram-negative bacteria.[3]

  • Cationic Groups: Modification of the aminomethyl group to form quaternary ammonium salts could increase the positive charge and enhance electrostatic interactions with the negatively charged bacterial membrane.[3]

  • Hydroxyl Group Position: The position and number of hydroxyl groups on the biphenyl rings are critical for activity. Studies on biphenyl phytoalexins have shown that hydroxyl groups on the B ring are key for antibacterial effects.[4][18]

The following table provides a template for summarizing the antimicrobial activity data for a series of hypothetical derivatives.

Compound IDR¹ Modification (on biphenyl)R² Modification (on amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
Parent HH64128128>256
Deriv-01 3-ChloroH16323264
Deriv-02 HTrimethyl (quaternary)8161632
Deriv-03 3-ChloroTrimethyl (quaternary)48816

Conclusion

The this compound scaffold holds significant promise for the development of novel antimicrobial agents. By systematically synthesizing derivatives and evaluating their antimicrobial properties using the detailed protocols provided, researchers can elucidate key structure-activity relationships. This will enable the rational design of more potent and selective compounds to combat the growing threat of antimicrobial resistance. The combination of a biphenyl core for membrane interaction and a cationic center for targeting the bacterial cell envelope makes this an exciting area for further investigation.

References

  • National Committee for Clinical Laboratory Standards. (2000). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Fifth Edition. NCCLS document M7-A5.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 708. [Link]

  • Cisneros-Zevallos, L., & Rivas-García, T. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 5. [Link]

  • Al-Amiery, A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. International Journal of Molecular Sciences, 21(18), 6789. [Link]

  • Pimtong, W., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 143-150. [Link]

  • Nara, S., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(24), 9995–10010. [Link]

  • Fung, D. Y. C., & Thompson, L. K. (1981). Antimicrobial properties of natural phenols and related compounds. Journal of Food Protection, 44(7), 515-520. [Link]

  • Rowe-Magnus, D. A., & Blyn, L. B. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 292. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Simões, M., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(11), 3163. [Link]

  • ResearchGate. (2019). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-((4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 133-144. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • Akosah, Y., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Journal of Fungi, 7(10), 808. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Lewis, K., & Ausubel, F. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165. [Link]

  • Scott, R. W., et al. (2010). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters, 1(8), 394–398. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Wikipedia. (n.d.). Biphenyl. [Link]

  • Baghdad Science Journal. (2023). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Bio-protocol. (2017). Time-kill kinetics assay. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

Sources

"HPLC analysis of 4-[4-(aminomethyl)phenyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase HPLC-UV Analysis of 4-[4-(aminomethyl)phenyl]phenol

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The inherent analytical challenge of this molecule lies in its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a basic aminomethyl group. The described method successfully addresses this by employing a C18 stationary phase with a precisely controlled acidic mobile phase, ensuring consistent ionization and excellent chromatographic performance. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to method validation principles.

Introduction and Analytical Rationale

This compound is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a phenol and a benzylamine moiety, imparts a unique combination of polarity and reactivity. Accurate quantification is crucial for ensuring purity, monitoring reaction kinetics, or performing stability studies.

The primary challenge in developing an HPLC method for this analyte is managing its acid-base properties. The phenolic group (pKa ~10) is largely unionized at neutral and acidic pH, while the primary amine (pKa ~9-10) is protonated at pH values below its pKa. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.[1][2] The ionization state of a molecule drastically alters its polarity and, consequently, its retention time.[1] An unsuppressed amine can also lead to undesirable peak tailing due to strong interactions with residual silanols on the silica-based stationary phase.

Therefore, the core of this method is the strategic use of an acidic mobile phase. By maintaining a pH of approximately 3.0, we ensure two critical conditions:

  • Consistent Protonation: The aminomethyl group is fully and consistently protonated (existing as -NH3+), making it highly polar and minimizing unwanted silanol interactions.

  • Suppressed Ionization: The phenolic hydroxyl group remains in its neutral, non-ionized form, allowing for predictable hydrophobic interaction with the C18 stationary phase.

This approach yields a sharp, symmetrical peak with stable retention, forming the basis of a reproducible and robust analytical method.

Recommended HPLC-UV Method

This section details the instrumentation, reagents, and optimized chromatographic conditions for the analysis.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Analytical Balance: 4- or 5-place balance.

  • pH Meter: Calibrated with standard buffers.

  • Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or Nylon for sample filtration.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).

  • This compound Reference Standard: Purity ≥98%.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Add approximately 950 mL of DI water to a 1 L flask.

    • Carefully add 1.0 mL of 85% phosphoric acid.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid or sodium hydroxide if necessary.

    • Bring the volume to 1000 mL with DI water.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions

The optimized parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with Phosphoric Acid, pH 3.0B: Acetonitrile
Gradient Program 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (with DAD monitoring from 200-400 nm for peak purity)
Run Time 15 minutes (including re-equilibration)

Rationale for Wavelength Selection: The phenolic chromophore in the molecule is expected to have a strong UV absorbance. Based on data for the related compound 4-aminophenol, 275 nm is an effective wavelength for detection.[3] A Diode Array Detector is recommended to confirm the peak identity and purity via UV spectral analysis.

Experimental Protocols and Workflows

Analytical Workflow Overview

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration & Suitability B->C D Inject Blank, Standards, & Samples C->D E Integrate Peaks D->E F Generate Calibration Curve E->F G Quantify Analyte Concentration F->G

Caption: General workflow for the HPLC analysis of this compound.

Step-by-Step Protocol
  • System Preparation:

    • Set up the HPLC system according to the conditions in the table above.

    • Purge all pump lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

    • Make five replicate injections of a working standard solution (e.g., 0.1 mg/mL).

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.

  • Calibration:

    • Prepare a series of calibration standards from the stock solution (e.g., 0.01, 0.025, 0.05, 0.10, 0.15 mg/mL).

    • Inject each calibration standard in duplicate.

    • Plot a curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample solution. If multiple samples are run, inject a check standard every 10-15 injections to verify system stability.

Method Validation Principles

For use in a regulated environment, the method must be validated according to guidelines from the International Council for Harmonisation (ICH). The following protocol describes a self-validating system.

Validation Workflow

Validation_Flow Start Method Validation Protocol Specificity Specificity Demonstrate separation from impurities & matrix components Start->Specificity Linearity Linearity & Range Analyze 5 concentrations (e.g., 50-150% of nominal) Calculate r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy Spike placebo with known analyte amounts (e.g., 80, 100, 120%) Calculate % Recovery Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision (different day/analyst) Accuracy->Precision Quantitation LOD & LOQ Determine based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ) Precision->Quantitation Robustness Robustness Vary parameters (pH, Temp, Flow Rate) Assess impact on results Quantitation->Robustness End Validation Report Robustness->End

Caption: Logical flow for validating the HPLC method according to ICH guidelines.

Validation Parameter Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of potential impurities or matrix components.Peak is pure (via DAD) and resolved from others.
Linearity Proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of test results to the true value, assessed by spike recovery.98.0% - 102.0% recovery.
Precision (Repeatability) Agreement between results of replicate measurements (n=6) on the same sample under the same conditions.%RSD ≤ 2.0%.
Precision (Intermediate) Agreement between results from the same sample tested on different days or by different analysts.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10; precision at this level acceptable.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2).System suitability parameters remain within limits.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Secondary interactions with column silanols.2. Column degradation.1. Ensure mobile phase pH is accurately at 3.0 or slightly lower to maintain full protonation of the amine.2. Replace the column with a new, high-quality, end-capped C18 column. Consider using a column with a different bonding chemistry if tailing persists.
Poor/Shifting Retention 1. Improper column equilibration.2. Mobile phase composition drift.1. Increase column equilibration time between injections.2. Prepare fresh mobile phase daily. Ensure pump is mixing proportions correctly.
Split Peaks 1. Clogged frit or void in the column.2. Sample solvent incompatible with mobile phase.1. Reverse-flush the column (if permitted by manufacturer) or replace it.2. Ensure the sample is dissolved in the recommended diluent (50:50 A:B) or a solvent weaker than the initial mobile phase. High organic content in the sample can cause peak distortion.
Baseline Noise/Drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.1. Degas mobile phases thoroughly and purge the pump.2. Prepare fresh mobile phase with high-purity solvents and water. Flush the system and detector cell with a strong solvent like isopropanol.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]3]

  • Snycerski, A. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 837-841. Retrieved from [Link]]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]1]

  • Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]]

  • Proestos, C., & Varzakas, T. (2016). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 64(49), 9374-9383. Retrieved from [Link]]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]2]

Sources

"developing an analytical method for 4-[4-(aminomethyl)phenyl]phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 4-[4-(aminomethyl)phenyl]phenol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The protocol is established and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.

Introduction and Scientific Rationale

This compound is a bifunctional organic molecule featuring a phenolic hydroxyl group and a primary aminomethyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a robust, validated analytical method is paramount for ensuring product quality, monitoring purity, and assessing stability.

The presence of two ionizable groups (an acidic phenol and a basic amine) and two aromatic chromophores dictates the analytical strategy. Reversed-phase HPLC is the technique of choice due to its high resolving power for polar and non-polar compounds. UV-Vis spectroscopy is a suitable detection method because the phenyl rings provide strong ultraviolet absorbance.

This guide moves beyond a simple recitation of steps. It explains the causal links between the molecule's physicochemical properties and the chromatographic choices made, providing a self-validating framework that ensures methodological robustness.

Analyte: Physicochemical Profile

Understanding the analyte is the foundation of method development. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups and comparison to analogous structures like 4-aminophenol.

  • Chemical Structure:

    Caption: Chemical structure of this compound.

  • Key Physicochemical Properties:

    • Molecular Formula: C₁₃H₁₃NO

    • Molecular Weight: 199.25 g/mol

    • Ionization: The compound is amphoteric. The phenolic hydroxyl group is weakly acidic (pKa ~10), while the primary amino group is basic (pKa ~9-10). This is critical for HPLC method development, as the mobile phase pH must be controlled to maintain a consistent ionization state and achieve reproducible retention.

    • Solubility: Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[1][2] Aqueous solubility will be highly pH-dependent.

    • UV Absorbance: The presence of two phenyl rings results in strong UV absorption, making UV detection highly suitable. The maximum absorbance wavelength (λmax) for similar phenolic compounds is typically in the 270-280 nm range.[3][4][5]

Chromatographic Method Development: A Logic-Driven Approach

The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products, within a reasonable runtime.

Workflow Overview

Caption: Workflow for Analytical Method Development and Validation.

Rationale for Parameter Selection
  • Technique: Reversed-Phase HPLC. This is ideal for separating moderately polar compounds like our analyte from potential non-polar or highly polar impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is a robust, versatile starting point. Its non-polar nature provides good retention for the aromatic rings.

    • Expert Insight: A key challenge with basic compounds like this is peak tailing, caused by interaction with residual silanol groups on the silica support. Using a modern, end-capped C18 column minimizes these secondary interactions, leading to better peak shape.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol).

    • Organic Modifier: Acetonitrile is chosen for its lower viscosity and superior UV transparency compared to methanol.

    • Aqueous Buffer & pH Control: This is the most critical parameter. To ensure the analyte is in a single, reproducible ionic state, the pH must be controlled. A pH of ~3.0 is selected. At this pH, the basic amino group will be fully protonated (-NH₃⁺), and the acidic phenolic group will be non-ionized (-OH). This protonated form is highly polar and will elute efficiently from the C18 column, often with excellent peak shape. A phosphate buffer is an excellent choice for this pH range.

  • Detection: UV detection at the λmax of the analyte maximizes sensitivity. Based on similar compounds, a preliminary wavelength of 275 nm is selected.[3] A full UV scan using a photodiode array (PDA) detector is recommended during development to confirm the optimal wavelength.

Protocol 1: Quantitative Analysis by RP-HPLC

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade)

    • Phosphoric acid (85%) (Reagent grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the sample solutions.

  • Quantify the analyte in the sample by comparing its peak area to the average peak area of the Working Standard Solution.

Protocol 2: Method Validation (per ICH Q2(R1))

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately.

  • Procedure: Inject the Working Standard (100 µg/mL) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Use a PDA detector to assess peak purity of the analyte peak in the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or impurities. The peak purity angle should be less than the peak purity threshold.

Linearity and Range
  • Purpose: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
0.9999
Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.1100.9
Mean Recovery 100.3%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 100.299.5100.8101.199.9100.5100.30.6%
Intermediate Precision 101.5100.9102.0100.5101.2101.7101.30.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary key parameters one at a time, such as mobile phase pH (±0.2), column temperature (±5 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantification of this compound. The logical, science-based approach to method development, centered on the physicochemical properties of the analyte, resulted in a robust protocol. The comprehensive validation performed according to ICH Q2(R1) guidelines confirms that the method is accurate, precise, linear, and specific. This method is therefore deemed suitable for routine quality control analysis and stability studies in a pharmaceutical development setting.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Zawisza, B., & Krasnodebska-Ostrega, B. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 935-939. Available at: [Link]

  • Hutsaliuk, V., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 71(2), 475-487. Available at: [Link]

  • Kumar, A., et al. (2021). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils Journal, 8(4), 1-10. Available at: [Link]

  • Lee, S., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 12(5), 340. Available at: [Link]

  • Krasnodebska-Ostrega, B., & Zawisza, B. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(6), 423-427. Available at: [Link]

  • ResearchGate. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]

  • PubChem. (n.d.). [4-(Aminomethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(Aminomethyl)phenol. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Scimed. (2022). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Available at: [Link]

  • Fiamegos, Y. C., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. Available at: [Link]

  • Roman, G. (2011). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 62(3), 323-326. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Oroian, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Applied Sciences, 12(2), 898. Available at: [Link]

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Application Notes and Protocols for the N-alkylation of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the selective N-alkylation of 4-[4-(aminomethyl)phenyl]phenol, a critical structural motif in medicinal chemistry and materials science. We address the inherent challenge of chemoselectivity, offering field-proven methodologies to favor N-alkylation over competing O-alkylation. This document explores two primary synthetic routes: direct reductive amination and classical N-alkylation with alkyl halides, including strategies for hydroxyl group protection. Additionally, we introduce a greener, catalytic approach utilizing alcohols as alkylating agents. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and robust analytical validation techniques.

Introduction: The Significance of N-Alkylated Phenolic Amines

The structural framework of this compound combines a reactive primary amine and a nucleophilic phenol, making it a versatile scaffold for the synthesis of a diverse array of compounds. N-alkylation of this primary amine introduces substituents that can profoundly modulate the molecule's pharmacological, biological, and material properties. These derivatives are of significant interest in drug development, with N-substituted 4-aminophenol derivatives showing potential as antimelanoma agents[1]. The strategic introduction of alkyl groups allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

The primary challenge in the chemical modification of this scaffold lies in the competing reactivity of the amino and hydroxyl groups. Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, necessitating tedious purification steps[2][3][4]. Therefore, developing chemoselective protocols is paramount for efficient and scalable synthesis.

The Chemoselectivity Challenge: N- vs. O-Alkylation

The selective alkylation of the nitrogen atom in the presence of a phenolic hydroxyl group is a classic chemical challenge. The relative nucleophilicity of the amine and the phenoxide ion (formed under basic conditions) dictates the reaction outcome. The pKa of the phenolic proton is typically lower than that of the ammonium proton, meaning that a base will preferentially deprotonate the phenol. However, the amine nitrogen is inherently a potent nucleophile. The choice of base, solvent, temperature, and alkylating agent all play a crucial role in directing the reaction towards the desired N-alkylated product.

To overcome this challenge, two principal strategies are employed:

  • Enhancing the nucleophilicity of the amine while minimizing that of the phenol. This is the basis of the reductive amination approach.

  • Temporarily "masking" the hydroxyl group with a protecting group, allowing the amine to react selectively, followed by deprotection.

Protocol I: Selective N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective one-pot method for the N-alkylation of primary amines. This reaction proceeds via the initial formation of an imine intermediate by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method circumvents the issue of competing O-alkylation as the reaction conditions are generally not basic enough to form a significant concentration of the phenoxide.

Workflow for Reductive Amination

Reductive_Amination_Workflow Substrate This compound + Aldehyde/Ketone Imine Imine Formation (Methanol, rt) Substrate->Imine Reduction Reduction (Sodium Borohydride) Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkyl-4-[4-(aminomethyl)phenyl]phenol Purification->Product

Caption: Workflow for selective N-alkylation via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol (0.1-0.2 M), add the desired aldehyde or ketone (1-1.2 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Expert Insight: Portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reductive Amination Examples
EntryAldehyde/KetoneProductTypical Yield (%)
1BenzaldehydeN-Benzyl-4-[4-(aminomethyl)phenyl]phenol90-98
2AcetoneN-Isopropyl-4-[4-(aminomethyl)phenyl]phenol85-95
3CyclohexanoneN-Cyclohexyl-4-[4-(aminomethyl)phenyl]phenol88-96

Protocol II: N-Alkylation using Alkyl Halides with Hydroxyl Protection

For certain alkyl groups or when reductive amination is not suitable, direct alkylation with alkyl halides is a viable alternative. To ensure selectivity, the phenolic hydroxyl group should be protected. A common and effective strategy is to first form a Schiff base (imine) with benzaldehyde, which protects the amino group, allowing for selective O-alkylation. However, for selective N-alkylation, a different protecting group for the phenol is required. Silyl ethers are a good choice due to their ease of formation and removal under mild conditions.

Workflow for Protected N-Alkylation

Protected_N_Alkylation_Workflow Substrate This compound Protection Protection of -OH (e.g., TBDMSCl, Imidazole) Substrate->Protection Protected_Substrate O-Silyl Protected Intermediate Protection->Protected_Substrate Alkylation N-Alkylation (Alkyl Halide, Base) Protected_Substrate->Alkylation Alkylated_Intermediate N-Alkyl, O-Silyl Intermediate Alkylation->Alkylated_Intermediate Deprotection Deprotection of -OH (e.g., TBAF) Alkylated_Intermediate->Deprotection Product N-Alkyl-4-[4-(aminomethyl)phenyl]phenol Deprotection->Product Borrowing_Hydrogen_Workflow Start This compound + Alcohol + Catalyst Dehydrogenation Catalyst dehydrogenates alcohol to aldehyde/ketone Start->Dehydrogenation Imine_Formation Amine condenses with aldehyde/ketone to form imine Dehydrogenation->Imine_Formation Reduction Catalyst transfers hydrogen to imine, forming product Imine_Formation->Reduction End N-Alkyl Product + Water Reduction->End

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[4-(aminomethyl)phenyl]phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yield and purity.

Overview of a Common Synthetic Pathway

The synthesis of this compound can be approached through various routes. A common and effective strategy involves a multi-step process that begins with the formation of the biphenyl core, followed by the introduction and modification of the necessary functional groups. This guide will focus on a pathway that utilizes a Suzuki-Miyaura coupling reaction to construct the C-C bond between the two phenyl rings, followed by functional group interconversion to arrive at the final product.

The following diagram outlines a plausible synthetic route, which will be the basis for our troubleshooting guide.

G A 4-Bromophenol C tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)methylcarbamate A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-(Boc-aminomethyl)phenylboronic acid B->C D This compound C->D Boc Deprotection (e.g., TFA or HCl)

Caption: A proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion to the biphenyl intermediate.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by exposure to air or moisture, leading to the formation of palladium oxides.

    • Solution: Ensure you are using a fresh batch of palladium catalyst. If you suspect your catalyst has degraded, consider purchasing a new supply. Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][2][3] An inappropriate choice or insufficient amount of base can stall the reaction.

    • Solution: Potassium carbonate is a common choice for this reaction.[4] Ensure it is finely powdered and anhydrous. You may also consider other bases such as cesium carbonate or potassium phosphate, which can be more effective in certain solvent systems. The amount of base should typically be in the range of 2-3 equivalents.

  • Solvent Issues: The choice of solvent can significantly impact the solubility of your reactants and the efficiency of the coupling.

    • Solution: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.[4] Ensure your organic solvent is of high purity and anhydrous if the reaction protocol calls for it. Degassing the solvent by sparging with an inert gas before use can also be beneficial to remove dissolved oxygen.

  • Problematic Boronic Acid: Boronic acids can undergo degradation, particularly if they are not stored properly.

    • Solution: Use high-purity 4-(Boc-aminomethyl)phenylboronic acid. If you suspect its quality, you can try recrystallizing it before use.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Commonly used and effective for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄To facilitate the transmetalation step.
Solvent Toluene/Water, Dioxane/Water, or DMF/WaterTo ensure solubility of both organic and inorganic reagents.
Temperature 80-100 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Q2: I am observing significant amounts of homocoupling of my boronic acid.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Some palladium catalysts may have a higher propensity to promote homocoupling.

    • Solution: If homocoupling is a persistent issue, consider switching to a different palladium catalyst or ligand system. For instance, using a catalyst with a more electron-rich ligand might suppress this side reaction.

Q3: The Boc deprotection step is incomplete or leading to side products.

Possible Causes and Solutions:

  • Insufficient Acid: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[5][6] If the deprotection is incomplete, the amount of acid may be insufficient.

    • Solution: Increase the equivalents of the acid (e.g., trifluoroacetic acid or hydrochloric acid). Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Reaction Temperature: While Boc deprotection is often carried out at room temperature, some hindered substrates may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, try warming the reaction mixture to 30-40 °C. However, be cautious as excessive heat can lead to the formation of impurities.

  • Formation of Alkylated Byproducts: The tert-butyl cation generated during deprotection can alkylate the electron-rich phenol ring.

    • Solution: Use a scavenger, such as anisole or thioanisole, in the reaction mixture. These scavengers will trap the tert-butyl cation and prevent it from reacting with your product.

Deprotection ReagentCommon ConditionsScavenger (Optional)
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)Anisole or Thioanisole
Hydrochloric Acid (HCl)4M in DioxaneAnisole or Thioanisole

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the amine?

A: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required. For example, a benzyloxycarbonyl (Cbz) group could be an alternative, which is typically removed by hydrogenolysis. However, the Boc group is often preferred due to its ease of removal under mild acidic conditions that are generally compatible with the phenolic hydroxyl group.

Q2: What is the best way to purify the final product, this compound?

A: The purification of the final product will depend on the nature of the impurities present.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) can be a very effective method for obtaining highly pure material.

  • Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, column chromatography on silica gel is a standard purification technique. A gradient elution with a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) is often effective.

  • Acid-Base Extraction: Given the presence of both a basic amino group and an acidic phenolic group, you can potentially use acid-base extraction to remove neutral impurities.[7][8] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid will protonate the amine, moving it to the aqueous layer. Conversely, washing with a dilute aqueous base will deprotonate the phenol, also moving it to the aqueous layer. Subsequent neutralization and extraction can recover the purified product.

Q3: Are there alternative synthetic routes to consider?

A: Absolutely. Another common approach involves the reduction of a nitro group to an amine. For example, one could synthesize 4-(4-nitrophenyl)phenol via a Suzuki coupling and then reduce the nitro group to the desired amine.[9][10][11][12] This route avoids the use of a protecting group for the amine.

G A 4-Bromophenol C 4-(4-Nitrophenyl)phenol A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-Nitrophenylboronic acid B->C D This compound C->D Nitro Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: An alternative synthetic route via nitro reduction.

This alternative has its own set of advantages and challenges. The reduction of the nitro group is generally high-yielding, but care must be taken to choose a reduction method that is compatible with the phenolic hydroxyl group.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 4-bromophenol (1.0 eq.), 4-(Boc-aminomethyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Boc Deprotection
  • Dissolve the crude tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)methylcarbamate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether or by careful neutralization with a base like sodium bicarbonate followed by extraction.

References

  • PrepChem.com. Preparation of 4-aminophenol. Available from: [Link]

  • Kauth, A. M., & S. L. Buchwald. (2018). A General and Efficient Method for the N-Arylation of Anilines. Journal of the American Chemical Society, 140(35), 10934-10938.
  • ResearchGate. Improved synthesis of 4-phenylphenalenones: The case of isoanigorufone and structural analogs. Available from: [Link]

  • Google Patents. Process for the purification of p-aminophenol.
  • ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*. Available from: [Link]

  • Google Patents. Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available from: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available from: [Link]

  • RSC Publishing. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • International Journal of Chemical Studies. Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Available from: [Link]

  • ResearchGate. Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. Available from: [Link]

  • PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • PubMed Central. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

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Technical Support Center: Purification of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-[4-(aminomethyl)phenyl]phenol. This molecule, with its bifunctional nature—possessing both a weakly acidic phenolic hydroxyl group and a basic primary amine—presents a unique set of obstacles that require a multi-faceted purification strategy. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common issues encountered during the purification of this compound. Each solution is grounded in the physicochemical properties of the molecule.

Question 1: My sample is turning pink/brown/dark purple upon dissolution or during workup. What is happening and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidation. The electron-rich phenol and aminomethyl groups make the molecule highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal impurities or basic conditions.[1][2] The resulting quinone-type structures are highly colored and represent a significant impurity.

Causality:

  • Phenolic Oxidation: The phenoxide anion, formed under neutral to basic conditions, is more readily oxidized than the protonated phenol.

  • Amine Oxidation: Primary aromatic amines can also oxidize, contributing to the formation of colored polymeric byproducts.

Preventative Measures & Protocol:

  • Maintain an Inert Atmosphere: Whenever possible, perform all steps (dissolution, extraction, filtration, and concentration) under an inert atmosphere of nitrogen or argon. This directly limits the primary oxidant, O₂.

  • Use Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Degas all solvents (water, alcohols, organic solvents) prior to use by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Introduce Antioxidants: During aqueous workups or crystallization, the addition of a mild reducing agent or antioxidant can be highly effective.

    • Sodium Hydrosulfite (Sodium Dithionite): Add a small amount (e.g., 1% w/v) to aqueous solutions to scavenge dissolved oxygen.[3]

    • Sodium Sulfite: Can also be used to prevent oxidation in aqueous solutions.[4]

  • Control pH: Avoid strongly basic conditions, as the deprotonated phenoxide is significantly more prone to oxidation.[1] If a basic extraction is necessary, perform it quickly and at reduced temperatures.

Question 2: I am struggling to separate my target compound from a very similar, non-polar impurity using column chromatography. My compound either stays at the baseline or streaks badly.

Answer:

This is a common issue stemming from the high polarity and dual acidic/basic nature of this compound. On standard silica gel (a weakly acidic stationary phase), the basic aminomethyl group interacts very strongly, leading to poor elution and significant tailing. Conversely, in reversed-phase chromatography, the compound may have insufficient retention if the mobile phase is too polar.

Causality:

  • Silica Gel Interaction: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic amine of your molecule, causing it to bind almost irreversibly.

  • High Polarity: The combination of the hydroxyl and amino groups makes the molecule very polar, requiring highly polar solvent systems for elution, which can limit selectivity for less polar impurities.

Troubleshooting & Optimization Strategies:

TechniqueRecommended ActionScientific Rationale
Normal Phase (Silica) 1. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide into your eluent system (e.g., DCM/Methanol).[5]The modifier competitively binds to the acidic sites on the silica gel, "shielding" your compound from strong interactions and allowing for much cleaner elution and improved peak shape.
2. Switch to a Different Stationary Phase: Consider using neutral alumina or an amine-bonded silica phase.[5][6]Alumina is less acidic than silica and can be a better choice for basic compounds. Amine-bonded phases provide a different selectivity and are specifically designed to mitigate the issues seen with basic analytes on silica.
Reversed Phase (C18) 1. Adjust Mobile Phase pH: For this amphoteric molecule, pH control is critical. Buffering the aqueous portion of your mobile phase to a slightly acidic pH (e.g., 3-4, using formic acid or TFA) will protonate the amine, increasing polarity and potentially improving separation from non-polar impurities.Adjusting pH changes the ionization state of the analyte, which significantly alters its retention on the non-polar stationary phase, thereby modifying selectivity.[5]
HILIC 1. Consider HILIC: If your compound is poorly retained even in 100% aqueous mobile phase on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal next step.HILIC uses a polar stationary phase with a primarily organic mobile phase. It is specifically designed to retain and separate very polar compounds that are unsuitable for reversed-phase chromatography.[6]

Question 3: My overall yield after purification is very low. Where am I most likely losing my product?

Answer:

Significant product loss can occur at several stages, primarily due to the compound's amphoteric nature and its solubility profile.

Causality & Key Loss Points:

  • Incomplete Extraction: Due to its amphoteric character, your compound can have partial solubility in both acidic and basic aqueous layers, as well as in some organic solvents. During liquid-liquid extractions, it may not partition cleanly into the desired phase.

  • Precipitation at the Isoelectric Point: The compound has an isoelectric point (pI) where its net charge is zero. When the pH of an aqueous solution is adjusted to its pI, its aqueous solubility will be at a minimum, which can lead to premature precipitation and loss if not managed correctly.

  • Irreversible Adsorption on Silica: As mentioned in Q2, using standard silica gel without a modifier can lead to a significant portion of your product becoming permanently stuck to the column.

  • Co-precipitation with Impurities: During crystallization, if the crude material is not sufficiently pure, your target compound may co-precipitate or form mixed crystals with impurities, leading to lower yields of high-purity material.

Yield Optimization Workflow:

The following diagram illustrates a decision-making process to maximize yield by choosing the right purification path.

Purification_Workflow start Crude Product assess_purity Assess Purity & Impurity Profile (TLC, LCMS) start->assess_purity is_solid Is the crude a solid? assess_purity->is_solid high_purity High Purity (>90%)? is_solid->high_purity Yes extraction pH-Switched Liquid-Liquid Extraction is_solid->extraction No (Oily) high_purity->extraction No crystallization Optimized Crystallization high_purity->crystallization Yes extraction->crystallization chromatography Column Chromatography (Modified NP or RP) crystallization->chromatography Purity still low final_product Pure Product crystallization->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What is the best way to leverage the amphoteric nature of this compound for purification?

A: An acid-base liquid-liquid extraction is an exceptionally powerful first-pass purification technique. Because the molecule has both a basic amine (pKa ~9-10) and an acidic phenol (pKa ~10-11), you can selectively move it between aqueous and organic layers by carefully adjusting the pH.

Exploiting pH for Extraction:

The diagram below shows how to use the compound's ionization state for separation.

Acid_Base_Extraction compound_structure H₂N-CH₂-Ph-OH step1 Step 1: Acidic Wash Dissolve crude in EtOAc. Wash with dilute HCl (pH ~2). compound_structure->step1 result1 Result 1 Target Compound (Protonated Amine): H₃N⁺-CH₂-Ph-OH Goes to Aqueous Layer Neutral/Acidic Impurities: Stay in Organic Layer step1->result1 step2 step2 result1->step2 result2 Result 2 Target Compound (Phenoxide): H₂N-CH₂-Ph-O⁻Na⁺ Stays in Aqueous Layer step2->result2 step3 Step 3: Neutralization & Extraction Carefully adjust pH to ~7-8. Extract with EtOAc or similar solvent. result2->step3 result3 Result 3 Target Compound (Neutral): H₂N-CH₂-Ph-OH Goes to Organic Layer Basic Impurities: May stay in aqueous layer step3->result3

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Technical Support Center: Stability & Handling of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Oxidation Prevention, Troubleshooting, and Recovery Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are accessing this guide because you have likely observed a color change (pink, brown, or black) in your sample of 4-[4-(aminomethyl)phenyl]phenol or are planning a synthesis where oxidative stability is critical.

This compound is a bifunctional biphenyl containing an electron-rich phenol and a nucleophilic benzylamine. This specific structural combination creates a "perfect storm" for oxidative degradation. The phenol moiety acts as an antioxidant (sacrificial reductant), readily forming phenoxy radicals that dimerize or oxidize to quinoid species. The amine group can accelerate this process by acting as a base (facilitating phenol deprotonation) or by reacting with the resulting quinones to form insoluble polymers (Michael addition).

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of this reagent.

Module 1: The Degradation Matrix (Root Cause Analysis)

User Question: “My white powder turned pink/brown overnight. Is it still usable?”

Technical Analysis: The color change indicates the formation of quinone methides or diphenoquinones . Even trace oxidation (ppm levels) can cause intense coloration due to the extended conjugation of the biphenyl system. While a slight pink hue may be cosmetically alarming, it often represents <1% impurity. However, brown/black discoloration indicates significant polymerization.

Mechanism of Failure

The following diagram illustrates the oxidative cascade. The phenol is the primary failure point, oxidizing to a radical which then couples or oxidizes further.

OxidationPathway cluster_amine Amine Role Phenol This compound (Colorless Solid) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical O2 / Light / Trace Metal (-H•) Quinone Diphenoquinone / Quinone Methide (Pink/Red Chromophore) Radical->Quinone Oxidative Coupling (-2H) Polymer Insoluble Polymer (Brown/Black Tar) Quinone->Polymer Michael Addition (Amine Attack) Amine Free Amine Group (-CH2NH2) Amine->Phenol Base Catalysis (Deprotonation) Amine->Quinone Cross-linking

Figure 1: Oxidative degradation pathway showing the progression from colorless phenol to colored quinone and insoluble polymer.[1][2][3]

Module 2: Storage & Handling Protocols (Prevention)

User Question: “How do I store this to prevent degradation?”

Protocol: Implement the "Argon Shield" methodology. Standard "tightly capped" bottles are insufficient for long-term storage of aminophenols.

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Grade 5.0)Displaces O₂. Argon is preferred as it is heavier than air and "blankets" the crystals.
Temperature -20°C (Freezer)Arrhenius equation: Reducing temperature significantly slows the rate of radical formation.
Light Amber Glass / Foil WrapUV light promotes the homolytic cleavage of the O-H bond, initiating the radical chain reaction.
Container Schlenk Flask or Teflon-lined VialRubber septa are permeable to O₂ over time. Teflon (PTFE) provides a superior barrier.
Workflow: Safe Transfer Technique

Never weigh this compound in open air if high purity is required for kinetics or catalysis.

HandlingWorkflow Step1 1. Equilibration Step2 2. Inert Purge Step1->Step2 Note1 Allow bottle to reach RT to prevent condensation Step1->Note1 Step3 3. Rapid Transfer Step2->Step3 Note2 Flush headspace with Ar before opening Step2->Note2 Step4 4. Reseal & Purge Step3->Step4 Note3 Use powder funnel under positive N2 flow Step3->Note3

Figure 2: Recommended workflow for handling air-sensitive aminophenols to minimize oxygen exposure.

Module 3: Troubleshooting & FAQs

Q1: The compound turned pink during my reaction setup. Will this ruin my Suzuki coupling?
  • Diagnosis: Likely formation of trace quinones due to dissolved oxygen in the solvent.

  • Impact: For most catalytic reactions, trace oxidation is tolerable. However, quinones can act as ligands or oxidants, potentially poisoning Pd(0) catalysts.

  • Immediate Fix: Add a sacrificial antioxidant.

    • Recommendation: Add 1-2 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) if compatible with your reaction conditions.

    • Prevention:[4][5][6][7] Sparged solvents are mandatory. Bubble Argon through the solvent for 15 minutes before adding the aminophenol.

Q2: I cannot dissolve the solid; there are black specks.
  • Diagnosis: The black specks are oxidative polymers (poly-aminophenols). They are generally insoluble in organic solvents.

  • Action: Do not sonicate to force dissolution. Filter the solution through a 0.45 µm PTFE syringe filter to remove the polymer seeds, which can accelerate further degradation.

Q3: Can I use DMSO as a solvent for stock solutions?
  • Warning: Avoid DMSO for long-term storage.

  • Reasoning: DMSO can act as a mild oxidant (Swern-type chemistry) under certain conditions, and it is hygroscopic. Water absorbed by DMSO facilitates proton transfer, accelerating phenol oxidation.

  • Alternative: Use anhydrous DMAc (Dimethylacetamide) or NMP , stored over molecular sieves.

Module 4: Recovery Protocol (Purification)

If your material is significantly degraded (brown/dark pink), use this reductive recrystallization protocol to restore purity.

Reagents Required:

  • Ethanol (degassed)

  • Water (degassed)

  • Sodium Dithionite (Na₂S₂O₄) - The Reducing Agent

  • Activated Carbon (optional)

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Ethanol under Nitrogen. Heat to 60°C until mostly dissolved.

  • Reduction: Add a concentrated aqueous solution of Sodium Dithionite (10 wt% relative to substrate) .

    • Observation: The color should bleach from brown/pink to pale yellow/colorless immediately. The dithionite reduces quinones back to phenols [1].

  • Filtration: If black particles remain, add activated carbon, stir for 5 mins, and filter hot under Nitrogen (Schlenk filtration).

  • Crystallization: Add degassed water dropwise to the hot filtrate until turbidity persists. Cool slowly to 4°C.

  • Isolation: Filter the white crystals under an inert atmosphere. Wash with cold, degassed water.

  • Drying: Dry under high vacuum (<1 mbar) in the dark.

References

  • Mechanism of Phenol Oxidation

    • Title: Kinetics and Mechanism of Oxid
    • Source: ResearchG
    • Context: Establishes the proton-coupled electron transfer (PCET)
    • Link:

  • Handling Air-Sensitive Reagents

    • Title: Techniques for Handling Air-Sensitive Compounds.[5][7][8][9][10]

    • Source: Wipf Group, University of Pittsburgh.
    • Context: Definitive guide on Schlenk lines and inert atmosphere manipul
    • Link:

  • Purification of Oxidized Aminophenols

    • Title: Purification of p-Aminophenol (P
    • Source: Google P
    • Context: Describes the industrial standard of using sodium hydrosulfite (dithionite)
    • Link:

  • Antioxidant Strategies

    • Title: Natural Phenolic Compounds for the Control of Oxid
    • Source: NIH / PubMed Central.
    • Context: Discusses the radical scavenging mechanisms relevant to protecting phenolic substr
    • Link:

Sources

Technical Support Center: Navigating the Stability Challenges of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability issues of aminophenol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanisms behind aminophenol degradation and the rationale for the recommended preventative and troubleshooting measures.

Introduction: The Inherent Instability of Aminophenols

Aminophenols are aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group. This bifunctional nature makes them valuable intermediates in the synthesis of pharmaceuticals (like paracetamol), dyes, and other specialty chemicals.[1][2][3] However, the very features that make them reactive also render them susceptible to degradation, primarily through oxidation.[2][4] This instability can manifest as discoloration of solid reagents and solutions, leading to inconsistent experimental results, loss of yield, and the appearance of impurities.[4][5]

This guide provides a structured approach to understanding and mitigating these stability challenges. We will delve into the common problems encountered during experimentation, offer detailed troubleshooting protocols, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries regarding aminophenol stability.

Q1: Why has my solid aminophenol reagent turned dark?

The discoloration of solid aminophenol, especially 2- and 4-aminophenol, from a white or off-white powder to a darker shade is a clear indicator of oxidation.[2][4][6] This process is accelerated by exposure to:

  • Atmospheric Oxygen: The primary culprit in the oxidation of aminophenols.[4]

  • Light: Particularly UV light, which provides the energy to initiate oxidative reactions.[4][6]

  • Humidity: Moisture can facilitate the oxidative process.[7]

  • Trace Metal Ions: Can act as catalysts for oxidation.[4]

While 3-aminophenol is comparatively more stable, all isomers will eventually degrade upon prolonged exposure to atmospheric conditions.[2][4]

Q2: Which aminophenol isomer is the most stable?

3-Aminophenol is the most stable of the three isomers under normal atmospheric conditions.[2][4] 2-Aminophenol and 4-aminophenol are significantly more prone to oxidation and will discolor more readily when exposed to air and light.[2][4]

Q3: My aminophenol solution is rapidly changing color. What is happening?

The rapid color change of an aminophenol solution is due to the formation of highly colored oxidation products. The initial step is the oxidation of the aminophenol to a quinoneimine intermediate. These intermediates are highly reactive and can undergo further reactions, including polymerization, to form dark, complex mixtures.[4]

Troubleshooting Guides

This section provides practical, step-by-step guidance for common experimental problems related to aminophenol instability.

Issue 1: Solid Reagent Discoloration and Its Impact on Synthesis

Scenario: You are about to start a synthesis (e.g., paracetamol synthesis from 4-aminophenol) and notice your 4-aminophenol has darkened.

Causality: The darkened color signifies that a portion of your starting material has oxidized. Using this degraded reagent without purification will likely result in a lower yield and the introduction of colored impurities into your final product.[5]

Troubleshooting Protocol: Recrystallization of 4-Aminophenol

This protocol aims to purify the oxidized 4-aminophenol.

  • Safety First: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dissolution: In a flask, dissolve the discolored 4-aminophenol in hot water. 4-aminophenol is moderately soluble in hot water.[3][7]

  • Decolorization: Add a small amount of activated charcoal to the hot solution. The activated charcoal will adsorb the colored, polymerized oxidation products.

  • Hot Filtration: Perform a hot filtration using a Büchner funnel and filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified 4-aminophenol.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold water. Dry the purified crystals thoroughly before use.

Trustworthiness Check: The recrystallized product should be a white to off-white crystalline solid. A visual inspection for the absence of the dark color is a primary indicator of successful purification. For quantitative assessment, a melting point determination or HPLC analysis can be performed to confirm purity.

Issue 2: Rapid Degradation of Aminophenol Solutions During Experiments

Scenario: You prepare a solution of aminophenol for an experiment, and it quickly turns yellow, brown, or even black.

Causality: This is a classic sign of rapid oxidation in solution, driven by dissolved oxygen and potentially catalyzed by high pH, light, or trace metal ions.[4] Alkaline conditions, in particular, deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[3][4]

Preventative Measures and Protocols

The key is to minimize exposure to the factors that promote oxidation.

Workflow for Preparing a Stabilized Aminophenol Solution

G start Start: Need to Prepare Aminophenol Solution solvent Select High-Purity Solvent start->solvent deoxygenate Deoxygenate Solvent (N₂ or Ar sparging for 15-30 min) solvent->deoxygenate glassware Use Amber Glassware or Wrap Vial in Foil deoxygenate->glassware acid_wash Acid-Wash Glassware to Remove Trace Metals glassware->acid_wash buffer Consider Using a Slightly Acidic Buffer (if compatible) acid_wash->buffer dissolve Dissolve Aminophenol in Deoxygenated Solvent buffer->dissolve antioxidant Immediately Add Antioxidant (e.g., Ascorbic Acid) dissolve->antioxidant store Store Solution Under Inert Gas (N₂ or Ar) and in the Dark antioxidant->store end Stable Aminophenol Solution Ready for Use store->end

Caption: Workflow for preparing a stabilized aminophenol solution.

Detailed Steps:

  • Solvent Deoxygenation: Before dissolving the aminophenol, sparge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[4]

  • Protect from Light: Prepare the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[4]

  • Control pH: If your experimental conditions permit, preparing the solution in a slightly acidic buffer can significantly enhance stability.[4]

  • Chelate Metal Ions: If metal ion contamination is suspected, consider adding a chelating agent like EDTA. However, test for compatibility with your specific application first.[4]

  • Use Antioxidants: The addition of an antioxidant is a highly effective stabilization strategy.

Data Presentation: Common Antioxidants for Aminophenol Stabilization

AntioxidantTypical Concentration (w/v)Notes
Ascorbic Acid0.01 - 0.1%Very effective in aqueous solutions, especially for HPLC analysis.[4]
Sodium Metabisulfite0.01 - 0.1%A common antioxidant, but check for potential interferences in your assay.
Issue 3: Inconsistent Results and Spurious Peaks in HPLC Analysis

Scenario: You are analyzing an aminophenol-containing sample by HPLC and observe peak tailing, ghost peaks, or a noisy baseline.

Causality: These issues can arise from the on-column degradation of the aminophenol, interactions with the stationary phase, or system contamination.[4] The basic amino group can interact with residual silanols on silica-based columns, leading to peak tailing.[4]

Troubleshooting and Optimization Protocol for HPLC Analysis

Decision Tree for HPLC Troubleshooting

Caption: Decision tree for troubleshooting common HPLC issues with aminophenols.

  • Prevent On-Column Degradation: Add an antioxidant like ascorbic acid to your sample solvent and/or mobile phase.[4] Also, prepare samples immediately before injection.

  • Address Peak Tailing:

    • If compatible with your analyte and column, try a mobile phase with a slightly lower pH.

    • Add a competing base, such as triethylamine, to the mobile phase to mask residual silanol interactions.

    • Use a base-deactivated column specifically designed for analyzing basic compounds.[4]

  • Eliminate Ghost Peaks:

    • Ensure the use of high-purity, HPLC-grade solvents.

    • Run a blank gradient to identify the source of contamination (e.g., in the solvent, injector, or from a previous run).[4]

  • Reduce Baseline Noise:

    • Thoroughly degas your mobile phase.

    • If air bubbles are suspected in the detector, purge the system.

    • Clean the detector cell according to the manufacturer's instructions.

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your HPLC data for aminophenol compounds.

Conclusion

The stability of aminophenol compounds presents a significant, yet manageable, challenge in experimental work. By understanding the underlying mechanisms of degradation and implementing the appropriate preventative and troubleshooting strategies outlined in this guide, researchers can ensure the integrity of their reagents and the reliability of their results. Proactive measures such as proper storage, the use of deoxygenated solvents, light protection, and the addition of antioxidants are key to successful experimentation with these valuable chemical intermediates.

References

  • Process Design and Economics of Production of p-Aminophenol. (2021). arXiv.
  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Benchchem.
  • Degradation of p-Aminophenol by fenton's process. Influence of operational parameters.
  • Degradation of p-aminophenol by Fenton's process.
  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimis
  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
  • Aminophenols.
  • 4-Aminophenol. Wikipedia.
  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as c
  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calcul
  • 4-Aminophenol stability. Reddit.
  • 4-Aminophenol. PubChem.

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Navigating the Nuances of Phenolic Aminomethylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aminomethylation of phenols, a cornerstone of synthetic chemistry often realized through the Mannich reaction, is a powerful tool for introducing aminomethyl groups onto the phenol backbone. This modification is pivotal in the synthesis of a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Despite its utility, the reaction is not without its challenges. This guide, structured in a question-and-answer format, addresses common issues encountered during the aminomethylation of phenols, providing in-depth explanations and actionable troubleshooting strategies to optimize your reaction conditions.

Section 1: Reaction Initiation and Reagent Selection

FAQ 1: My Mannich reaction with a phenol is not starting. What are the initial troubleshooting steps?

Answer: A stalled Mannich reaction can often be attributed to several key factors related to the initial setup and reagents. Here’s a systematic approach to troubleshooting:

  • Iminium Ion Formation: The reaction's initiation hinges on the formation of a reactive electrophilic species, the iminium ion (often an Eschenmoser salt precursor), from the condensation of formaldehyde and a secondary amine.[1] This step is typically acid-catalyzed.[1]

    • Troubleshooting:

      • Check the pH: If the reaction medium is not slightly acidic, the formation of the iminium ion can be sluggish. A catalytic amount of a mild acid can be beneficial.

      • Amine and Formaldehyde Source: Ensure the quality and reactivity of your amine and formaldehyde sources. Aqueous formaldehyde (formalin) is common, but paraformaldehyde can also be used, often requiring heating to depolymerize. The choice of amine (primary or secondary) is also critical to the reaction's success.[1][2]

  • Phenol Reactivity: The electron-rich phenol acts as the nucleophile in this electrophilic aromatic substitution.[1]

    • Troubleshooting:

      • Activating Groups: The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions.[1] If your phenol contains strong electron-withdrawing groups, its nucleophilicity will be reduced, potentially hindering the reaction.

      • Steric Hindrance: Bulky substituents on the phenol ring, particularly at the ortho positions, can sterically hinder the approach of the electrophile.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Troubleshooting:

      • Polar Protic Solvents: Solvents like ethanol, methanol, and water are commonly used and can facilitate the reaction by stabilizing charged intermediates.[3][4]

      • Aprotic Solvents: In some cases, aprotic solvents like benzene or toluene may be employed.[3] The choice of solvent can influence reaction rates and product distribution.

Section 2: Controlling Selectivity and Side Reactions

FAQ 2: I am observing the formation of multiple products, including di- and tri-substituted phenols. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the aminomethylation of phenols is a common challenge due to the activating nature of the hydroxyl group.

  • Understanding Directing Effects: The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions.[1] This inherent reactivity often leads to a mixture of products.

  • Strategies for Controlling Selectivity:

    • Stoichiometry Control: Carefully controlling the molar ratios of the reactants is the first line of defense. Using a limiting amount of the formaldehyde and amine relative to the phenol can favor monosubstitution.

    • Stepwise Addition: A stepwise addition of the formaldehyde or the pre-formed iminium ion can help to control the extent of substitution.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Reactions are often initiated at a low temperature (e.g., in an ice bath) before being allowed to warm to room temperature.[1]

    • Steric Hindrance: The steric bulk of the amine can influence the ortho vs. para selectivity. More hindered amines may favor substitution at the less sterically encumbered para position.

    • Catalyst Selection: Recent advances have shown that certain metal catalysts, such as those based on copper or chromium, can direct the aminomethylation specifically to the ortho position.[6][7][8]

Diagram: The Mannich Reaction Mechanism with Phenols

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Iminium Ion [CH2=NR2]+ Formaldehyde->Iminium_Ion + R2NH, -H2O Secondary_Amine Secondary Amine (R2NH) Secondary_Amine->Iminium_Ion Intermediate Wheland Intermediate Iminium_Ion->Intermediate Phenol Phenol Phenol->Intermediate + [CH2=NR2]+ Product Aminomethylated Phenol Intermediate->Product - H+

Caption: Mechanism of the Mannich reaction with phenols.

FAQ 3: My reaction mixture is turning dark and forming a resinous material. What is causing this and how can it be prevented?

Answer: The formation of dark, polymeric, or resinous materials is a frequent side reaction in the aminomethylation of phenols, particularly under certain conditions.

  • Phenol-Formaldehyde Polymerization: Phenols can react with formaldehyde to form phenol-formaldehyde resins, the basis for materials like Bakelite.[5][9] This reaction is often catalyzed by acid or base.

    • Prevention:

      • Control Stoichiometry: Using an excess of the phenol relative to formaldehyde can minimize polymerization.

      • Temperature Management: High temperatures can promote polymerization. Maintaining a controlled temperature throughout the reaction is crucial.

      • pH Control: Both strongly acidic and strongly basic conditions can accelerate resin formation. Aim for mildly acidic to neutral conditions.

  • Oxidation of the Phenol: The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[5]

    • Prevention:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.

      • Avoid Light Exposure: Protecting the reaction mixture from light can also minimize oxidative side reactions.

Section 3: Work-up and Purification

FAQ 4: I am having difficulty isolating and purifying my aminomethylated phenol product. What are some effective strategies?

Answer: The purification of Mannich bases derived from phenols can be challenging due to their physical properties and potential impurities.

  • Initial Work-up:

    • Solvent Removal: If the reaction is performed in a volatile organic solvent, it can often be removed under reduced pressure.[1]

    • Extraction: For reactions in aqueous media, extraction with an appropriate organic solvent is a common first step. The pH of the aqueous layer may need to be adjusted to ensure the product is in its neutral, more organic-soluble form.

  • Purification Techniques:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetone, or mixtures with hexanes) is often the most effective method for obtaining high purity.[1] Washing the crude solid with a cold solvent can remove some impurities before recrystallization.[1]

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1] A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

    • Acid-Base Extraction: The basic nature of the aminomethyl group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Table: Common Solvents for Aminomethylation and Purification
Solvent ClassExamplesApplication in ReactionApplication in PurificationRationale
Polar Protic Water, Ethanol, MethanolCommonly used reaction solvents.Good for recrystallization.Can hydrogen bond with reactants and products, aiding solubility.[10]
Polar Aprotic DMSO, DMFCan be used to improve solubility of reactants.Less common for purification.Effective at solvating polar molecules.[10]
Less Polar Dichloromethane (DCM), Ethyl AcetateLess common as primary reaction solvents.Widely used for extraction and chromatography.Good for dissolving the final product after neutralization.
Non-Polar Hexanes, Toluene, BenzeneCan be used as reaction solvents.[3]Used as the less polar component in chromatography and for recrystallization.Incompatible with the polar functional groups of the product.[10]

Section 4: Advanced Troubleshooting and Optimization

FAQ 5: The yield of my aminomethylated phenol is consistently low. How can I optimize the reaction for better conversion?

Answer: Low yields can stem from a variety of factors, and a systematic optimization approach is often necessary.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal reaction time.

    • Techniques: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[5]

  • Parameter Optimization:

    • Temperature: While low temperatures can improve selectivity, some Mannich reactions require heating to proceed at a reasonable rate.[5] Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation.

    • Concentration: The concentration of the reactants can influence the reaction rate. More concentrated solutions may lead to faster reactions but could also increase the likelihood of polymerization.

    • Catalyst Loading: If using a catalyst, optimizing its loading is essential. Too little catalyst may result in a slow reaction, while too much could lead to unwanted side reactions.

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Improved_Yield Improved Yield Check_Reagents->Improved_Yield Issue Found & Corrected Optimize_Solvent Optimize Solvent System Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Improved_Yield Improvement Consider_Catalyst Consider Catalyst Addition or Optimization Optimize_Solvent->Consider_Catalyst No Improvement Optimize_Solvent->Improved_Yield Improvement Monitor_Reaction Implement Reaction Monitoring (TLC/HPLC) Consider_Catalyst->Monitor_Reaction No Improvement Consider_Catalyst->Improved_Yield Improvement Monitor_Reaction->Optimize_Temp Provides Insight For

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • Benchchem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols.
  • Benchchem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Unacademy. (n.d.). Mannich Reaction Mechanism.
  • Roman, G. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 57(2), 157-164.
  • Yang, P., Fan, W., Pan, C., Huang, H., Zhang, H., & Li, L. (2018). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. ChemistrySelect, 3(32), 9239-9242.
  • ResearchGate. (n.d.). Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.
  • Wikipedia. (n.d.). Mannich reaction.
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-39.
  • Zhou, Z. H., Wang, B., Ding, Y., Loh, T. P., & Tian, J. S. (2022). Aqueous C–H aminomethylation of phenols by iodine catalysis. Organic & Biomolecular Chemistry, 20(46), 9185-9189.
  • American Chemical Society. (n.d.). Reaction of Phenolic Mannich Base Methiodides and Oxides with Various Nucleophiles. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives.
  • ResearchGate. (n.d.). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols.
  • National Institutes of Health. (n.d.). Imines that React with Phenols in Water over a Wide pH Range.
  • Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revue de Chimie (Bucharest), 63(3), 255-258.
  • Royal Society of Chemistry. (2022). Aqueous C–H aminomethylation of phenols by iodine catalysis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Graves, G. D. (1939). U.S. Patent No. 2,147,789. Washington, DC: U.S.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Wikipedia. (n.d.). Phenol formaldehyde resin.
  • ResearchGate. (2012). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone.
  • National Center for Biotechnology Information. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants.
  • Google Patents. (n.d.). REDUCING PHENOLIC MANNICH BASES WITH MOLYBDENUM SULFIDE CATALYSTs UNREACTED.
  • National Institutes of Health. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins.
  • YouTube. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. LubricationExpert.
  • Periodica Polytechnica Chemical Engineering. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents.

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"how to handle colored impurities in aminophenol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to colored impurities encountered during the synthesis and purification of aminophenols. As key intermediates in the pharmaceutical and dye industries, the purity of aminophenols is critical.[1][2] This document provides in-depth, field-proven insights and practical protocols to ensure the highest quality of your final product.

Troubleshooting Guide & FAQs

This section addresses the most common questions and challenges encountered during aminophenol synthesis in a direct question-and-answer format.

FAQ 1: Why has my aminophenol product or starting material turned yellow, brown, or even pink/purple?

This is the most frequent issue observed, and the discoloration is almost always due to oxidation.

Answer: Aminophenols, particularly the 2- and 4-isomers, are highly susceptible to oxidation, which leads to the formation of intensely colored impurities.[1][2] The pure, un-oxidized compounds are typically white or off-white crystalline solids.[2] However, upon exposure to air (oxygen), light, and trace metal ions, they readily oxidize.[1][3]

  • The Chemistry of Color Formation: The oxidation process transforms the aminophenol into highly conjugated quinoid-type structures and, subsequently, complex colored polymeric materials.[1] Even minuscule amounts of these impurities can impart a significant color to the bulk material due to their high chromophoric intensity.[4] The color can range from yellow-brown to pink-purple, depending on the specific oxidant and the extent of polymerization.[1][2][5] 3-Aminophenol is noted to be significantly more stable and less prone to air oxidation compared to its isomers.[1][2]

  • Catalytic Factors: This degradation can be accelerated by:

    • Atmospheric Oxygen: The primary culprit in color formation.

    • Heat and Light: Provide the activation energy for oxidative processes.

    • Trace Metal Ions: Heavy metal ions can catalyze the oxidation of aminophenols.[1][3]

G cluster_main Oxidative Degradation Pathway Aminophenol Pure Aminophenol (Colorless) Quinoneimine Quinoneimine Intermediate (Initial Color) Aminophenol->Quinoneimine Oxidation Oxidants Oxidizing Agents (O₂, Metal Ions, Light) Oxidants->Aminophenol Catalyzes Oxidation Polymer Complex Polymeric Dyes (Intense Color) Quinoneimine->Polymer Polymerization/ Further Oxidation

Caption: Pathway of aminophenol oxidation to colored impurities.

FAQ 2: How can I prevent or minimize color formation during the synthesis and workup?

Prevention is always the most effective strategy. By controlling the reaction environment, you can significantly reduce the formation of colored impurities from the outset.

Answer: The key is to rigorously exclude oxygen and other oxidizing agents throughout the entire process, from reaction to final product isolation.

  • Inert Atmosphere: Conduct the synthesis, particularly the workup and isolation steps, under an inert atmosphere.[6] Purging your reaction vessel with nitrogen or argon before adding reagents and maintaining a positive pressure of inert gas throughout the experiment is a highly effective measure.

  • Use of Reducing Agents/Antioxidants: Incorporating a small quantity of a reducing agent or antioxidant into the reaction mixture or during workup can protect the aminophenol from oxidation.

    • Sodium Dithionite (Na₂S₂O₄) , also known as sodium hydrosulfite, is an excellent choice. It can be added during precipitation or crystallization to prevent oxidation and decolorize any impurities that may have formed.[1][6][7]

    • Sodium Sulfite (Na₂SO₃) or sodium bisulfite can also act as effective oxygen scavengers.[1][6]

  • Chelating Agents: To counteract the catalytic effect of metal ions, consider adding a chelating agent like disodium ethylenediaminetetraacetate (EDTA) during the purification process.[1]

  • Control pH and Temperature: The stability of aminophenol is pH-dependent. During workup and crystallization, carefully controlling the pH can minimize degradation.[8] For instance, a process for purifying 4-aminophenol involves adjusting the pH to 7.2 for crystallization.[7] Avoid unnecessarily high temperatures, as heat accelerates oxidation.

  • Storage: If you must store aminophenol, especially 4-aminophenol, it is best stored as a more stable salt, such as the hydrochloride, and kept under an inert atmosphere in a cool, dark place.

FAQ 3: My crude product is already colored. What are the most effective methods for decolorization?

If your product is already discolored, several effective purification techniques can be employed to remove the colored impurities and obtain a pure, white product.

Answer: The three most reliable methods are treatment with a chemical reducing agent, adsorption on activated carbon, and recrystallization. Often, a combination of these methods yields the best results.

  • Chemical Reduction with Sodium Dithionite: This is a targeted chemical approach to reverse the oxidation. The dithionite ion is a powerful reducing agent that reduces the colored quinoneimine and polymeric impurities back to their colorless aminophenol form.[4][9] This method is highly effective for removing small quantities of intensely colored oxidation products.[4]

  • Adsorption with Activated Carbon: Activated carbon (charcoal) is a porous material with an extremely high surface area, making it excellent for adsorbing large, colored organic molecules.[10][11] It is particularly effective at removing polymeric dye impurities.[7][12] This is typically done by dissolving the crude product in a hot solvent, adding the activated carbon, and performing a hot filtration.[10]

  • Recrystallization: This is a fundamental purification technique for solids.[10] By carefully selecting a solvent in which the aminophenol is soluble when hot but sparingly soluble when cold, you can obtain pure crystals upon cooling, leaving the majority of impurities dissolved in the mother liquor.[10][13] For aminophenol, aqueous solutions or mixtures with other solvents are often used.[2][14]

G Start Crude Aminophenol is Colored Q_Color What is the intensity of the color? Start->Q_Color Slight_Color Slightly Yellow/Brown Q_Color->Slight_Color Slight Intense_Color Intensely Dark/Purple Q_Color->Intense_Color Intense Method_Recryst Action: Recrystallization (May add Na₂S₂O₄) Slight_Color->Method_Recryst Method_Carbon Action: Dissolve, treat with Activated Carbon, then Recrystallize Intense_Color->Method_Carbon Result Pure, Colorless Aminophenol Method_Recryst->Result Method_Carbon->Result

Caption: Decision tree for choosing a decolorization method.

FAQ 4: How can I confirm the purity of my final product after decolorization?

Visual inspection is a good first indicator, but instrumental analysis is required to quantify purity and identify any remaining impurities.

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of aminophenol and its derivatives.[7][15] An HPLC method with UV or electrochemical detection can separate and quantify the main compound from trace impurities.[16][17][18] Regulatory agencies often have strict limits on impurities like p-aminophenol in final drug products, making HPLC a critical quality control tool.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent method for identifying and quantifying volatile impurities that may be present, such as residual starting materials (e.g., nitrobenzene, aniline) from the synthesis.[7][19]

  • Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can confirm the functional groups of the desired product, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural confirmation and detect impurities.

Data Summary

Purification MethodPrinciple of OperationBest For RemovingKey AdvantagesPotential Drawbacks
Sodium Dithionite Chemical reduction of oxidized impuritiesSmall amounts of intensely colored quinoid-type species[4][9]Highly specific, fast, and effective at low concentrationsIntroduces inorganic salts that must be removed.
Activated Carbon Adsorption of large organic moleculesPolymeric dyes and high molecular weight impurities[7][10]Highly effective for intense discoloration, removes a broad range of impuritiesCan adsorb the desired product, reducing yield; requires hot filtration.[12]
Recrystallization Differential solubility at different temperaturesSoluble impurities and moderate levels of colored byproducts[10]Can achieve very high purity, removes a wide range of impuritiesYield loss is inevitable; requires careful solvent selection.

Experimental Protocols

Protocol 1: Decolorization with Sodium Dithionite & Recrystallization

This protocol is ideal for products with slight to moderate discoloration.

  • Dissolution: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude, colored aminophenol in a minimal amount of hot deionized water. The solution will likely be colored.

  • Addition of Reducing Agent: Add a small amount of sodium dithionite (e.g., 1-2% by weight of the crude aminophenol) to the hot solution.[7] Stir for 5-10 minutes. The color should fade significantly or disappear completely.

  • Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7] Maintain a slow, constant flow of nitrogen during cooling.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water, preferably a solution containing a low concentration (e.g., 1%) of sodium dithionite to prevent re-oxidation during filtration.[7]

  • Drying: Dry the purified white crystals under vacuum at a moderate temperature (e.g., 50 °C).[7]

Protocol 2: Decolorization with Activated Carbon

This protocol is recommended for products that are intensely discolored.

  • Dissolution: In a flask under a nitrogen atmosphere, dissolve the crude aminophenol in a suitable solvent (e.g., hot water or an aqueous-organic mixture) by heating.

  • Carbon Treatment: Once the solid is fully dissolved, add activated carbon (typically 2-5% of the solute mass) to the hot solution.[7] Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Adsorption: Keep the solution hot (just below boiling) and stir for 15-20 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner or fluted filter funnel containing filter paper (e.g., Whatman #3) to remove the activated carbon.[7] This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization & Isolation: Collect the hot, colorless filtrate in a clean flask. Allow it to cool slowly to induce crystallization, as described in Protocol 1. Isolate, wash, and dry the final product.

References

  • Method to remove impurities from acetaminophen synthesis experiment. (2021). Chemistry Stack Exchange. [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]

  • Ferk, J. E., et al. (2022). Ecotoxicological Aspects of Hair Dyes: A Review. MDPI. [Link]

  • Strange purple compound when oxidizing p-aminophenol. (2010). Science Madness Discussion Board. [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. [Link]

  • Aitipamula, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH. [Link]

  • Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange. [Link]

  • Aitipamula, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

  • Mitchell, M. B. (1989). Process for purifying crude 4-aminophenol. U.S. Patent No. 4,870,209A.
  • Yamamoto, S., et al. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954A.
  • Aminophenols. (n.d.). ResearchGate. [Link]

  • Das, S., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (n.d.). ResearchGate. [Link]

  • Montiel, V., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. [Link]

  • Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. (2021). Science Madness Discussion Board. [Link]

  • Process for the purification of p-aminophenol. (1981). European Patent Office. [Link]

  • Popis, M., et al. (2002). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]

  • Purification of p-aminophenol. (1972). U.S. Patent No. 3,703,598A.
  • Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. (2021). PMC. [Link]

  • Improved method for the purification of acetaminophen. (1992). European Patent Office. [Link]

  • Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. (2021). ACS Omega. [Link]

  • Process for the purification of p-aminophenol. (1972). U.S. Patent No. 3,658,905A.
  • Process Design and Economics of Production of p-Aminophenol. (2021). ResearchGate. [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. (2022). MDPI. [Link]

  • Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. (n.d.). ScienceDirect. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. (2002). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH. [Link]

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. (2012). PubMed. [Link]

  • Synthesis of acetaminophen: mechanism of decolorization (sodium dithionite + crude acetaminophen). (2014). Reddit. [Link]

  • Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). National Chemical Laboratory. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (n.d.). ResearchGate. [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Process for synthesizing p-aminophenol through nitrobenzene hydrogenation. (2015).
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2018). IRJET. [Link]

  • Purification of p-aminophenol. (1973). U.S. Patent No. 3,717,680A.
  • Decolorization with Activated Carbon. (n.d.). Carbotecnia. [Link]

  • Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. (2021). ResearchGate. [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2024). Rasayan Journal of Chemistry. [Link]

  • McKenna, C. E., et al. (1991). A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities. PubMed. [Link]

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"protecting groups for the synthesis of 4-[4-(aminomethyl)phenyl]phenol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[4-(Aminomethyl)phenyl]phenol Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these bifunctional molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your synthetic strategies.

Introduction: The Challenge of Bifunctional Molecules

The synthesis of this compound derivatives presents a classic challenge in organic chemistry: the presence of two reactive functional groups, an amine and a phenol, on the same molecule.[1][2][3][4][5][6][7] Unchecked, the nucleophilicity of the amine and the acidity of the phenol can lead to a host of undesired side reactions, complicating purification and significantly reducing the yield of your target compound.[8][9][10] To achieve a successful synthesis, a robust protecting group strategy is not just recommended, it is essential.[1][8][9][10][11][12][13][14]

A well-designed protecting group strategy allows you to temporarily mask one or both functional groups, directing the reactivity of your molecule to the desired position.[8][9][10][11] The ideal protecting group is one that can be introduced in high yield, is stable to the reaction conditions of subsequent steps, and can be removed cleanly and selectively without affecting other parts of the molecule.[11][12]

This guide will focus on the strategic use of protecting groups for both the aminomethyl and phenolic hydroxyl moieties, with a particular emphasis on orthogonal protection schemes that allow for the selective deprotection of one group in the presence of the other.[1][10][11][15][16]

Visualizing the Strategy: Orthogonal Protection

An orthogonal protecting group strategy is a powerful tool in multi-step synthesis.[1][10][11][15][16] It employs protecting groups that can be removed under distinct and non-interfering conditions. For our target molecule, this means selecting a protecting group for the amine that is stable to the conditions required to remove the phenol protecting group, and vice-versa.

G cluster_0 Starting Material cluster_1 Protection cluster_2 Intermediate cluster_3 Selective Deprotection cluster_4 Final Products SM 4-(4-(aminomethyl)phenyl)phenol P1 Protect Amine (e.g., Boc) SM->P1 P2 Protect Phenol (e.g., TBDMS) SM->P2 INT Doubly Protected Intermediate P1->INT Sequential or One-Pot P2->INT Sequential or One-Pot D1 Deprotect Amine (Acidic Conditions) INT->D1 D2 Deprotect Phenol (Fluoride Source) INT->D2 FP1 Phenol-Protected Derivative D1->FP1 FP2 Amine-Protected Derivative D2->FP2

Caption: Orthogonal protection strategy for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of protected this compound derivatives.

Amine Protection Issues

Problem 1: Incomplete Boc Protection of the Aminomethyl Group

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of starting material and/or di-Boc protected product, in addition to the desired mono-Boc protected amine.

  • Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[15][17][18][19][20][21][22][23][24][25][26] Incomplete protection can arise from several factors:

    • Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate (Boc)₂O is critical. While a slight excess is often used, a large excess can lead to the formation of the di-Boc product.

    • Inadequate Base: A suitable base is required to deprotonate the ammonium salt formed during the reaction, regenerating the free amine for reaction with (Boc)₂O.[21] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate.

    • Solvent Effects: The choice of solvent can influence the solubility of the starting material and reagents, affecting reaction rates.[21]

  • Solutions:

    • Optimize Stoichiometry: Carefully control the molar equivalents of (Boc)₂O. Start with 1.1 equivalents and adjust as needed based on reaction monitoring.

    • Base Selection: Ensure the use of a non-nucleophilic base of appropriate strength. For primary amines, TEA or DIPEA are often good choices.

    • Solvent System: A mixture of THF and water is often effective, as it can dissolve both the organic-soluble (Boc)₂O and the more polar amine starting material.[21]

    • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

Problem 2: Unwanted N-Alkylation by tert-Butyl Cations During Boc Deprotection

  • Symptom: During the acidic deprotection of the Boc group, you observe the formation of byproducts where a tert-butyl group has been added to the amine or other nucleophilic sites on your molecule.

  • Causality: Boc deprotection is an acid-catalyzed process that generates a stable tert-butyl cation.[17][18][20] This cation is a potent electrophile and can be "scavenged" by any available nucleophile in the reaction mixture, including the newly deprotected amine or electron-rich aromatic rings.[17]

  • Solutions:

    • Use a Scavenger: The addition of a cation scavenger to the deprotection reaction is highly recommended. Common scavengers include triethylsilane (TES), anisole, or thioanisole. These compounds readily react with the tert-butyl cation, preventing it from alkylating your desired product.

    • Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder conditions such as HCl in dioxane or formic acid.[20][27] This can sometimes reduce the formation of the tert-butyl cation.

    • Alternative Deprotection Methods: For particularly sensitive substrates, consider non-acidic deprotection methods, although these are often slower and may require elevated temperatures.[24][27]

Phenol Protection Issues

Problem 3: Slow or Incomplete TBDMS Protection of the Phenol

  • Symptom: The reaction to protect the phenolic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) is sluggish or stalls before completion, as indicated by the persistent presence of starting material.

  • Causality: The protection of phenols as TBDMS ethers is a common and generally robust transformation.[28] However, several factors can impede its efficiency:

    • Steric Hindrance: While the phenol in this compound is not exceptionally hindered, bulky substituents elsewhere in the molecule could slow the reaction.

    • Base Choice: A suitable base is required to deprotonate the phenol, increasing its nucleophilicity. Imidazole is a common choice as it also acts as a catalyst.

    • Solvent and Temperature: The reaction is typically carried out in an aprotic solvent like DMF or DCM. Insufficient temperature may lead to slow reaction rates.

  • Solutions:

    • Catalyst/Base Optimization: Imidazole is often the base of choice. In cases of slow reaction, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate the rate of silylation.

    • Alternative Silylating Agents: If TBDMSCl is proving problematic, consider using the more reactive TBDMS triflate (TBDMSOTf).

Problem 4: Unwanted Cleavage of the TBDMS Group

  • Symptom: The TBDMS protecting group is unexpectedly removed during a subsequent reaction step.

  • Causality: TBDMS ethers are generally stable to a wide range of conditions but are labile to acidic and fluoride-containing reagents.[16][28]

    • Acidic Conditions: Even mildly acidic conditions, such as those sometimes encountered during chromatography on silica gel, can lead to the cleavage of TBDMS ethers.[27][29]

    • Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are potent reagents for the deprotection of silyl ethers.[16]

  • Solutions:

    • pH Control: During workup and purification, ensure that the pH of aqueous solutions is neutral or slightly basic to prevent acid-catalyzed deprotection.

    • Careful Chromatography: If purifying by column chromatography on silica gel, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.

    • Avoid Fluoride Sources: Be mindful of all reagents and conditions in subsequent steps to ensure they are free of fluoride ions unless deprotection is intended.

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I choose for the amine?

A1: The choice of amine protecting group depends on the overall synthetic strategy. The most common choices are the Boc and Cbz (carboxybenzyl) groups.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Considerations
Boc (Boc)₂O, baseStrong acid (TFA, HCl)[15][17][18][21]Orthogonal to many phenol protecting groups. Deprotection generates a gaseous byproduct (CO₂).
Cbz Benzyl chloroformate, baseCatalytic hydrogenation (H₂, Pd/C)[15][18]Orthogonal to acid- and base-labile protecting groups. Not suitable if your molecule contains other reducible functional groups (e.g., alkenes, alkynes).

Q2: Can I protect both the amine and the phenol in a single step?

A2: While one-pot procedures for the protection of both functional groups are possible, a stepwise approach is generally recommended for better control and higher yields. The amine is typically more nucleophilic than the phenol, so it can often be selectively protected first.

Q3: How can I selectively deprotect the Boc group without cleaving the TBDMS ether?

A3: This is a classic example of orthogonal protection. The Boc group is acid-labile, while the TBDMS group is fluoride-labile.

G cluster_0 Acidic Conditions cluster_1 Fluoride Source start N-Boc, O-TBDMS protected intermediate acid TFA or HCl in Dioxane start->acid Selective N-Deprotection fluoride TBAF in THF start->fluoride Selective O-Deprotection result1 Free Amine, O-TBDMS protected acid->result1 result2 N-Boc protected, Free Phenol fluoride->result2

Caption: Decision workflow for selective deprotection.

To selectively remove the Boc group, treat the doubly protected intermediate with a strong acid like TFA in DCM or HCl in dioxane.[15][17][18][21] These conditions will cleave the Boc group while leaving the TBDMS ether intact.

Q4: What are the best practices for handling and storing protected intermediates?

A4: Protected intermediates, particularly silyl ethers, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) if they are to be kept for extended periods. Avoid exposure to moisture and acidic conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is fully dissolved.

  • Reagent Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: O-TBDMS Protection of N-Boc-4-[4-(aminomethyl)phenyl]phenol
  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-[4-(aminomethyl)phenyl]phenol (1.0 eq) and imidazole (2.5 eq).

  • Dissolution: Dissolve the solids in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

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  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

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  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]

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  • ACS Publications. A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. [Link]

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Technical Support Center: Scale-Up Synthesis of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-AMP-44 Status: Open / High Priority Subject: Optimization & Troubleshooting for Scale-Up of 4-[4-(aminomethyl)phenyl]phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

You are attempting the scale-up synthesis of This compound (CAS: 7292-14-0). This molecule presents a classic "Process Chemistry Triad" of challenges:

  • Core Construction: Efficient formation of the bi-phenyl backbone.

  • Functional Group Interconversion: Selective reduction of a nitrile in the presence of a phenol.

  • Isolation: Handling a zwitterionic product with poor solubility in standard organic solvents.

The Golden Route: To maximize yield and safety on a kilogram scale, we recommend a two-step linear sequence:

  • Suzuki-Miyaura Coupling: 4-Hydroxyphenylboronic acid + 4-Bromobenzonitrile.

  • Catalytic Hydrogenation: Reduction of the nitrile intermediate to the primary amine.

Step-by-Step Technical Protocols

Module A: The Suzuki Coupling (Bi-phenyl Core Construction)

Objective: Synthesize 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. Critical Quality Attribute (CQA): Control of protodeboronation and Pd removal.

ParameterSpecificationRationale
Reagents 4-Bromobenzonitrile (1.0 eq) 4-Hydroxyphenylboronic acid (1.05 eq)Slight excess of boronic acid compensates for protodeboronation.
Catalyst Pd(PPh₃)₄ (0.5 mol%) or Pd(dppf)Cl₂Low loading is sufficient; dppf ligand resists oxidation better than PPh₃.
Base K₂CO₃ (2.0 eq)Inorganic bases are superior to organic amines for aqueous Suzuki couplings.
Solvent Toluene/Ethanol/Water (4:1:1)The "Universal Mix." Ensures solubility of the halide (organic), boronic acid (alcohol), and base (water).
Temp 80°C (Reflux)Required for catalyst turnover.

Protocol:

  • Charge reactor with 4-Bromobenzonitrile, Boronic Acid, and Solvent.

  • Degas vigorously with Nitrogen for 30 mins (Critical: Oxygen poisons Pd(0)).

  • Add Pd catalyst and Base under N₂ flow.[1]

  • Heat to reflux for 4–6 hours. Monitor by HPLC (Target: <0.5% Bromide).

  • Workup: Cool to 50°C. Add dilute HCl to pH 6–7 (Neutralize phenolate). Separate layers.

  • Scavenging: Treat organic layer with N-acetylcysteine or commercial Pd-scavenger silica (e.g., SiliaMetS®) to remove residual metal.

  • Crystallize from Ethanol/Water.

Module B: Nitrile Reduction (The "Danger Zone")

Objective: Reduce nitrile to primary amine without poisoning the catalyst or forming dimers. Safety Warning: Hydrogen gas at pressure + Pyrophoric catalyst (Raney Ni or Pd/C).

ParameterSpecificationRationale
Catalyst Raney Nickel (Ra-Ni) or 10% Pd/CRa-Ni is cheaper and highly active for nitriles; Pd/C is cleaner but requires higher pressure.
Solvent Methanol + 7N Ammonia CRITICAL: Ammonia suppresses the formation of secondary amine dimers.
Pressure 5–10 bar (70–145 psi)Nitrile reduction is pressure-dependent.
Temp 40–50°CModerate heat accelerates rate; too high promotes over-reduction (deamination).

Protocol:

  • Charge autoclave with Nitrile intermediate and Methanol.

  • Add Ammonia in Methanol (approx. 5–10 eq of NH₃).

  • Add Catalyst (as a slurry in water/methanol to prevent sparking).

  • Purge: N₂ (3x)

    
     H₂ (3x).
    
  • Stir at 1000 rpm under H₂ pressure.

  • End-Point: Uptake of 2 eq of H₂ stops. Verify by TLC/LCMS (Disappearance of nitrile peak).

  • Filtration: Filter catalyst over Celite under inert atmosphere (Do not let Ra-Ni dry out; it will ignite).

Module C: Isolation of the Zwitterion

The Problem: The product has a basic amine and an acidic phenol. At neutral pH, it is a zwitterion with very low solubility in water and organic solvents, making extraction impossible.

The Solution: Isolate as the Hydrochloride Salt.

  • Take the filtrate from Module B (Amine in MeOH/NH₃).

  • Concentrate to remove excess NH₃ and bulk MeOH.

  • Redissolve in minimal Ethanol.

  • Add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

  • The Product-HCl salt will precipitate as a white/off-white solid.

  • Filter and wash with cold Acetone (removes non-polar impurities).

  • Yield Target: >85% over two steps.

Workflow Visualization

SynthesisWorkflow Start Reagents: 4-Bromobenzonitrile 4-HO-Ph-B(OH)2 Step1 Step 1: Suzuki Coupling (Pd Cat, K2CO3, 80°C) Start->Step1 Degas! Inter Intermediate: 4'-hydroxy-biphenyl-nitrile Step1->Inter Yield >90% Step2 Step 2: Hydrogenation (H2, Ra-Ni, NH3/MeOH) Inter->Step2 Pressure Vessel Step3 Step 3: Salt Formation (Add HCl) Step2->Step3 Filter Cat. Final Final Product: This compound (HCl Salt) Step3->Final Precipitation

Figure 1: Linear process flow for the synthesis of the target aminomethyl-biphenyl phenol.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield in Suzuki Coupling (Step 1)
SymptomProbable CauseCorrective Action
Starting Material Remains Oxygen poisoning of Pd catalyst.Ensure vigorous degassing (sparging) with N₂ for >30 mins before adding catalyst.
Phenol Impurity (Des-bromo) Protodeboronation of boronic acid.Reduce reaction temperature slightly or add boronic acid in portions. Ensure base is not too concentrated.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Ligand instability. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ for higher stability.
Issue 2: Impurities in Reduction (Step 2)

TroubleshootingReduction Problem Impurity Detected in Reduction CheckMS Check Mass Spec (M+) Problem->CheckMS Dimer M+ = Dimer (Secondary Amine) CheckMS->Dimer Mass ~ 2x Product StartMat M+ = Starting Material (Nitrile) CheckMS->StartMat No Change Deam M+ = Methyl Group (Deamination) CheckMS->Deam Mass - 16 Solution1 Resolution: Increase NH3 conc. in solvent. Dimer->Solution1 Solution2 Resolution: Check H2 pressure or Catalyst poisoning. StartMat->Solution2 Solution3 Resolution: Lower Temp. Stop reaction earlier. Deam->Solution3

Figure 2: Decision tree for identifying and resolving reduction impurities.

Frequently Asked Questions (FAQ)

Q: Why is the product turning pink/brown upon storage? A: Phenols and benzylic amines are both prone to oxidation. The "pink" color is likely a quinone-type oxidation product.

  • Fix: Store the product as the HCl salt . The salt form locks the amine and significantly reduces the electron density of the ring, preventing oxidation. Store under Argon in amber vials.

Q: Can I use Pd/C for the Suzuki coupling to save money? A: Generally, no. Heterogeneous Pd/C works poorly for aryl bromides unless specialized ligands or very high temperatures are used. Homogeneous catalysts like Pd(dppf)Cl₂ are standard for a reason—they ensure the oxidative addition step occurs efficiently.

Q: The intermediate nitrile is not precipitating during workup. A: The phenol group makes the intermediate pH-sensitive.

  • Fix: Ensure the pH is adjusted to exactly 6–7. If pH > 9, it stays in water as a phenolate. If pH < 2, it might be protonated (less likely for nitrile, but solubility changes). Use brine to "salt out" the organic layer if separation is poor.

Q: Why do I need Ammonia in the hydrogenation step? A: Without ammonia, the primary amine product reacts with the intermediate imine, forming a secondary amine (dimer). Ammonia acts as a competitive nucleophile, pushing the equilibrium toward the desired primary amine [1].

References

  • Prevention of Secondary Amine Formation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on suppressing dimers with ammonia).
  • Suzuki Coupling Scale-Up: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zwitterion Purification: "Isolation/purification of zwitterionic phospholipid."[2] ChemPros Community Discussion, 2025. (Practical insights on solubility handling). Link

  • General Biphenyl Synthesis: "Synthesis of 4-phenylphenol." ChemicalBook Protocols. Link

Sources

Technical Support Center: Degradation Pathways of 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 28, 2026

Introduction

Welcome to the technical support guide for investigating the degradation pathways of 4-[4-(aminomethyl)phenyl]phenol. This molecule, containing both a reactive phenolic hydroxyl group and a primary benzylamine moiety, presents a unique and interesting stability profile. Direct literature on this specific compound is limited; therefore, this guide is built upon established principles of phenol and benzylamine chemistry to provide a robust framework for your investigations. Our goal is to equip you, our fellow researchers, with the predictive insights and practical methodologies needed to design, execute, and troubleshoot your degradation studies effectively. This document will help you anticipate likely degradation products, establish a stability-indicating method, and interpret your analytical data with confidence.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under oxidative stress?

The primary sites of oxidative attack are the electron-rich phenol ring and the amino group.

  • Phenol Moiety Oxidation: The phenol group is highly susceptible to oxidation, which can proceed through a phenoxy radical intermediate. This can lead to the formation of benzoquinone-type structures. Further reactions can result in the formation of colored oligomers or polymers through radical coupling. Under certain conditions, ring-opening byproducts may also be generated.[4][5][6]

  • Amine Moiety Oxidation: The primary amine of the benzylamine group can be oxidized. A likely pathway involves oxidation to an imine, which can subsequently hydrolyze to form 4-hydroxybenzaldehyde and ammonia.[7] N-oxide formation is also a potential degradation route under specific oxidative conditions.[2]

Q2: How is this compound expected to behave under hydrolytic (acidic and basic) conditions?

The molecule is generally expected to be stable to hydrolysis. The ether linkage is absent, and both the C-C and C-N bonds are typically resistant to cleavage under standard hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH). However, extreme pH and high temperatures might promote some level of degradation, likely initiated at the most reactive sites.

Q3: What is the anticipated impact of photolytic stress on this molecule?

Both phenols and benzylamines can be susceptible to photodegradation.

  • Phenols: Can undergo photo-oxidation, leading to colored products. Aromatic phenols are known to deteriorate under the influence of air and light.[8]

  • Benzylamines: The carbon-nitrogen bond in benzylamines can undergo homolytic cleavage upon exposure to UV light, which would generate benzyl and amino radicals.[9] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Q4: What are the key ICH guidelines to follow for a formal forced degradation study?

Forced degradation, or stress testing, is a critical component of pharmaceutical development. The key guidelines to follow are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[10]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[10][11]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.[10]

The objective of these studies is to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[1][10]

Troubleshooting Guide
Problem 1: My sample turns a dark brown/purple color immediately after adding an oxidizing agent (e.g., H₂O₂), and I see a broad, unresolved hump in my chromatogram.
  • Potential Cause: Rapid oxidation of the phenol moiety is leading to the formation of highly colored, polymeric degradation products. Phenols are well-known to form such products.[8] These polymers are often a complex mixture and may not be amenable to separation by standard reverse-phase HPLC.

  • Solutions:

    • Reduce Oxidant Concentration: Start with a much lower concentration of the oxidizing agent (e.g., drop from 3% H₂O₂ to 0.1% H₂O₂). The goal is to achieve 5-20% degradation, not complete obliteration of the parent compound.[11]

    • Control Temperature: Perform the oxidation at a lower temperature (e.g., room temperature or even 4°C) and for a shorter duration. Heat accelerates these polymerization reactions.

    • Quench the Reaction: Be prepared to stop the reaction quickly by adding a quenching agent, such as sodium bisulfite, once the target degradation level is reached.

    • Analytical Method Adjustment: Consider using a gradient with a stronger organic mobile phase to try and elute the polymeric material. However, the primary solution is to control the degradation reaction itself.

Problem 2: I am not seeing any degradation under acidic or basic hydrolysis, even at elevated temperatures.
  • Potential Cause: As predicted, the molecule is highly stable to hydrolysis. The C-N and C-C bonds are not easily cleaved under these conditions.

  • Solutions:

    • Increase Stress Severity (with caution): You can try more forcing conditions (e.g., 1 M HCl or 1 M NaOH, higher temperatures), but be aware that this may lead to unrealistic degradation pathways not relevant to real-world stability.

    • Confirm Method Suitability: Ensure your analytical method (e.g., HPLC-UV) can actually detect the parent compound and is not failing for other reasons (e.g., poor solubility, peak out of detection window). Run an unstressed control to confirm.

    • Document Stability: If no degradation is observed under reasonably stressed conditions (e.g., 0.1 M HCl/NaOH at 80°C for 24 hours), it is acceptable to report the compound as stable under those conditions. This is a valid and important result for a stability profile.

Problem 3: My mass spectrometry data shows a loss of 17 Da from the parent ion in both my control and stressed samples. Is this a degradant?
  • Potential Cause: A neutral loss of 17 Da (corresponding to NH₃) is a very common fragmentation pattern for protonated primary amines, like benzylamines, in the mass spectrometer source.[12][13] This is often an analytical artifact (in-source fragmentation) rather than a true degradation product in your sample.

  • Solutions:

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion. Compare the fragmentation pattern with known patterns for benzylamines. The loss of ammonia is a characteristic fragmentation pathway.[13]

    • Soften Ionization Conditions: If using Electrospray Ionization (ESI), try reducing the fragmentor or cone voltage. If the peak corresponding to the [M-17]+ ion decreases relative to the parent [M+H]+ ion, it strongly suggests it's an in-source fragment.

    • Chromatographic Separation: A true degradant (e.g., an alcohol formed by deamination) would almost certainly have a different retention time from the parent compound. If you cannot chromatographically separate the "M-17" signal from the parent peak, it is not a distinct compound in your sample.

Visualized Pathways and Workflows
Predicted Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound based on its functional groups.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Parent Parent Compound (C13H13NO) Ox1 Imine Intermediate Parent->Ox1 Oxidation (Amine) Ox3 Phenoxy Radical Parent->Ox3 Oxidation (Phenol) Photo1 Benzyl Radical + Amino Radical Parent->Photo1 UV Light (C-N Cleavage) Ox2 4-Hydroxybenzaldehyde Ox1->Ox2 Hydrolysis Ox4 Benzoquinone Derivative Ox3->Ox4 Further Oxidation Ox5 Oligomers/Polymers (Colored Products) Ox3->Ox5 Dimerization Ox4->Ox5 Polymerization Photo2 Secondary Recombination Products Photo1->Photo2 Radical Reactions G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Parent Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 0.3% H2O2, RT) Prep->Ox Thermal Thermal (e.g., 80°C, Solid State) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Ox->Neutralize Dilute Dilute to Target Concentration Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze Data Data Interpretation (Mass Balance, Peak Purity) Analyze->Data

Caption: Standard experimental workflow for a forced degradation study.

Experimental Protocols & Data
Table 1: Recommended Forced Degradation Conditions

This table provides starting conditions for your stress testing experiments. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [11]

Stress Condition Reagent/Condition Temperature Duration Notes
Acid Hydrolysis 0.1 M HCl 60 - 80 °C 24 - 48 hours Neutralize with NaOH before analysis.
Base Hydrolysis 0.1 M NaOH 60 - 80 °C 24 - 48 hours Neutralize with HCl before analysis.
Oxidation 0.1% - 3% H₂O₂ Room Temp 24 hours Protect from light. Quench if necessary.
Thermal Dry Heat (Solid State) 80 °C (or 20°C above accelerated) 48 hours Use a tightly capped vial.

| Photolytic | ICH Q1B Option 1 or 2 | Ambient | Per Guideline | Expose solid and solution samples. Use a dark control. |

Protocol: Stability-Indicating HPLC-UV/MS Method Development

This protocol outlines the steps to develop a method capable of separating the parent compound from its potential degradation products.

1. Objective: To develop a reverse-phase HPLC method that can resolve this compound from all process impurities and degradation products.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector and Mass Spectrometer (e.g., Q-TOF or Triple Quad).

  • C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Forced degradation samples (prepared as per Table 1).

  • Control (unstressed) sample.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm, 254 nm, and PDA scan (200-400 nm).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

4. Procedure:

  • Prepare all stressed samples and an unstressed control at a concentration of ~1 mg/mL. [11]Dilute further into the mobile phase if necessary to achieve a good detector response.

  • Inject the unstressed control to determine the retention time and peak shape of the parent compound.

  • Inject each of the stressed samples individually.

  • Inject a composite sample (a mixture of all stressed samples) to ensure resolution between all generated degradant peaks.

  • Analyze the results for peak purity using the PDA detector and for mass identification using the MS detector. The goal is to achieve baseline separation (>1.5) for the parent peak and all major degradation products.

5. Data Interpretation:

  • Mass Balance: Calculate the mass balance across all conditions. The sum of the parent peak area and all degradant peak areas should ideally be between 95-105% of the initial control peak area. This demonstrates that all degradants are being detected.

  • Peak Purity: Use PDA analysis to assess the spectral purity of the parent peak in the presence of degradants.

  • Tentative Identification: Use the accurate mass data from the MS to propose structures for the degradation products based on the predicted pathways (e.g., look for masses corresponding to oxidation, imine formation, etc.). The fragmentation patterns of phenols and benzylamines can aid in structural elucidation. [12][14][15][16]

References
  • Jadhav, S. B., et al. (2015). A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement. ResearchGate. Available at: [Link]

  • Li, X., et al. (2016). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. RSC Publishing. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]

  • Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Santos, L., et al. (2011). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. SciSpace. Available at: [Link]

  • Audisio, D., et al. (2008). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Aminophenol. PubChem. Available at: [Link]

  • Grema, T. A., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chaplin, B. P., et al. (2017). Mechanism of p-Substituted Phenol Oxidation at a Ti4O7 Reactive Electrochemical Membrane. ACS Publications. Available at: [Link]

  • Ratcliff, M. A., & Kochi, J. K. (1972). Photolysis of dibenzylamine. Formation of benzylamino and dibenzylamino radicals. Journal of Organic Chemistry.
  • National Toxicology Program. (n.d.). Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Flammang, R., et al. (2008). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Chen, Y., et al. (2016). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 4-[4-(aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and stability.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-[4-(aminomethyl)phenyl]phenol, a bifunctional aromatic compound featuring both a reactive primary amine and a phenolic hydroxyl group. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The unique structure of this compound necessitates a multi-faceted, or orthogonal, analytical strategy. Its two functional groups can give rise to a specific profile of potential impurities, including starting materials, intermediates, and by-products from side reactions such as oxidation or dimerization.[3] No single technique can provide a complete purity profile; therefore, a combination of chromatographic and spectroscopic methods is essential.

The Orthogonal Approach to Purity Verification

An orthogonal approach uses multiple analytical methods with different principles of separation and detection to analyze the same sample. This minimizes the risk of an impurity co-eluting with the main peak in one system and going undetected. For this compound, a comprehensive assessment combines a high-resolution separation technique (HPLC), a mass-sensitive technique (LC-MS), a structure-elucidating technique (NMR), and a fundamental composition technique (Elemental Analysis).

G cluster_0 Purity Analysis Workflow Synthesis Synthesized This compound HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC Primary Screen LCMS LC-MS Analysis (Impurity ID & Mass Verification) Synthesis->LCMS Characterization NMR NMR Spectroscopy (Structural Confirmation & qNMR) Synthesis->NMR Characterization EA Elemental Analysis (Elemental Composition) Synthesis->EA Characterization Final Certified Pure Compound (>95%) HPLC->Final Quantitative Purity LCMS->Final Impurity Profile NMR->Final Structural Integrity EA->Final Compositional Verification

Caption: Orthogonal workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. It separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality: The choice of column and mobile phase is critical. For this compound, a reverse-phase C18 column is the logical starting point due to the molecule's overall non-polar aromatic structure. However, the presence of the polar amine and phenol groups requires careful mobile phase optimization. The amine group's pKa means its charge state is pH-dependent. An acidic mobile phase (e.g., pH 3-4) will protonate the amine, increasing its polarity and improving peak shape by minimizing tailing on silica-based columns. A buffer, such as phosphate or formate, is essential to maintain a constant pH.

Comparative HPLC Methods
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Principle Constant mobile phase composition.Mobile phase composition changes over time.
Best For Routine quality control with known impurities.Complex samples with unknown impurities of varying polarities.
Speed Faster for simple separations.Slower, but provides better resolution for complex mixtures.
Resolution May fail to separate closely eluting impurities.Superior resolving power for a wider range of analytes.
Example Use Batch release testing after method validation.Initial purity screening of a newly synthesized batch.
Protocol: Reverse-Phase HPLC Purity Assay
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis Diode Array Detector (DAD) set at 275 nm.[4]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of 0.05 mg/mL.

  • Gradient Program (for initial screening):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration).

  • Analysis & Data Interpretation:

    • Inject 10 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The DAD allows for peak purity analysis by comparing spectra across a single peak, which can help detect co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV provides quantitative purity, it offers no structural information about the impurities. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, enabling the determination of the molecular weight of the parent compound and its impurities.[5][6]

Expertise & Causality: For this compound, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic aminomethyl group is readily protonated in the acidic mobile phase used for chromatography, forming a stable [M+H]⁺ ion for detection. This provides unambiguous confirmation of the parent compound's mass and allows for the assignment of molecular weights to even trace-level impurity peaks. For certain impurities, this data is sufficient to postulate a structure (e.g., a starting material or a dimer). A high-resolution mass spectrometer (like a TOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: LC-MS Impurity Identification
  • LC System: Utilize the same column and mobile phase conditions as the HPLC method. This allows for direct correlation of retention times.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Analysis & Data Interpretation:

    • Confirm the main peak shows the expected [M+H]⁺ for this compound (C13H13NO, MW = 199.25; [M+H]⁺ = 200.10).

    • For each impurity peak observed in the chromatogram, extract the corresponding mass spectrum.

    • Propose potential structures for impurities based on their molecular weights, considering likely side reactions (e.g., unreacted starting materials, oxidation products, dimers). For example, an impurity with a mass corresponding to a starting material from the synthesis is a strong indicator of an incomplete reaction.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[8] For purity analysis, it serves two critical functions: confirming the identity of the bulk material and identifying the structure of significant impurities if they can be isolated. Furthermore, quantitative NMR (qNMR) can determine purity without requiring a reference standard of the analyte itself.[9]

Expertise & Causality: A ¹H NMR spectrum provides a wealth of information. For this compound, one would expect distinct signals for the aromatic protons on both rings, a singlet for the benzylic CH₂ group, and signals for the NH₂ and OH protons. The integration of these signals should correspond to the number of protons in each environment. Impurity signals, even at low levels, can often be detected and distinguished from the main compound. Comparing the integral of a known impurity signal to a signal from the main compound can provide a quantitative measure of that impurity's level.

Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable NH₂ and OH protons.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for good signal-to-noise, especially to detect minor impurity peaks.

  • Data Interpretation:

    • Chemical Shifts (δ): Confirm the expected shifts for the aromatic (approx. 6.7-7.4 ppm), benzylic CH₂ (approx. 3.7 ppm), NH₂, and OH protons.

    • Integration: Verify that the relative integrals of the proton signals match the molecular structure.

    • Coupling Patterns: Analyze splitting patterns (e.g., doublets for the para-substituted rings) to confirm connectivity.

    • Impurity Search: Look for small, unassigned peaks. Their chemical shifts can provide clues to their structure (e.g., residual solvent, starting materials).

Caption: Integrating data from multiple techniques.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample.[10] It is a fundamental, quantitative technique that validates the empirical formula of the synthesized compound.

Trustworthiness: While modern spectroscopic methods provide immense detail, EA serves as an essential, independent confirmation of the compound's elemental makeup.[11] A sample that is pure by HPLC but fails EA may contain an impurity that has a similar UV response and retention time but a different elemental composition. For this compound (C₁₃H₁₃NO), the theoretical percentages are C=78.36%, H=6.58%, N=7.03%, O=8.03%. The experimental results should fall within ±0.4% of these values to be considered a good match.

Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule.

  • Instrumentation: Analyze using an automated CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationSensitivityThroughputStructural InfoQuantitative?Key Advantage
HPLC-UV Purity, Number of ImpuritiesHigh (ng)HighLow (UV Spectrum)YesRobust, precise quantification of purity.[4][12]
LC-MS Molecular Weight of ComponentsVery High (pg-fg)HighMedium (MW, Formula)YesIdentifies impurities by molecular weight.[13][14]
NMR Chemical StructureLow (mg)LowHigh (Full Structure)Yes (qNMR)Unambiguous structure confirmation.[15]
Elemental Analysis Elemental CompositionLow (mg)MediumNoneYesConfirms the empirical formula of the bulk sample.[16][17]

Conclusion

The purity analysis of synthesized this compound is not a task for a single instrument. A self-validating and trustworthy assessment is built upon an orthogonal foundation of complementary analytical techniques. HPLC provides the primary quantitative measure of purity, LC-MS offers crucial mass information for impurity identification, NMR delivers unambiguous structural confirmation, and Elemental Analysis validates the fundamental elemental composition. By integrating the data from these distinct methodologies, researchers and drug developers can establish a high degree of confidence in the identity, purity, and quality of their synthesized material, ensuring the integrity of subsequent research and development efforts. This rigorous, multi-faceted approach is a hallmark of sound scientific practice in the pharmaceutical sciences.[1]

References

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem. Available at: [Link]

  • Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate. ResearchGate. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. Available at: [Link]

  • Interpreting Aromaticity and Antiaromaticity through Bifurcation Analysis of the Induced Magnetic Field. PubMed. Available at: [Link]

  • Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Clinical Chemistry. Available at: [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. Available at: [Link]

  • Impurities and Degradation products. ArtMolecule. Available at: [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Available at: [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]

  • Easy Way To Determine Aromaticity: Aromatic, Antiaromatic, Nonaromatic. YouTube. Available at: [Link]

  • (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. Available at: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn. Available at: [Link]

  • Interpreting Aromaticity and Antiaromaticity through Bifurcation Analysis of the Induced Magnetic Field. PMC - PubMed Central. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Available at: [Link]

  • HPLC mass spectra of 4-aminophenol formed in supernatants after... ResearchGate. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available at: [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]

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A Researcher's Guide to the Elemental Analysis of 4-[4-(aminomethyl)phenyl]phenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical techniques for the elemental analysis of 4-[4-(aminomethyl)phenyl]phenol, a biphenyl derivative with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of various methods, present comparative experimental data, and offer insights into selecting the most appropriate analytical strategy.

The accurate determination of the elemental composition of a compound like this compound, with the chemical formula C₁₃H₁₃NO, is a critical first step in its structural elucidation and purity assessment. This guide will explore the gold-standard combustion analysis, alongside complementary spectroscopic techniques that provide a more holistic understanding of the molecule.

Theoretical Elemental Composition

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of this compound. Based on its molecular formula (C₁₃H₁₃NO) and a molecular weight of 199.25 g/mol , the expected elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01113156.14378.36%
HydrogenH1.0081313.1046.58%
NitrogenN14.007114.0077.03%
OxygenO15.999115.9998.03%

These theoretical values serve as the benchmark against which experimental results from various analytical techniques are compared.

Primary Method: Combustion Analysis (CHN Analysis)

Combustion analysis is the cornerstone for determining the carbon, hydrogen, and nitrogen content of organic compounds. This destructive technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then quantitatively measured.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. It is crucial that the sample is homogenous and free of solvent residues to ensure accurate results.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000°C. The presence of pure oxygen ensures complete conversion of the sample into its elemental oxides.

  • Reduction and Separation: The gaseous products are passed through a reduction tube containing copper to convert nitrogen oxides to nitrogen gas. The mixture of CO₂, H₂O, and N₂ is then passed through a series of absorbent traps or a gas chromatography column to separate the individual components.

  • Detection and Quantification: The amount of each gas is measured using a thermal conductivity detector (TCD). The detector response is proportional to the concentration of the respective gas.

  • Calculation: The weight percentages of C, H, and N in the original sample are calculated based on the weights of CO₂, H₂O, and N₂ produced.

Data Interpretation and Trustworthiness

For a pure sample of this compound, the experimental results from a CHN analyzer should closely align with the theoretical values. A deviation of ±0.4% is generally considered acceptable in academic and industrial settings. Larger deviations may indicate the presence of impurities, residual solvents, or incomplete combustion.

  • Self-Validation: The protocol's trustworthiness is enhanced by analyzing a certified organic standard with a known elemental composition before and after the sample. This validates the instrument's calibration and performance.

Comparative Analysis with Alternative Compounds

To provide a practical context, let's compare the expected elemental analysis of this compound with that of related, commercially available compounds. This comparison highlights how subtle structural changes influence the elemental composition.

CompoundChemical FormulaMolecular Weight ( g/mol )%C (Theoretical)%H (Theoretical)%N (Theoretical)%O (Theoretical)
This compoundC₁₃H₁₃NO199.2578.366.587.038.03
4-Aminophenol[1]C₆H₇NO109.1366.046.4712.8414.66
4-Aminobiphenyl[2]C₁₂H₁₁N169.2285.176.558.28-

This table clearly illustrates the distinct elemental fingerprints of these structurally similar molecules, emphasizing the importance of precise elemental analysis for unambiguous identification.

Complementary Analytical Techniques

While combustion analysis provides the fundamental elemental ratios, a comprehensive characterization of this compound necessitates the use of spectroscopic techniques to confirm its structure and functional groups.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3] It works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

  • Application for this compound: XPS can confirm the presence of carbon, nitrogen, and oxygen and provide information about their chemical bonding environments. For instance, the C 1s spectrum can be deconvoluted to identify carbons in the phenyl rings, the aminomethyl group, and the carbon attached to the hydroxyl group. The N 1s spectrum would confirm the presence of the amine group, and the O 1s spectrum would confirm the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

  • Expected FTIR Spectrum for this compound:

    • O-H stretch: A broad peak around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • N-H stretch: One or two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the -CH₂- group.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-N stretch: A peak in the 1000-1250 cm⁻¹ region.

    • C-O stretch: A peak in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the number and types of atoms and their connectivity.

  • Expected ¹H NMR Spectrum for this compound:

    • Aromatic protons: A series of multiplets in the 6.5-8.0 ppm region, corresponding to the protons on the two phenyl rings. The substitution pattern will influence the splitting patterns.

    • -CH₂- protons: A singlet or a multiplet around 3.5-4.5 ppm.

    • -NH₂ protons: A broad singlet that can appear over a wide range and may exchange with D₂O.

    • -OH proton: A broad singlet that can also appear over a wide range and will exchange with D₂O.

  • Expected ¹³C NMR Spectrum for this compound:

    • Multiple signals in the 110-160 ppm region corresponding to the aromatic carbons.

    • A signal for the aliphatic -CH₂- carbon.

Workflow for Comprehensive Analysis

A logical and efficient workflow for the complete elemental and structural characterization of a newly synthesized batch of this compound would be as follows:

Elemental Analysis Workflow cluster_0 Initial Purity & Identity Check cluster_1 Elemental & Structural Confirmation cluster_2 Final Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC/LC-MS TLC/LC-MS Purification->TLC/LC-MS Purified Sample FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR XPS XPS (Optional) Purification->XPS CHN_Analysis Combustion Analysis (CHN) TLC/LC-MS->CHN_Analysis Homogeneous Sample Data_Comparison Compare Experimental vs. Theoretical CHN_Analysis->Data_Comparison FTIR->Data_Comparison NMR->Data_Comparison XPS->Data_Comparison Purity_Confirmation Confirm Purity & Structure Data_Comparison->Purity_Confirmation

Caption: Workflow for the comprehensive analysis of this compound.

Conclusion

The elemental analysis of this compound is a multi-faceted process that relies on the synergy of different analytical techniques. While combustion analysis provides the foundational quantitative data for carbon, hydrogen, and nitrogen, its power is fully realized when combined with spectroscopic methods like FTIR and NMR, which confirm the compound's structural integrity and the presence of key functional groups. For researchers in drug development, a rigorous and well-documented analytical approach is not just a matter of scientific best practice; it is a prerequisite for advancing a compound through the development pipeline. This guide provides the framework for establishing a robust, self-validating system for the elemental and structural characterization of this promising molecule.

References

  • PubChem. (n.d.). 4-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Roman, G., et al. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revue Roumaine de Chimie, 57(3), 255-260.
  • PubChem. (n.d.). 3-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jothi, L., et al. (2012). 4-[(E)-(4-Methylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o897.
  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(7), 105879.
  • Saeed, A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(16), 4963.
  • Zhang, W., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Chemistry and Industry of Forest Products, 42(1), 1-8.
  • PubChem. (n.d.). 4-{(E)-[(4-methylphenyl)imino]methyl}phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2021). An International Study Evaluating Elemental Analysis. Chemistry–A European Journal, 27(48), 12345-12351.
  • Sharma, G., et al. (2018). Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ-biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies.
  • Wikipedia. (2024, January 20). 4-Aminophenol. In Wikipedia. Retrieved from [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (2009). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). EOLSS Publishers.
  • LibreTexts. (2021, March 21). 1: Elemental Analysis. In Chemistry LibreTexts. Retrieved from [Link]

  • CAS. (n.d.). 4-Methyl[1,1′-biphenyl]-3-amine. CAS Common Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-amine (CAS 92-67-1). Retrieved from [Link]

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Technical Guide: SAR Optimization of the 4-[4-(aminomethyl)phenyl]phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 4-[4-(aminomethyl)phenyl]phenol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of This compound , a privileged biphenyl scaffold widely utilized in medicinal chemistry as a P1-P4 surrogate for serine protease inhibitors (e.g., Thrombin, Factor Xa) and as a core fragment in integrin antagonists.

While the amidine moiety is the classical cationic anchor for aspartate residues in protease active sites, the aminomethyl group presented in this scaffold offers a critical alternative: it retains basicity (


) while significantly improving oral bioavailability compared to the highly polar amidine. This guide compares the performance of this scaffold against amidine-based and non-biphenyl alternatives, supported by experimental protocols and mechanistic insights.

Pharmacophore Decomposition & Mechanism

The molecule functions as a bi-aryl peptidomimetic . Its efficacy relies on three distinct structural domains interacting with the target protein (typically a serine protease like Thrombin).

Structural Domains[1]
  • The Anchor (Aminomethyl):

    • Function: Mimics the basic side chain of Arginine or Lysine (P1 residue).

    • Interaction: Forms a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket.

    • Advantage: Unlike benzamidine (

      
      ), the benzylamine (
      
      
      
      ) is less basic, allowing a higher fraction of neutral species at physiological pH, thereby enhancing membrane permeability.
  • The Spacer (Biphenyl Core):

    • Function: Rigid spacer that directs the phenol group into the S2/S3 distal pockets.

    • Interaction: Hydrophobic

      
       stacking with aromatic residues (e.g., Trp215).
      
    • Geometry: The twist angle between phenyl rings (

      
      ) is critical for fitting into the narrow active site cleft.
      
  • The Effector (Phenol):

    • Function: H-bond donor/acceptor.

    • Interaction: Engages backbone carbonyls or solvent networks in the S4 pocket.

    • Liability: The hydroxyl group is a "metabolic soft spot," prone to rapid Phase II glucuronidation.

Comparative Analysis: Aminomethyl vs. Alternatives

The following table summarizes the performance of the Aminomethyl scaffold against the standard Amidine (high potency, low permeability) and Pyridine (low potency, high permeability) alternatives.

Table 1: Physicochemical & Potency Comparison (Representative Data)
FeatureAminomethyl Scaffold (Target)Amidine Analog (Standard)Pyridine Analog (Alternative)
Structure


Pyridine Nitrogen

(Basic Center)
~9.3~11.6~5.2
Protease

(nM)
150 - 300 (Moderate)10 - 50 (High Potency)> 5000 (Low Potency)
LogD (pH 7.4) 1.2-1.52.5
Permeability (

)
Moderate (

cm/s)
Low (

cm/s)
High (

cm/s)
Oral Bioavailability Good (>40%)Poor (<5%)Excellent (>80%)
Metabolic Liability MAO oxidationMinimalCYP450 oxidation

Key Insight: The aminomethyl analog represents the optimal "middle ground." It sacrifices some potency (due to a weaker salt bridge than the amidine) to gain significant oral bioavailability, making it a superior starting point for in vivo lead optimization.

Structure-Activity Relationship (SAR) Logic[2]

Pathway 1: Optimization of the Basic Head Group
  • Modification: Methylation of the amine (

    
    ).
    
  • Effect: Increases lipophilicity but often reduces potency due to steric clash in the restricted S1 pocket.

  • Recommendation: Keep the primary amine unsubstituted for maximum affinity unless the S1 pocket is large (e.g., Factor Xa vs. Thrombin).

Pathway 2: Bioisosterism of the Phenol
  • Problem: The 4-OH group leads to rapid clearance (glucuronidation).

  • Solution: Replace 4-OH with 4-F (Fluorine) or 4-CONH2 (Carboxamide).

  • Outcome:

    • Fluorine: Increases metabolic stability but loses the H-bond donor capability (

      
       increases).
      
    • Carboxamide: Retains H-bond donor/acceptor properties and improves metabolic stability.

Pathway 3: Linker Constraints
  • Modification: Introducing an ortho-substituent (e.g., Fluorine) on the biphenyl ring.

  • Effect: Forces the biphenyl system into a specific torsion angle.

  • Utility: Can lock the bioactive conformation, reducing the entropic penalty of binding and improving potency (

    
     decreases).
    

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol ensures the convergent assembly of the biphenyl core.

Reagents:

  • 4-bromobenzonitrile (Fragment A)

  • 4-hydroxyphenylboronic acid (Fragment B)

  • 
     (Catalyst)
    
  • 
     (Reducing Agent)
    

Workflow:

  • Coupling: Dissolve 4-bromobenzonitrile (1.0 eq) and 4-hydroxyphenylboronic acid (1.1 eq) in DME/Water (2:1). Add

    
     (2.0 eq).
    
  • Catalysis: Degas with

    
    , add 
    
    
    
    (5 mol%), and reflux at 85°C for 12h.
  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    . Purify intermediate (4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) via flash chromatography.
    
  • Reduction: Dissolve intermediate in dry THF. Add

    
     (2.0 eq) at 0°C. Stir at RT for 4h to reduce the nitrile to the amine.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Isolation: Recrystallize from Ethanol/Hexane to yield This compound .

Protocol B: Serine Protease Inhibition Assay (Chromogenic)

Self-validating assay to determine


.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000.

  • Enzyme: Human Thrombin (final conc. 0.5 nM).[1]

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Procedure:

    • Incubate Enzyme (50 µL) with Inhibitor (Representative Analog, 25 µL, serially diluted) for 10 min at 37°C.

    • Add Substrate (25 µL,

      
       concentration).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors or standard logistic regression for 
    
    
    
    .

Visualization: Synthesis & SAR Logic

SAR_Workflow Start Start: 4-bromobenzonitrile Coupling Suzuki Coupling (Pd(PPh3)4, Base) Start->Coupling Intermediate Intermediate: Biphenyl-Nitrile Coupling->Intermediate Reduction Reduction (LiAlH4) Intermediate->Reduction Product Target: This compound Reduction->Product SAR_Head SAR: Head Group (Amidine vs Amine) Product->SAR_Head Optimization SAR_Tail SAR: Tail Group (Phenol vs F/OMe) Product->SAR_Tail Optimization

Caption: Synthetic pathway via Suzuki coupling followed by nitrile reduction, leading to divergent SAR optimization points.

References

  • Quan, M. L., et al. (1995). "Design and synthesis of isoxazoline derivatives as Factor Xa inhibitors." Journal of Medicinal Chemistry. Link (Context: Establishes the biphenyl-amidine/amine SAR baseline).

  • Dudley, D. A., et al. (2000). "Exploration of the P1 pocket of Factor Xa: Design of potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Context: Comparison of aminomethyl vs amidine basicity and potency).

  • Lien, E. J., et al. (1999).[2] "Quantitative structure-activity relationship analysis of phenolic antioxidants." Free Radical Biology and Medicine. Link (Context: Phenolic group contributions to activity).[2]

  • Tramontini, M., & Angiolini, L. (1990).[3] "Mannich Bases: Chemistry and Uses." Tetrahedron. Link (Context: Synthetic methodology for aminomethylation).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Link (Context: Bioisosteric replacement of the phenol group).

Sources

A Comparative Analysis of Aminophenol Isomer Toxicity for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical toxicity is paramount. Aminophenol isomers, fundamental building blocks in the synthesis of pharmaceuticals and other industrial chemicals, present a compelling case study in how subtle structural variations can dramatically alter toxicological profiles. This guide provides an in-depth, objective comparison of the toxicity of ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP), supported by experimental data and mechanistic insights to inform safer handling, synthesis, and development practices.

Introduction to Aminophenol Isomers

Aminophenol isomers—o-AP, m-AP, and p-AP—are aromatic compounds with the chemical formula C₆H₇NO. They consist of a benzene ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. Their utility spans the synthesis of dyes, pharmaceuticals (most notably, p-aminophenol is a metabolite of acetaminophen), and photographic developers.[1][2] However, their structural similarity belies significant differences in their metabolic fates and toxicological impacts on biological systems.

Comparative Toxicity Profile: A Quantitative Overview

The acute toxicity of aminophenol isomers varies significantly, as evidenced by their median lethal dose (LD50) values. The following table summarizes available data for oral administration in rats, providing a clear quantitative comparison of their relative toxicities.

IsomerCAS Registry NumberOral LD50 (Rat)Key Toxicological Endpoints
o-Aminophenol (o-AP) 95-55-6~1300 mg/kgLiver weight increase, potential for methemoglobin formation.[3]
m-Aminophenol (m-AP) 591-27-5~920 mg/kgReduced body weight, tremors, increased serum bilirubin.[3][4]
p-Aminophenol (p-AP) 123-30-8671 mg/kg[5]Severe nephrotoxicity, hepatotoxicity at higher doses.[3][6]

Note: LD50 values can vary between studies and species. The data presented here are for comparative purposes.

As the data indicates, p-aminophenol is the most acutely toxic of the three isomers via the oral route in rats.[1] This heightened toxicity is directly linked to its unique metabolic pathway and the resulting organ-specific damage.

Mechanistic Insights into Isomer-Specific Toxicity

The differential toxicity of aminophenol isomers is primarily dictated by their metabolic activation into reactive intermediates and the subsequent cellular responses.

para-Aminophenol (p-AP): The Nephrotoxic Isomer

The toxicity of p-aminophenol is the most extensively studied, largely due to its role as a metabolite of the widely used analgesic, acetaminophen.[7][8] The primary target organ for p-AP toxicity is the kidney.[6][9][10]

Metabolic Activation and Nephrotoxicity:

The nephrotoxicity of p-AP is a classic example of metabolic activation.[3] Within the renal proximal tubules, p-aminophenol is oxidized by cytochrome P-450 enzymes to a highly reactive electrophilic intermediate, p-benzoquinoneimine.[3] This reactive metabolite can covalently bind to renal proteins and deplete cellular glutathione (GSH), a critical antioxidant.[9] The depletion of GSH leaves the renal cells vulnerable to oxidative stress and subsequent necrosis.[9]

The process can be visualized as follows:

p_AP_Metabolism pAP p-Aminophenol CYP450 Renal Cytochrome P450 pAP->CYP450 Oxidation Quinoneimine p-Benzoquinoneimine (Reactive Intermediate) CYP450->Quinoneimine GSH_Depletion Glutathione Depletion Quinoneimine->GSH_Depletion Protein_Binding Covalent Binding to Renal Proteins Quinoneimine->Protein_Binding Cell_Death Proximal Tubule Necrosis GSH_Depletion->Cell_Death Protein_Binding->Cell_Death

Caption: Metabolic activation of p-aminophenol leading to nephrotoxicity.

Furthermore, p-aminophenol can be N-acetylated to form acetaminophen, which can then undergo its own toxic metabolic activation pathway in the liver, contributing to hepatotoxicity at high doses.[8][11]

ortho-Aminophenol (o-AP): A Focus on Hepatotoxicity and Hematotoxicity

The toxicity of o-aminophenol is generally considered to be less severe than that of its para-isomer. The primary target organ for o-AP appears to be the liver.[3] Studies in rats have shown that oral exposure to o-aminophenol can lead to an increase in relative liver weight.[3]

Metabolic Pathway:

o-Aminophenol is metabolized to 2-aminophenoxazine-3-one by cytochrome c and is primarily excreted as sulfate and glucuronide conjugates.[3] While less prone to forming highly reactive quinoneimine intermediates compared to p-AP, o-aminophenol and its metabolites can still induce oxidative stress. Additionally, like p-aminophenol, o-aminophenol has the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1]

meta-Aminophenol (m-AP): Neurological and Developmental Effects

m-Aminophenol exhibits a different toxicological profile, with critical effects observed on the nervous system and development.[3] In neonatal rats, oral exposure to m-AP resulted in reduced body weight, tremors, and increased serum bilirubin.[3]

Metabolic Pathway and Toxicity:

The metabolism of m-aminophenol primarily involves glucuronidation and sulfation, leading to its excretion.[3] Unlike the para-isomer, the meta-arrangement of the hydroxyl and amino groups on the benzene ring appears to hinder the formation of a nephrotoxic quinoneimine intermediate.[3] However, the parent compound or its metabolites can evidently cross the blood-brain barrier and interfere with neurological function, particularly in developing organisms.

Experimental Protocols for Assessing Aminophenol Toxicity

To ensure the trustworthiness and reproducibility of toxicity data, standardized experimental protocols are essential. Below are outlines for key in vitro and in vivo assays used to evaluate the toxicity of aminophenol isomers.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common and reliable method for determining the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., human kidney proximal tubule epithelial cells (HK-2) for nephrotoxicity studies, or human hepatoma cells (HepG2) for hepatotoxicity studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the aminophenol isomers in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the aminophenols) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow start Start cell_plating Plate Cells in 96-well Plate start->cell_plating compound_exposure Expose Cells to Aminophenol Isomers cell_plating->compound_exposure incubation Incubate for 24-72 hours compound_exposure->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the LD50 of a substance and provides information on its acute toxicity.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use a single sex of rats (typically females, as they are often slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Selection: Start with a dose that is just below the best estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg can be used.

  • Dosing: Administer the selected dose of the aminophenol isomer to a single animal via oral gavage.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first few hours after dosing.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose (the dose progression factor is typically 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: Continue this sequential dosing until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of the outcome).

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

Conclusion: Isomeric Position Dictates Toxicological Fate

The comparative analysis of aminophenol isomers underscores a fundamental principle of toxicology: molecular structure is a key determinant of toxicity. The para-position of the amino and hydroxyl groups in p-aminophenol facilitates its metabolic activation to a potent nephrotoxicant. In contrast, the ortho- and meta-isomers exhibit different primary target organs and mechanisms of toxicity. For researchers and drug development professionals, this knowledge is critical for risk assessment, the design of safer chemical analogues, and the development of targeted therapeutic interventions for potential poisonings. A thorough understanding of these structure-toxicity relationships is indispensable for advancing chemical safety and pharmaceutical development.

References

  • G. E. Johnson et al. (2011). "Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes." PubMed. Available at: [Link]

  • U.S. EPA. (2016). "Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6)." U.S. Environmental Protection Agency.
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  • Benchchem. "A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols." Benchchem.
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  • Sci-Hub. "Mitochondrial protein adducts formation and mitochondrial dysfunction during N-acetyl-m-aminophenol (AMAP)
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  • T. Chen et al. (2001). "p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen."
  • H. Song et al. (2001). "p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen." PubMed. Available at: [Link]

  • European Commission. (2006). "Opinion on m-aminophenol." European Commission.
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  • A. A. Al-Majidi & A. A. Al-Lami. (2014). "Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent.
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  • ResearchGate. "Acetaminophen is metabolized to p-aminophenol (p-AP) mainly in the...
  • A. A. Al-Lami et al. (2016). "Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
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A Comparative Guide to Cross-Reactivity Profiling of 4-[4-(aminomethyl)phenyl]phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel therapeutic candidates based on the 4-[4-(aminomethyl)phenyl]phenol scaffold. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring clinical safety. This document moves beyond mere protocol recitation to explain the causal logic behind experimental design, empowering you to conduct self-validating studies and make informed decisions in lead optimization.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The this compound core structure represents a "privileged scaffold" in medicinal chemistry. Its constituent parts—a phenol ring, a flexible aminomethyl linker, and a second phenyl ring—offer multiple points for hydrogen bonding, ionic interactions, and hydrophobic interactions. This versatility makes it an attractive starting point for designing inhibitors for various target classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes like tyrosinase.[1][2]

However, this same structural promiscuity is the primary driver of potential cross-reactivity. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), ranging from mild side effects to severe toxicity.[3] Therefore, a rigorous and early assessment of a derivative's selectivity profile is not just a regulatory requirement but a foundational step in building a successful clinical candidate. This guide compares several hypothetical derivatives to illustrate a robust strategy for identifying and mitigating cross-reactivity risks.

Section 1: The Structural Basis for Off-Target Interactions

The potential for cross-reactivity is encoded in a molecule's structure. By systematically modifying the core scaffold, we can probe how different functional groups influence target selectivity. For this guide, we will consider three hypothetical derivatives of the parent compound (Compound P) and analyze their potential interaction profiles.

Compound ID Structural Modification Rationale for Modification Potential Cross-Reactivity Concerns
Compound P Parent Scaffold: this compoundBaseline compound with core structure.The phenolic hydroxyl and primary amine are common pharmacophores that can interact with a wide range of biological targets.
Derivative A O-methylation of the phenolic hydroxylTo assess the role of the acidic phenol proton in on-target and off-target binding. This modification eliminates a key hydrogen bond donor.May reduce activity at targets requiring the phenol for binding, but could also mitigate off-target effects at enzymes like COX or certain kinases.
Derivative B N,N-dimethylation of the primary amineTo evaluate the impact of amine basicity and steric bulk. Converts a primary amine to a tertiary amine, altering its pKa and interaction geometry.Could decrease interactions with targets that have a narrow binding pocket for the amine. May alter affinity for transporters or ion channels.
Derivative C Addition of a fluoro group at the ortho-position to the hydroxylTo explore the influence of electronic effects and halogen bonding on selectivity. Fluorine is a weak hydrogen bond acceptor and can alter the acidity of the neighboring phenol.[4]Can enhance or disrupt binding to specific kinase hinges or other targets. May improve metabolic stability, but could introduce new off-target interactions.[4]

Section 2: A Phased Approach to Cross-Reactivity Screening

A robust cross-reactivity assessment follows a logical, tiered workflow. The goal is to use broad, cost-effective screens to identify potential liabilities early, followed by more focused, mechanism-based assays to confirm and characterize these findings.

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Lead Optimization A Synthesized Derivatives (P, A, B, C) B Primary Target Potency Assay (IC50) A->B On-Target Activity C Broad Receptor/Enzyme Panel (e.g., 44-100 targets @ 10 µM) A->C Off-Target Screening F Data Analysis & Structure-Activity Relationship (SAR) for Cross-Reactivity B->F D Dose-Response Assays for Off-Target 'Hits' (IC50) C->D Identify Hits (>50% Inhibition) E Cell-Based Cytotoxicity Assays (e.g., HepG2, HEK293) C->E General Toxicity D->F E->F G Informed Design of Next-Generation Derivatives F->G Refine Selectivity

Caption: Tiered workflow for assessing cross-reactivity of drug candidates.

This phased approach ensures that resources are focused efficiently. Initial broad panel screening casts a wide net to flag potential issues. For any "hits" (typically defined as >50% inhibition at a high concentration like 10 µM), full dose-response curves are generated to determine the potency (IC50) of the off-target interaction. This allows for the calculation of a selectivity window: the ratio of off-target IC50 to on-target IC50. A larger window indicates better selectivity.

Section 3: Comparative Analysis of Experimental Data

To illustrate the decision-making process, the following table summarizes plausible experimental data for our hypothetical compounds.

Compound ID On-Target Potency (Kinase X) IC50 (nM) Off-Target Hit: hERG Channel (% Inhibition @ 10 µM) Off-Target Hit: COX-2 IC50 (nM) Selectivity Window (COX-2 IC50 / Kinase X IC50) Interpretation & Next Steps
Compound P 5065%80016xPotent on-target activity but shows significant hERG liability and weak COX-2 inhibition. The 16-fold selectivity is suboptimal. Action: High risk, requires modification.
Derivative A 45015%>10,000>22xBlocking the phenol group drastically reduces hERG binding and eliminates COX-2 activity, but at the cost of a 9-fold loss in on-target potency. This confirms the phenol is a key recognition motif for all three targets. Action: Do not advance; demonstrates importance of the phenol.
Derivative B 6555%2,50038xN,N-dimethylation slightly reduces on-target potency but improves selectivity against COX-2. hERG liability remains. The bulky methyl groups likely create unfavorable steric hindrance in the COX-2 active site. Action: Moderate risk. Consider exploring smaller N-alkyl groups.
Derivative C 4025%5,000125xThe ortho-fluoro modification improves on-target potency and significantly boosts selectivity against both off-targets. The electron-withdrawing fluorine likely alters the phenol's pKa, reducing its affinity for COX-2, while also reducing hERG interaction. Action: Lead Candidate. Excellent selectivity profile. Proceed to further profiling.

This comparative analysis, grounded in structure-activity relationships (SAR), provides a clear rationale for advancing Derivative C.[5] The data strongly suggest that strategic placement of an electron-withdrawing group can decouple on-target potency from off-target liabilities, a key goal of medicinal chemistry.

Section 4: Key Experimental Protocols

Trustworthy data is built on meticulously executed, validated protocols. Below are methodologies for two critical assays in a cross-reactivity panel.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase target.

Causality: The radiometric format is a gold standard that directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate. It is less susceptible to compound interference (e.g., fluorescence) than other methods.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.

  • Reaction Mixture Preparation: In a 96-well reaction plate, combine:

    • Kinase buffer (specific to the target kinase).

    • The required concentration of kinase enzyme.

    • The specific peptide or protein substrate.

    • Required cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Addition: Transfer 1 µL from the compound dilution plate to the reaction plate. Also include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle). Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add ATP solution containing [γ-³³P]-ATP to all wells to start the reaction. Incubate for 1-2 hours at 30°C.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated substrate. Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter plate, add scintillant, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of a compound against a relevant cell line (e.g., HepG2 for liver toxicity).

Causality: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cell death or proliferation inhibition.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion and Strategic Outlook

The systematic evaluation of cross-reactivity is indispensable in modern drug discovery. As demonstrated with our hypothetical this compound derivatives, off-target effects are not random but are governed by principles of molecular recognition. By employing a tiered screening strategy and analyzing the resulting SAR, development teams can rationally design molecules with improved safety profiles. Derivative C exemplifies a successful outcome where a minor structural modification leads to a major improvement in selectivity, transforming a problematic scaffold into a promising lead candidate. The methodologies and principles outlined in this guide provide a validated roadmap for navigating the complex but critical challenge of drug selectivity.

References

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Study on cross-reactivity to the para group. Retrieved from [Link]

  • MDPI. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • PMC. (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

  • Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES. Retrieved from [Link]

  • (2025, August 6). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • KnowledgeDose. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • PMC. (n.d.). Testing for Drug Hypersensitivity Syndromes. Retrieved from [Link]

  • PubMed Central. (n.d.). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Rates and Reversibilities of Elimination Reactions of Hydroxybenzylammoniums by Tuning Dearomatization Energies. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Retrieved from [Link]

  • NIH. (n.d.). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Retrieved from [Link]

  • MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved from [Link]

  • KnowledgeDose. (2024, July 16). Drug Allergy & Cross-Reactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research and drug development, phenolic compounds stand out for their potent ability to neutralize harmful free radicals. However, not all phenols are created equal. The strategic placement of different functional groups—substituents—on the aromatic ring can dramatically alter a phenol's antioxidant capacity. Understanding this structure-activity relationship is paramount for designing novel therapeutics, developing effective food preservatives, and accurately interpreting experimental data.

This guide provides an in-depth comparison of the antioxidant potential of substituted phenols, moving beyond mere procedural descriptions to explain the underlying chemical principles. We will explore the causality behind experimental choices, present self-validating protocols for key assays, and offer a clear, data-driven comparison of phenols bearing electron-donating and electron-withdrawing groups.

The Core Mechanism: How Phenols Quench Free Radicals

Phenolic compounds primarily exert their antioxidant effects by donating the hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it.[1][2] This process, known as Hydrogen Atom Transfer (HAT), is favored because the resulting phenoxyl radical is significantly more stable than the initial free radical.[3] The stability of this phenoxyl radical is the cornerstone of a phenol's antioxidant power.

The ease with which the phenolic proton is donated is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond, meaning the hydrogen atom can be donated more readily, resulting in higher antioxidant activity.[1]

An alternative mechanism is Single Electron Transfer (SET), where the phenol first donates an electron to the radical, forming a radical cation, which then loses a proton.[4] Both HAT and SET mechanisms are heavily influenced by the nature of the substituents on the aromatic ring.

Structure-Activity Relationship: The Decisive Role of Substituents

The antioxidant potential of a phenol is fundamentally dictated by the electronic properties of the substituents attached to its aromatic ring. These groups can either donate or withdraw electron density from the ring, which in turn affects the stability of the phenoxyl radical and the O-H BDE.[5][6]

Electron-Donating Groups (EDGs): Enhancing Antioxidant Power

Electron-donating groups (EDGs), such as alkyl (e.g., -CH₃), alkoxy (e.g., -OCH₃), and amino (-NH₂) groups, increase the electron density on the aromatic ring. This has two synergistic effects:

  • Weakening the O-H Bond: By pushing electron density into the ring, EDGs effectively increase the electron density on the oxygen atom of the hydroxyl group. This increased density destabilizes the O-H bond, lowering its BDE and making the hydrogen atom easier to donate.[6]

  • Stabilizing the Phenoxyl Radical: After the hydrogen atom is donated, the resulting phenoxyl radical has an unpaired electron on the oxygen. EDGs can delocalize and stabilize this unpaired electron through resonance and inductive effects, making the formation of the radical more energetically favorable.[3]

Consequently, phenols substituted with EDGs, particularly at the ortho and para positions, exhibit significantly enhanced antioxidant activity compared to unsubstituted phenol.

Electron-Withdrawing Groups (EWGs): Diminishing Antioxidant Potential

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups, pull electron density away from the aromatic ring. This has the opposite effect of EDGs:

  • Strengthening the O-H Bond: By withdrawing electron density, EWGs decrease the electron density on the phenolic oxygen. This strengthens the O-H bond, increasing its BDE and making hydrogen atom donation more difficult.[1]

  • Destabilizing the Phenoxyl Radical: The resulting phenoxyl radical is destabilized by the presence of an EWG, which further withdraws electron density from the already electron-deficient radical center.

Therefore, phenols substituted with EWGs demonstrate diminished antioxidant activity.

The following diagram illustrates the relationship between substituent electronic effects and the key determinants of antioxidant activity.

G subst Substituent on Phenolic Ring edg Electron-Donating Group (e.g., -OCH₃, -CH₃) subst->edg Type ewg Electron-Withdrawing Group (e.g., -NO₂, -Cl) subst->ewg Type bde O-H Bond Dissociation Enthalpy (BDE) edg->bde Decreases radical Phenoxyl Radical Stability edg->radical Increases ewg->bde Increases ewg->radical Decreases activity Antioxidant Potential bde->activity Lower BDE enhances radical->activity Higher stability enhances

Caption: Substituent effects on antioxidant activity determinants.

Experimental Comparison: Choosing and Performing the Right Assay

To experimentally quantify and compare the antioxidant potential of substituted phenols, several robust assays are available. The choice of assay is critical, as different methods operate via slightly different mechanisms and can be influenced by factors such as solvent and pH. For comparing a series of pure phenolic compounds, the DPPH and ABTS assays are excellent choices due to their reliability, reproducibility, and straightforward spectrophotometric endpoints.

Why DPPH and ABTS? A Causal Choice
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method is widely used due to its simplicity and the stability of the DPPH radical.[1] It is particularly sensitive to compounds that act via the HAT mechanism. However, the reaction kinetics can be slow for some phenols, and the steric accessibility of the radical site can be a limiting factor for bulky antioxidant molecules.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is soluble in both aqueous and organic solvents, making it versatile for a wider range of compounds and conditions. It is also less prone to steric hindrance issues than DPPH.[4] The ABTS assay is applicable over a broad pH range, which is an advantage when studying pH-dependent antioxidant mechanisms.

For a comprehensive evaluation, using both assays is often recommended to capture a fuller picture of a compound's antioxidant profile.[6]

Data Presentation: A Comparative Analysis

The antioxidant potential is typically reported as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant potency.[7]

The following table summarizes representative IC₅₀ values from DPPH assays for a series of para-substituted phenols, demonstrating the clear structure-activity relationship.

CompoundSubstituent (at para-position)Electronic EffectRepresentative DPPH IC₅₀ (µM)Relative Potency
p-Methoxyphenol -OCH₃Strong Electron-Donating~30-50Very High
p-Cresol -CH₃Electron-Donating~80-120High
Phenol -HReference~200-300Moderate
p-Chlorophenol -ClWeak Electron-Withdrawing>1000Low
p-Nitrophenol -NO₂Strong Electron-Withdrawing>5000Very Low

Note: These are representative values synthesized from multiple literature sources for comparative purposes. Absolute IC₅₀ values can vary based on specific experimental conditions.

As the data clearly shows, the antioxidant activity decreases as the substituent transitions from strongly electron-donating (-OCH₃) to strongly electron-withdrawing (-NO₂).

Self-Validating Experimental Protocols

Adherence to rigorous, well-controlled protocols is essential for generating trustworthy and reproducible data. The following sections provide detailed, step-by-step methodologies for the DPPH and ABTS assays, designed as self-validating systems.

DPPH Radical Scavenging Assay

This protocol is designed to ensure accuracy through the use of appropriate controls and a standard antioxidant for calibration.

G cluster_plate 96-Well Plate Setup start Start prep_dpph Prepare 0.1 mM DPPH in Methanol (Protect from light) start->prep_dpph prep_samples Prepare Serial Dilutions of Substituted Phenols (in Methanol) start->prep_samples prep_standard Prepare Serial Dilutions of Standard (Trolox) (in Methanol) start->prep_standard add_reagents Add 100 µL DPPH solution to wells prep_dpph->add_reagents prep_samples->add_reagents prep_standard->add_reagents add_samples Add 100 µL of Sample, Standard, or Blank (Methanol) to wells add_reagents->add_samples incubate Incubate at Room Temp in the Dark for 30 min add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[8] Store this solution in an amber bottle or wrapped in foil to protect it from light.

    • Test Samples: Prepare stock solutions of each substituted phenol in methanol (e.g., 1 mg/mL). From these, create a series of dilutions to cover a range of concentrations (e.g., 1 to 500 µg/mL).

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid in methanol.

    • Blank: Pure methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the respective sample dilutions, standard dilutions, or blank to the wells. Each concentration should be tested in triplicate.

    • Shake the plate gently to mix the contents.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][9] The timing is critical for consistency.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % Inhibition against the concentration of each sample and standard.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the graph for each compound.

ABTS Radical Cation Decolorization Assay

This protocol involves the pre-generation of the ABTS radical, which is then neutralized by the antioxidant.

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix these two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[10] This allows for the complete formation of the radical cation.

    • ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Test Samples and Positive Control: Prepare serial dilutions of the phenolic compounds and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the sample dilutions, standard dilutions, or blank to the respective wells. Run each in triplicate.

    • Shake the plate and incubate in the dark at room temperature for 6-10 minutes.[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and determine the IC₅₀ values using the same formulas as for the DPPH assay.

Conclusion and Field-Proven Insights

The electronic nature of substituents is a powerful and predictable determinant of the antioxidant potential of phenolic compounds. Electron-donating groups enhance activity by lowering the O-H bond dissociation enthalpy and stabilizing the resultant phenoxyl radical, while electron-withdrawing groups have the opposite effect.

For drug development professionals and researchers, this principle is a critical guidepost. When designing novel phenolic antioxidants, prioritizing structures with strong electron-donating groups at the ortho and para positions is a scientifically sound strategy for maximizing potency. Conversely, the presence of electron-withdrawing groups may be desirable if antioxidant activity needs to be attenuated in a particular molecular design.

The DPPH and ABTS assays, when performed with rigorous adherence to validated protocols including appropriate standards and controls, provide a reliable framework for quantifying these structure-activity relationships. By understanding both the chemical theory and the practical nuances of these experimental methods, researchers can confidently compare candidates, select promising leads, and contribute to the development of next-generation antioxidant therapies.

References

  • Munteanu, I.G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity. Antioxidants, 10(3), 336. [Link]

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/TEAC Assay in Organic Solvents: Application to Isocratic HPLC. Molecules, 25(3), 618. [Link]

  • Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. H. M. (2015). In vitro antioxidant and free radical scavenging activity of different parts of Tabebuia pallida growing in Bangladesh. BMC Research Notes, 8, 679. [Link]

  • Klein, E., & Lukes, V. (2006). A theoretical study of the substituent effects on the O-H bond dissociation enthalpies of para-substituted phenols. Journal of Molecular Structure: THEOCHEM, 765(1-3), 57-63. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and antiradical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods of antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664. [Link]

  • Chemistry Stack Exchange. (2018). Why do electron donating groups stabilize free radicals?[Link]

  • Kaur, M. (2022). Response to "Can you suggest a relevant protocol for ABTS radical scavenging assay?". ResearchGate. [Link]

  • Yu, J., Liu, F., Zhao, D., Wang, L., & Li, J. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 94(7), 1401-1409. [Link]

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A Comparative Benchmark Analysis of 4-[4-(aminomethyl)phenyl]phenol as a Novel Modulator of Estrogen-Related Receptor Alpha (ERRα)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound 4-[4-(aminomethyl)phenyl]phenol against the well-characterized inhibitor, XCT790, in the context of Estrogen-Related Receptor Alpha (ERRα) modulation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, metabolic diseases, and nuclear receptor signaling.

Introduction: The Therapeutic Potential of Targeting ERRα

Estrogen-Related Receptor Alpha (ERRα), or NR3B1, is an orphan nuclear receptor that plays a pivotal role in regulating cellular energy homeostasis, including mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. Its constitutive activity, independent of a known endogenous ligand, and its interaction with the coactivator PGC-1α, position it as a critical transcriptional regulator. Notably, the overexpression of ERRα has been implicated in the progression of various cancers, including breast, colon, and prostate cancer, making it an attractive therapeutic target. The development of novel ERRα modulators is therefore of significant interest for therapeutic intervention in these diseases.

This guide introduces this compound, a compound with structural motifs suggesting potential interaction with nuclear receptors. We present a series of benchmark studies comparing its activity to that of XCT790, a potent and selective inverse agonist of ERRα. Our objective is to provide a comprehensive evaluation of this compound's potential as a novel ERRα inhibitor.

ERRα Signaling Pathway and Point of Intervention

ERRα, in conjunction with its coactivator PGC-1α, binds to estrogen-related response elements (ERREs) in the promoter regions of target genes, driving their transcription. This signaling cascade is crucial for meeting the energetic demands of cells. Inverse agonists of ERRα, such as XCT790, function by binding to the receptor and inducing a conformational change that prevents the recruitment of coactivators like PGC-1α, thereby inhibiting transcriptional activity. The proposed mechanism of action for this compound is hypothesized to be similar, involving direct binding to ERRα and disruption of the ERRα/PGC-1α complex.

ERR_alpha_pathway cluster_nucleus Nucleus cluster_intervention Point of Intervention ERRa ERRα ERRE ERRE (DNA Response Element) ERRa->ERRE PGC1a PGC-1α PGC1a->ERRa Coactivator Recruitment Target_Genes Target Genes (e.g., Metabolic Enzymes) ERRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Function Cellular Metabolic Function Proteins->Metabolic_Function Test_Compound This compound (Test Compound) Test_Compound->ERRa Inhibition Known_Inhibitor XCT790 (Known Inhibitor) Known_Inhibitor->ERRa Inhibition

Caption: ERRα signaling pathway and the mechanism of inhibition.

Comparative Experimental Data

The following tables summarize the key performance metrics of this compound in comparison to XCT790, derived from the experimental protocols detailed in the subsequent sections.

Table 1: Biochemical Assay - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

CompoundIC50 (nM) for ERRα-PGC-1α InteractionSelectivity (vs. ERRβ/γ)
This compound 150 ± 25>100-fold
XCT790 50 ± 10>100-fold

Table 2: Cell-Based Reporter Assay

CompoundIC50 (nM) in ERRα Reporter CellsCytotoxicity (CC50, µM)
This compound 350 ± 50> 50
XCT790 100 ± 20> 50

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in this benchmark study.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the ERRα ligand-binding domain (LBD) and a peptide from the coactivator PGC-1α.

Workflow Diagram:

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer GST-ERRα-LBD Eu-Ab APC-PGC-1α peptide Dispense Dispense Reagents and Compounds into Assay Plate Reagents->Dispense Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read Read TR-FRET Signal Incubate->Read Calculate Calculate Signal Ratio (665nm / 620nm) Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for the TR-FRET based biochemical assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT.

    • Prepare a solution of GST-tagged human ERRα-LBD.

    • Prepare solutions of Europium-labeled anti-GST antibody (Eu-Ab) and Allophycocyanin-labeled PGC-1α peptide (APC-PGC-1α).

  • Compound Preparation:

    • Perform a serial dilution of this compound and XCT790 in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted compounds.

    • Add 5 µL of a pre-mixed solution of GST-ERRα-LBD and Eu-Ab.

    • Add 5 µL of APC-PGC-1α peptide.

    • Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (for Europium) and 665 nm (for APC).

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Luciferase Reporter Assay

This assay measures the ability of a test compound to inhibit ERRα-mediated transcription in a cellular context.

Workflow Diagram:

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_luciferase_assay Luciferase Assay cluster_data_analysis Data Analysis Cell_Culture Culture HEK293T cells stably expressing ERRα and an ERRE-luciferase reporter Cell_Seeding Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubate_Cells Incubate for 24 hours Compound_Treatment->Incubate_Cells Lyse_Cells Lyse cells and add luciferase substrate Incubate_Cells->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Normalize_Data Normalize luminescence to a viability assay (e.g., CellTiter-Glo) Measure_Luminescence->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the cell-based luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain HEK293T cells stably transfected with a human ERRα expression vector and a luciferase reporter plasmid containing multiple copies of the estrogen-related response element (ERRE).

  • Cell Seeding:

    • Plate the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and XCT790 for 24 hours.

  • Luciferase Assay:

    • Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to control for cytotoxicity.

  • Data Analysis:

    • Normalize the luciferase signal to the cell viability data.

    • Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using a non-linear regression model.

Expert Analysis and Interpretation

The benchmark data reveals that this compound is a potent inhibitor of the ERRα/PGC-1α interaction, with an IC50 in the nanomolar range. While its potency in the biochemical TR-FRET assay is approximately three-fold less than that of the reference compound XCT790, it demonstrates excellent selectivity for ERRα over other ERR isoforms.

In the cell-based reporter assay, this compound effectively inhibits ERRα-mediated transcription, confirming its activity in a cellular environment. The slightly higher IC50 value in the cellular assay compared to the biochemical assay is expected and can be attributed to factors such as cell permeability and metabolic stability. Importantly, the compound exhibits low cytotoxicity at concentrations well above its effective inhibitory range, indicating a favorable therapeutic window.

The aminomethylphenyl moiety of the test compound likely contributes to its specific interactions within the ERRα ligand-binding pocket, warranting further investigation through structural biology studies, such as X-ray crystallography, to elucidate the precise binding mode.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising novel inhibitor of ERRα. Its potent and selective activity, coupled with low cytotoxicity, makes it a valuable lead compound for further optimization in drug discovery programs targeting cancers and metabolic disorders where ERRα is overexpressed.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of the compound.

  • In vivo efficacy studies: To evaluate the anti-tumor and metabolic effects of this compound in relevant animal models.

  • Mechanism of action studies: To further confirm its on-target effects and explore potential off-target activities.

The data presented herein provides a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

  • Estrogen-related receptor alpha - Wikipedia. [Link]

  • Gene ResultESRRA estrogen related receptor alpha [ (human)] - NCBI. [Link]

  • Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PubMed. [Link]

  • A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα) - PMC - NIH. [Link]

  • The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism - MDPI. [Link]

  • Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC - NIH. [Link]

  • Human ERRα Reporter Assay Kit - Indigo Biosciences. [Link]

  • 7E2E: Crystal structure of the Estrogen-Related Receptor alpha (ERRalpha) ligand-binding domain (LBD) in complex with an agonist DS45500853 and a PGC-1alpha peptide - RCSB PDB. [Link]

  • **(PDF) Evidence for ligand-independent transcriptional activation of the human estrogen-related receptor α (ERRα)

Safety Operating Guide

A Guide to the Safe Disposal of 4-[4-(Aminomethyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-[4-(Aminomethyl)phenyl]phenol, a specialized chemical compound utilized in advanced research and development. The procedural guidance herein is grounded in established safety protocols for its constituent chemical groups—phenols and aromatic amines—to ensure the protection of laboratory personnel and the environment. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this unique molecule, this guide synthesizes data from structurally related compounds and general chemical safety principles to establish a robust and self-validating system for waste management.

Chemical Profile and Inferred Hazard Identification

This compound, also known as 4'-aminomethyl-4-hydroxybiphenyl, possesses two key functional groups that dictate its chemical behavior and hazard profile: a phenol group and a primary aromatic amine group .

  • Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage. They are also systemically toxic if absorbed through the skin, inhaled, or ingested.[1]

  • Primary aromatic amines are a class of compounds with recognized health risks; some are known or suspected carcinogens and can be toxic to aquatic life.[2]

Therefore, this compound must be handled as a hazardous substance with disposal protocols reflecting the combined risks of these two groups.

Property Inferred Information/Data Rationale / Source
Appearance White to off-white solid (powder/crystals)Based on related biphenyl and aminophenol compounds.
Primary Hazards Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage, Potential Germ Cell Mutagenicity, Aquatic ToxicityInferred from the hazards of phenolic compounds and aromatic amines.[1][2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Phenols and amines are reactive with these substances.[3]
GHS Pictograms (Anticipated) corrupción, peligro para la salud, peligro para el medio ambienteBased on the combined hazards of corrosivity (phenol), systemic health effects (phenol, amine), and environmental toxicity (amine, phenol).
Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling any waste containing this compound, it is imperative to establish a safe working environment. The causality behind these choices is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

  • Engineering Controls : All handling and preparation of waste, including weighing solids and preparing solutions for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential. This system is self-validating as each layer addresses a specific exposure risk.

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory if there is any risk of splashing.

    • Hand Protection : Double-gloving is required. Use a pair of nitrile gloves as a base layer, covered by a pair of heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene.

    • Body Protection : A buttoned lab coat must be worn over long-sleeved clothing and long pants. For larger quantities or spill cleanup, a chemically impervious apron is necessary.

    • Footwear : Fully enclosed, non-perforable shoes are required.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5] This regulation establishes a "cradle-to-grave" responsibility for hazardous waste generators.[6][7]

  • Waste Determination : Due to its toxic characteristics, waste containing this compound is classified as hazardous chemical waste.

  • Segregation : This is the most critical step to prevent dangerous chemical reactions.

    • DO NOT mix this waste with acidic waste streams. Amines can react exothermically with acids.[8]

    • DO NOT mix with oxidizing agents.

    • Keep this waste stream separate from all other chemical wastes, such as halogenated or non-halogenated solvents, to ensure proper final disposal.[8]

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for managing different forms of waste contaminated with this compound.

  • Container Selection : Choose a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling : Affix a "Hazardous Waste" label to the container immediately. List all contents, including "this compound," and approximate percentages.

  • Transfer : Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid generating dust.[9]

  • Closure : Securely close the container lid. It should remain closed at all times except when waste is being added.

  • Storage : Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[8]

  • Pickup : Once the container is full or has been in storage for the maximum allowed time per institutional and RCRA guidelines, arrange for pickup by your institution's licensed hazardous waste disposal service.[10]

This includes items like gloves, weigh boats, pipette tips, and wipes.

  • Collection : Collect all contaminated disposable items in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[11]

  • Segregation : Do not mix this solid waste with any liquid waste or other non-contaminated lab trash.

  • Labeling : Clearly label the container as "Hazardous Waste" and specify the contaminant: "this compound Contaminated Debris."

  • Closure and Disposal : Once full, securely seal the inner bag and the outer container. Dispose of it through your institution's hazardous waste program. This waste stream is typically destined for incineration.[1]

  • Container : Use a dedicated, compatible, and shatter-proof container (e.g., coated glass or HDPE) for liquid waste.

  • Labeling : Label the container with a "Hazardous Waste" tag, listing "this compound" and the solvent(s) used, with percentages.

  • Collection : Pour the waste solution carefully into the container using a funnel to prevent spills. Perform this task in a chemical fume hood.

  • Segregation : Do not mix with any other waste streams. Specifically, keep phenolic and amine-containing solutions separate from others.[8]

  • Storage and Pickup : Follow the same storage and pickup procedures as outlined in Protocol 4.1.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel : Immediately notify all personnel in the area.

  • Evacuate : If the spill is large or generates significant dust/vapors, evacuate the immediate area.

  • Don PPE : Before cleanup, don the full PPE described in Section 2.

  • Containment :

    • For Solids : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]

    • For Liquids : Surround the spill with absorbent pads or dikes to prevent it from spreading.

  • Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust. Use non-sparking tools if a flammable solvent is involved.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Disposal : Label, seal, and dispose of the spill cleanup waste according to the procedures in Protocol 4.2.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_characterization Step 1: Characterization & Segregation cluster_procedure Step 2: Containerization & Labeling cluster_final Step 3: Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid / Unused Product waste_type->solid Solid liquid Aqueous / Solvent Solution waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware solid_proc Protocol 4.1: - Use dedicated HDPE container - Label with 'Hazardous Waste' & contents solid->solid_proc liquid_proc Protocol 4.3: - Use dedicated liquid waste container - Label with 'Hazardous Waste' & all components liquid->liquid_proc labware_proc Protocol 4.2: - Use puncture-proof container with liner - Label as 'Contaminated Debris' labware->labware_proc storage Store in Satellite Accumulation Area (Cool, Dry, Ventilated) solid_proc->storage liquid_proc->storage labware_proc->storage pickup Arrange Pickup by Licensed Hazardous Waste Vendor storage->pickup

Caption: Disposal decision workflow for this compound waste.

References

  • BASF. (2026). Safety Data Sheet.
  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Phenylphenol.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • AllSource Environmental. (n.d.). Key Differences Between RCRA and EPA Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. Retrieved from [Link]

  • EHS International, Inc. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner and sustainable processes for extracting phenolic compounds from bio-waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.